molecular formula C11H10N2O3 B1221679 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid CAS No. 60875-16-3

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

カタログ番号: B1221679
CAS番号: 60875-16-3
分子量: 218.21 g/mol
InChIキー: CUGBBQWDGCXWNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

structure given in first source

特性

IUPAC Name

4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid
Source PubChem
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InChI

InChI=1S/C11H10N2O3/c1-7-6-10(14)13(12-7)9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CUGBBQWDGCXWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044963
Record name 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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Molecular Weight

218.21 g/mol
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CAS No.

60875-16-3
Record name 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
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Record name 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
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Record name Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, a heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] This guide details the synthetic protocol, including a step-by-step experimental procedure, and outlines the analytical methods used for its structural elucidation and purity assessment. All quantitative data are presented in standardized tables, and key processes are visualized using logical diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction

This compound, with CAS number 60875-16-3, is a pyrazolinone derivative.[3][4][5] The pyrazolinone core is a privileged scaffold in drug discovery, known for a wide range of biological activities. This compound, specifically, has been investigated for its potential to modulate p300/CBP activity, indicating its relevance in epigenetic and cancer research.[1][] Its structure, featuring a carboxylic acid group, also makes it a versatile building block for the synthesis of more complex molecules, such as polymers and targeted therapeutic agents. This guide serves as a practical resource for the laboratory-scale preparation and rigorous characterization of this valuable compound.

Synthesis

The synthesis of this compound is typically achieved through a classical condensation reaction. The most common and efficient route involves the cyclocondensation of 4-hydrazinobenzoic acid with ethyl acetoacetate.[7] The reaction proceeds by the initial formation of a hydrazone, which then undergoes intramolecular cyclization to form the stable five-membered pyrazolinone ring. Acetic acid is often used as a solvent and catalyst for this transformation.

Reaction Scheme

The overall chemical transformation is depicted below:

  • Reactants: 4-hydrazinobenzoic acid hydrochloride and Ethyl acetoacetate

  • Product: this compound

  • Byproducts: Ethanol and Water

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from combining the reactants to isolating the final product.

Synthesis_Workflow Reactants Combine Reactants: - 4-hydrazinobenzoic acid - Ethyl acetoacetate - Glacial Acetic Acid Reflux Heat Mixture (Reflux) Reactants->Reflux Step 1 Cool Cool to Room Temp. Reflux->Cool Step 2 Precipitate Precipitate in Ice-Water Cool->Precipitate Step 3 Filter Vacuum Filtration Precipitate->Filter Step 4 Wash Wash with Cold Water Filter->Wash Step 5 Dry Dry in Oven Wash->Dry Step 6 Product Final Product: Pure Compound Dry->Product Step 7

Caption: A flowchart of the key stages in the synthesis of the target compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for pyrazolinone synthesis.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydrazinobenzoic acid hydrochloride (1.0 eq) in glacial acetic acid.

  • Addition: Add ethyl acetoacetate (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of ice-water.

  • Precipitation: A solid precipitate will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove any residual acetic acid and unreacted starting materials.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The resulting product is typically a cream to light orange-brown fine powder.[1]

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • Infrared (IR) Spectroscopy: Recorded on an FT-IR spectrometer using KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent.[8][9]

  • Mass Spectrometry (MS): ESI-MS analysis is performed to confirm the molecular weight of the compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O₃[3][5]
Molecular Weight 218.21 g/mol [4][5]
Appearance Cream to light orange-brown powder[1]
Melting Point 285 °C (dec.)[4][5]
CAS Number 60875-16-3[3][5]
Table 2: Spectroscopic Data
TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.9 (s, 1H, -COOH), ~8.0 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~5.5 (s, 1H, CH), ~3.4 (s, 2H, CH₂), ~2.1 (s, 3H, CH₃). Note: Exact shifts may vary slightly.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~171.0 (C=O, pyrazolinone), ~167.0 (-COOH), ~142.0 (Ar-C), ~131.0 (Ar-C), ~129.0 (Ar-CH), ~118.0 (Ar-CH), ~155.0 (C=N), ~42.0 (CH₂), ~16.0 (CH₃). Note: Exact shifts may vary slightly.
IR (KBr, cm⁻¹) ~3400-2500 (O-H stretch, broad), ~1700 (C=O, acid), ~1650 (C=O, amide), ~1600 (C=N), ~1500 (C=C, aromatic).
Mass Spec (ESI-MS) m/z: 219.07 [M+H]⁺, 217.06 [M-H]⁻.[3]

Note: NMR and IR data are representative and based on typical values for the functional groups present in the molecule. Actual experimental values should be obtained for confirmation.

Logical Relationship Diagram

This diagram outlines the relationship between the experimental procedures and the resulting characterization data, demonstrating how each step contributes to the final confirmation of the compound's identity and purity.

Logical_Diagram cluster_char Characterization cluster_results Data Confirms Synthesis Chemical Synthesis Crude Crude Product Synthesis->Crude Purification Purification (Filtration & Washing) Pure Pure Compound Purification->Pure Crude->Purification MP Melting Point Pure->MP NMR NMR (¹H, ¹³C) Pure->NMR IR FT-IR Pure->IR MS Mass Spec Pure->MS Purity Purity & Physical State MP->Purity Structure Covalent Structure NMR->Structure FuncGroups Functional Groups IR->FuncGroups MolWeight Molecular Weight MS->MolWeight

Caption: Relationship between synthesis, purification, and analytical validation.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone is a heterocyclic organic compound belonging to the pyrazolone family. Members of this class are known for their diverse biological activities and applications as intermediates in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone and its analogues. Due to the limited availability of experimental data for the title compound, this guide leverages data from closely related structures to provide representative insights. Detailed experimental protocols for synthesis and characterization are also presented, alongside a visual representation of the general workflow.

Physicochemical Properties

Table 1: General Physicochemical Data of Pyrazolone Analogues
Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormColor
1-Phenyl-3-methyl-5-pyrazoloneC₁₀H₁₀N₂O174.20Solid, PowderWhite to off-white
1-(4-Methyl-phenyl)-3-methyl-5-pyrazoloneC₁₁H₁₂N₂O188.23PowderWhite to Ivory White
1-(4-Sulfophenyl)-3-methyl-5-pyrazoloneC₁₀H₁₀N₂O₄S254.26PowderBeige
1-(4-Methoxy)phenyl-3-methyl-5-pyrazoloneC₁₁H₁₂N₂O₂204.22Not SpecifiedNot Specified
Table 2: Thermal Properties of Pyrazolone Analogues
Compound NameMelting Point (°C)Boiling Point (°C)
1-Phenyl-3-methyl-5-pyrazolone126-128[1]333 at 760 mmHg[1]
1-(4-Methyl-phenyl)-3-methyl-5-pyrazolone134Not Available
1-(4-Sulfophenyl)-3-methyl-5-pyrazolone>252 (decomposes)[2][3]477[2]
1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone260-270 (decomposes)Not Available
1-(3-Sulfophenyl)-3-methyl-5-pyrazolone335Not Available
Table 3: Solubility and pKa of Pyrazolone Analogues
Compound NameSolubilityPredicted pKa
1-Phenyl-3-methyl-5-pyrazolone3 g/L in water (20 °C)[1]Not Available
1-(4-Methyl-phenyl)-3-methyl-5-pyrazoloneSoluble in 5% caustic soda solution, glacial acetic acid; slightly soluble in hot water[4]Not Available
1-(4-Sulfophenyl)-3-carboxy-5-pyrazoloneSoluble in water-2.65 ± 0.20[5]

Spectroscopic Data of Pyrazolone Derivatives

Spectroscopic data is crucial for the structural elucidation and characterization of organic compounds. Below are representative spectral data for related pyrazolone structures.

Table 4: Representative ¹H-NMR Spectral Data of Pyrazolone Derivatives
Compound NameSolventChemical Shifts (δ, ppm)
1-Phenyl-3-methyl-5-pyrazoloneCDCl₃2.04 (s, 3H, CH₃), 3.13 (s, 2H, CH₂), 7.20-8.20 (m, 5H, Ar-H)[6][7]
1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5(4H)-oneNot SpecifiedNot Specified
Table 5: Representative ¹³C-NMR Spectral Data of Pyrazolone Derivatives
Compound NameSolventChemical Shifts (δ, ppm)
1-Phenyl-3-methyl-5-pyrazoloneCDCl₃16.9 (CH₃), 41.4 (CH₂), 155.6 (C=N), 172.3 (C=O), aromatic carbons in the expected range[6]
4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazoneDMSO14.9 (acetyl CH₃), 16.2 (pyrazolone CH₃), 116.0-137.9 (aromatic carbons), 137.7 (C=N), 146.2 (C=O)[8]
Table 6: Representative IR Spectral Data of Pyrazolone Derivatives
Compound NameSample PhaseKey Vibrational Frequencies (cm⁻¹)
3-Methyl-5-pyrazoloneKBr Pellet3350 (N-H), 3060 (C-H), 1740 (C=O)
Fused Pyrazole DerivativeNot Specified3440 (N-H), 3061 (C-H), 1565 (C=N)[9]
4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazoneKBr Pellet3486 (N-H), 2913 (C-H), 1627 (C=N), 1501 (C=O)

Experimental Protocols

The following sections outline the general procedures for the synthesis and characterization of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone, based on established methods for similar pyrazolone derivatives.[2][9]

Synthesis of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone

A common and effective method for the synthesis of 1-substituted-3-methyl-5-pyrazolones is the condensation reaction between a substituted hydrazine and a β-ketoester, such as ethyl acetoacetate.

Materials:

  • 4-Hydrazinobenzoic acid

  • Ethyl acetoacetate

  • Absolute ethanol or Glacial acetic acid (as solvent)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve 4-hydrazinobenzoic acid in a suitable solvent (e.g., absolute ethanol or glacial acetic acid).

  • To this solution, add an equimolar amount of ethyl acetoacetate dropwise with continuous stirring.

  • The reaction mixture is then heated to reflux for a period of 3 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then further cooled in an ice bath to facilitate the precipitation of the product.

  • The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Methods

3.2.1. Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus to assess its purity.

3.2.2. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet. The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O, C=N, C-H, N-H, and O-H stretching and bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, multiplicity, and integration of the signals provide detailed information about the structure of the molecule.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the compound are determined using a mass spectrometer. This helps to confirm the molecular formula of the synthesized compound.

Mandatory Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 4-Hydrazinobenzoic acid Ethyl acetoacetate reaction Condensation Reaction (Reflux in Ethanol/Acetic Acid) start->reaction cooling Cooling and Precipitation reaction->cooling filtration Filtration and Washing cooling->filtration crude Crude Product filtration->crude purification Recrystallization crude->purification pure Pure 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone purification->pure mp Melting Point Determination pure->mp ir FTIR Spectroscopy pure->ir nmr NMR Spectroscopy (¹H and ¹³C) pure->nmr ms Mass Spectrometry pure->ms analysis Structural Elucidation and Purity Confirmation mp->analysis ir->analysis nmr->analysis ms->analysis

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone, primarily through the examination of its close analogues due to a lack of direct experimental data. The provided experimental protocols for synthesis and characterization are based on well-established methods for the pyrazolone class of compounds. The presented data and methodologies offer a valuable resource for researchers and scientists working on the development and application of novel pyrazolone derivatives in medicinal chemistry and materials science. Further experimental investigation into the specific properties of the title compound is warranted to expand the understanding of its potential applications.

References

An In-depth Technical Guide to the Spectral Data of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (CAS 60875-16-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, CAS number 60875-16-3. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical analysis by consolidating key spectral information, outlining detailed experimental protocols for data acquisition, and visualizing the analytical workflow.

Core Spectral Data

The following tables summarize the available quantitative spectral data for this compound. While the existence of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data is confirmed through various databases, specific numerical values for chemical shifts and absorption peaks are not publicly available in detail at the time of this publication. The mass spectrometry data presented is based on publicly accessible information.

Table 1: Mass Spectrometry Data
Technique Ionization Mode m/z Values and (Relative Intensity) Source
GC-MSElectron Ionization (EI)218 (Top Peak), 135, 121NIST Mass Spectrometry Data Center
ESI-QTOFElectrospray Ionization (ESI), Positive219.0764 [M+H]+, 175.0866, 133.0760, 201.0659, 106.0651MassBank Europe[1]
Table 2: ¹H NMR Spectral Data
Parameter Value
Source Sigma-Aldrich Co. LLC. (via SpectraBase)[2]
Solvent Not specified
Frequency Not specified
Chemical Shifts (δ, ppm) Data not publicly available
Multiplicity Data not publicly available
Coupling Constants (J, Hz) Data not publicly available
Table 3: ¹³C NMR Spectral Data
Parameter Value
Source Sigma-Aldrich Co. LLC. (via SpectraBase)[2]
Solvent Not specified
Frequency Not specified
Chemical Shifts (δ, ppm) Data not publicly available
Table 4: Infrared (IR) Spectroscopy Data
Parameter Value
Source Aldrich Chemical Company, Inc. (via SpectraBase)[1]
Technique FTIR (KBr Wafer)
Key Absorption Bands (cm⁻¹) Data not publicly available
Functional Group Assignments Data not publicly available

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices for the characterization of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A Bruker Avance-400 spectrometer (or equivalent) is typically used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition for ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (zg30) is used.

  • Spectral Width: A spectral width of approximately 12 ppm is set.

  • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Data Acquisition for ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

  • Spectral Width: A spectral width of approximately 200-220 ppm is set.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Nicolet iS 10 FTIR spectrometer (or equivalent) is suitable for this analysis.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

Data Acquisition:

  • Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is commonly used.

  • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the KBr pellet press is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Agilent ESI-QTOF mass spectrometer (or equivalent) can be used for high-resolution mass spectrometry.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

  • The solution may be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition (ESI-QTOF):

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to generate protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

  • Mass Range: A mass range of m/z 50-500 is typically scanned.

  • Collision Energy: For tandem mass spectrometry (MS/MS) experiments to study fragmentation, a collision energy (e.g., 20 eV) is applied to the precursor ion.[1]

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation (Carbon-Hydrogen Framework) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Formula Confirmation MS->MS_Data Conclusion Complete Spectral Characterization NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectral characterization of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive quantitative data, direct acquisition of the spectra from commercial suppliers or through laboratory analysis is recommended.

References

Unraveling the Hypoglycemic Potential of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypoglycemic activity of the compound 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. While pivotal research has indicated its mechanism of action is primarily associated with the physiological response to an oral glucose challenge, this document synthesizes the available data, outlines relevant experimental methodologies, and proposes potential signaling pathways. Due to the limited public accessibility of the full-text of seminal studies, this guide also presents generalized experimental protocols and data templates to aid researchers in the design of future investigations.

Introduction

This compound is a compound that has demonstrated notable hypoglycemic properties.[1][2][3][4] The core of its therapeutic action appears to be centered on its ability to effectively manage blood glucose levels following an oral glucose load, suggesting a mechanism that enhances glucose tolerance.[1][2][3][4] Pharmacological assessments have indicated that its efficacy in lowering blood glucose surpasses that of the first-generation sulfonylurea, tolbutamide.[4] This guide aims to provide an in-depth exploration of the available scientific knowledge surrounding this compound.

In Vivo Hypoglycemic Activity

The primary evidence for the hypoglycemic effect of this compound comes from in vivo studies utilizing an oral glucose tolerance test (OGTT).

Quantitative Data Summary

While the seminal study by Antón-Fos et al. (1994) established the hypoglycemic activity of this compound, the specific quantitative data from this publication is not widely available. To facilitate future research and data comparison, the following tables are presented as templates for organizing and presenting quantitative results from an oral glucose tolerance test.

Table 1: Effect of this compound on Blood Glucose Levels in an Oral Glucose Tolerance Test (OGTT) in a Rat Model

Treatment GroupDose (mg/kg)0 min (Baseline)30 min60 min90 min120 min
Vehicle Control -e.g., 100 ± 5e.g., 180 ± 10e.g., 160 ± 8e.g., 130 ± 7e.g., 105 ± 5
Compound Specify Dosee.g., 98 ± 6e.g., 150 ± 9e.g., 120 ± 7e.g., 100 ± 6e.g., 90 ± 4
Tolbutamide Specify Dosee.g., 102 ± 5e.g., 165 ± 8e.g., 140 ± 9e.g., 115 ± 8e.g., 100 ± 6

*Data are represented as Mean ± SEM. Statistical significance relative to the vehicle control group is denoted by an asterisk (p < 0.05).

Table 2: Area Under the Curve (AUC) for Blood Glucose Levels During OGTT

Treatment GroupDose (mg/kg)AUC (mg·min/dL)% Reduction vs. Control
Vehicle Control -Calculate from Table 1-
Compound Specify DoseCalculate from Table 1Calculate
Tolbutamide Specify DoseCalculate from Table 1Calculate
Detailed Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The following is a generalized, detailed protocol for conducting an OGTT in a rodent model to assess the hypoglycemic activity of a test compound.

Objective: To evaluate the effect of this compound on glucose tolerance in rats after an oral glucose challenge.

Materials:

  • Wistar rats (male, 8-10 weeks old)

  • This compound

  • Tolbutamide (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Glucose solution (e.g., 40% w/v)

  • Glucometer and test strips

  • Oral gavage needles

  • Restrainers for blood collection

Procedure:

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard pellet chow and water.

  • Fasting: Fast the rats for 12-16 hours overnight before the experiment, with continued access to water.

  • Grouping: Randomly divide the fasted rats into three groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Tolbutamide

  • Baseline Blood Glucose: At time 0, collect a blood sample from the tail vein of each rat to measure baseline blood glucose levels.

  • Compound Administration: Immediately after baseline blood collection, administer the respective treatments orally via gavage.

  • Glucose Challenge: 30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg body weight) to all rats via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Calculate the mean blood glucose levels at each time point for each group. Determine the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound has not been fully elucidated in the available literature. However, based on its chemical structure and the observed in vivo effects, a hypothesized mechanism can be proposed.

The compound's structure comprises a pyrazolinone ring and a benzoic acid moiety. Both of these structural motifs are present in various compounds with known antidiabetic activities.

  • Stimulation of Insulin Secretion: The benzoic acid portion of the molecule may contribute to its hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells. Some benzoic acid derivatives have been shown to have insulinotropic effects.

The proposed signaling pathway for this action is as follows:

insulin_secretion_pathway cluster_beta_cell Inside Pancreatic β-cell compound This compound beta_cell Pancreatic β-cell compound->beta_cell Acts on k_atp_channel ATP-sensitive K+ Channel depolarization Membrane Depolarization k_atp_channel->depolarization Closure leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Mediates insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis Triggers

Caption: Hypothesized insulin secretion pathway.

  • Peripheral Glucose Uptake: It is also plausible that the compound enhances glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. This could occur through the potentiation of insulin signaling pathways.

A simplified representation of this potential pathway is:

glucose_uptake_pathway insulin Insulin ir Insulin Receptor insulin->ir irs IRS Proteins ir->irs pi3k PI3K irs->pi3k akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation akt->glut4 compound This compound compound->akt Potentiates? glucose_uptake Glucose Uptake glut4->glucose_uptake

Caption: Potential influence on insulin-mediated glucose uptake.

Experimental Workflow Visualization

To provide a clear overview of the research process for evaluating the hypoglycemic activity of a novel compound, the following experimental workflow is presented.

experimental_workflow start Start: Compound Synthesis and Characterization in_vivo_screening In Vivo Screening: Oral Glucose Tolerance Test (OGTT) start->in_vivo_screening data_analysis Quantitative Data Analysis (Blood Glucose, AUC) in_vivo_screening->data_analysis active Compound is Active data_analysis->active inactive Compound is Inactive data_analysis->inactive mechanism_studies Mechanism of Action Studies active->mechanism_studies stop Stop/Redesign inactive->stop insulin_secretion In Vitro Insulin Secretion Assay (e.g., from isolated islets) mechanism_studies->insulin_secretion glucose_uptake In Vitro Glucose Uptake Assay (e.g., in muscle or fat cells) mechanism_studies->glucose_uptake signaling_pathway Signaling Pathway Analysis (e.g., Western Blot for Akt phosphorylation) mechanism_studies->signaling_pathway end End: Lead Compound Identification insulin_secretion->end glucose_uptake->end signaling_pathway->end

References

The Role of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid in the Advanced Glycation End-products (AGEs) Inhibition Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. This technical guide explores the potential role of 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid and its structural class, pyrazolone derivatives, in the inhibition of AGEs formation. While direct studies on this compound are limited, this document consolidates evidence from related pyrazolone compounds, detailing their antioxidant and antiglycation activities. We present quantitative data from various studies, outline key experimental protocols for assessing antiglycation efficacy, and provide visual representations of the pertinent biochemical pathways to elucidate potential mechanisms of action.

Introduction to Advanced Glycation End-products (AGEs)

The formation of AGEs is initiated by the Maillard reaction, a complex cascade of non-enzymatic glycosylation. This process begins with the reaction of a reducing sugar, such as glucose, with the free amino groups of proteins, lipids, or nucleic acids to form a reversible Schiff base. This Schiff base then rearranges to a more stable Amadori product. Over time, a series of subsequent reactions, including oxidation, dehydration, and condensation, leads to the irreversible formation of a diverse group of compounds collectively known as AGEs.

The accumulation of AGEs contributes to cellular and tissue damage through several mechanisms:

  • Protein Cross-linking: AGEs can form cross-links between proteins, leading to altered protein structure and function, increased tissue stiffness, and reduced elasticity.

  • Receptor for AGEs (RAGE) Activation: AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction triggers a cascade of intracellular signaling pathways, leading to oxidative stress, inflammation, and the expression of pro-inflammatory cytokines and adhesion molecules.

  • Induction of Oxidative Stress: The process of AGEs formation itself generates reactive oxygen species (ROS), contributing to a state of oxidative stress that further accelerates glycation.

Given their pathological roles, the inhibition of AGEs formation is a promising therapeutic strategy for mitigating the progression of diabetic complications and other age-related diseases.

The Pyrazolone Scaffold in Medicinal Chemistry

Pyrazolone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and, notably, antioxidant properties. The antioxidant potential of pyrazolone derivatives is particularly relevant to the inhibition of AGEs, as oxidative stress is a key driver of the glycation process.

While direct experimental evidence for the antiglycation activity of this compound is not extensively documented in publicly available literature, the known antioxidant properties of the pyrazolone scaffold suggest a plausible role in interfering with the AGEs formation pathway. Potential mechanisms of action for pyrazolone derivatives as AGEs inhibitors include:

  • Radical Scavenging: Neutralizing reactive oxygen species that are crucial for the conversion of Amadori products to AGEs.

  • Carbonyl Trapping: Intercepting reactive dicarbonyl intermediates, such as methylglyoxal (MGO) and glyoxal (GO), which are potent precursors of AGEs.

Quantitative Data on the Bioactivity of Pyrazolone Derivatives

To provide a quantitative perspective on the potential efficacy of the pyrazolone class of compounds, the following tables summarize the antioxidant and antiglycation activities of various pyrazolone and pyrazoline derivatives as reported in the scientific literature.

Note: The following data pertains to pyrazolone derivatives and not specifically to this compound. This information is presented to illustrate the therapeutic potential of this class of compounds.

Table 1: Antioxidant Activity of Pyrazoline Derivatives (IC50 Values)

Compound/DerivativeDPPH Radical Scavenging Assay (IC50)Nitric Oxide Radical Scavenging Assay (IC50)Superoxide Radical Scavenging Assay (IC50)Reference
Phenylpyrazoline 4e18.5 ± 0.8 µg/mL22.1 ± 1.1 µg/mL25.3 ± 1.2 µg/mL[1]
Pyrazoline carbothioamide 6a15.2 ± 0.7 µg/mL19.8 ± 0.9 µg/mL21.7 ± 1.0 µg/mL[1]
Pyrazoline carbothioamide 6c16.8 ± 0.8 µg/mL20.5 ± 1.0 µg/mL23.1 ± 1.1 µg/mL[1]
Pyrazoline carbothioamide 6e14.7 ± 0.7 µg/mL18.9 ± 0.9 µg/mL20.4 ± 1.0 µg/mL[1]
Ascorbic Acid (Standard)12.3 ± 0.6 µg/mL15.6 ± 0.7 µg/mL17.2 ± 0.8 µg/mL[1]

Table 2: In Vitro Antiglycation Activity of Various Compounds

Compound/ExtractAssay SystemInhibition (%) at specified concentrationReference
BaicalinBSA-Fructose90.4% at 100 µg/mL[2]
LuteolinBSA-Fructose85.4% at 100 µg/mL[2]
VerbascosideBSA-Fructose71.2% at 100 µg/mL[2]
Aminoguanidine (Standard)BSA-Fructose75.9% at 100 µg/mL[2]

Experimental Protocols

This section provides a detailed methodology for a common in vitro assay used to evaluate the antiglycation activity of chemical compounds.

In Vitro Bovine Serum Albumin (BSA) - Glucose Antiglycation Assay

Objective: To determine the ability of a test compound to inhibit the formation of fluorescent AGEs in a model system using bovine serum albumin (BSA) and glucose.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • D-Glucose

  • Test compound (e.g., a pyrazolone derivative)

  • Aminoguanidine hydrochloride (positive control)

  • Phosphate buffered saline (PBS), pH 7.4

  • Sodium azide

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of BSA in PBS.

    • Prepare a 500 mM solution of D-glucose in PBS.

    • Prepare stock solutions of the test compound and aminoguanidine in an appropriate solvent (e.g., DMSO, PBS).

  • Reaction Mixture Setup:

    • In a 96-well black microplate, set up the following reaction mixtures in triplicate:

      • Blank: 50 µL PBS + 50 µL BSA solution

      • Control (Glycated BSA): 50 µL glucose solution + 50 µL BSA solution

      • Test Compound: 50 µL glucose solution + 50 µL BSA solution + 10 µL of test compound at various concentrations.

      • Positive Control: 50 µL glucose solution + 50 µL BSA solution + 10 µL of aminoguanidine at various concentrations.

    • Add 0.02% sodium azide to each well to prevent microbial growth.

    • The final volume in each well should be adjusted to 200 µL with PBS if necessary.

  • Incubation:

    • Seal the microplate to prevent evaporation.

    • Incubate the plate at 37°C for 7 days in the dark.

  • Measurement of Fluorescent AGEs:

    • After the incubation period, measure the fluorescence intensity of each well using a fluorescence microplate reader.

    • Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from the fluorescence of all other wells.

    • Calculate the percentage inhibition of AGEs formation using the following formula:

    • Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of AGEs formation.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in AGEs formation and the potential points of intervention for inhibitors like pyrazolone derivatives.

The Maillard Reaction and AGEs Formation Pathway

AGE_Formation_Pathway cluster_initiation Initiation Phase cluster_propagation Propagation & Propagation Phase Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base + Amino Group Protein/Lipid Protein/Lipid Protein/Lipid->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Reactive Carbonyls Reactive Carbonyls Amadori Product->Reactive Carbonyls Oxidation, Dehydration AGEs AGEs Reactive Carbonyls->AGEs + Protein/Lipid

Caption: Overview of the Maillard reaction leading to the formation of Advanced Glycation End-products (AGEs).

Potential Inhibition Mechanisms of Pyrazolone Derivatives

AGE_Inhibition_Pathway Amadori Product Amadori Product Oxidative Stress Oxidative Stress Amadori Product->Oxidative Stress generates Reactive Carbonyls Reactive Carbonyls Oxidative Stress->Reactive Carbonyls leads to AGEs AGEs Reactive Carbonyls->AGEs forms Pyrazolone Derivative Pyrazolone Derivative Pyrazolone Derivative->Oxidative Stress Scavenges ROS Pyrazolone Derivative->Reactive Carbonyls Traps Carbonyls

Caption: Postulated mechanisms of AGEs inhibition by pyrazolone derivatives through antioxidant and carbonyl trapping activities.

Experimental Workflow for Antiglycation Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent Prep Prepare Solutions (BSA, Glucose, Test Compound) Reaction Setup Set up reaction mixtures in 96-well plate Reagent Prep->Reaction Setup Incubation Incubate at 37°C for 7 days Reaction Setup->Incubation Fluorescence Reading Measure Fluorescence (Ex: 370nm, Em: 440nm) Incubation->Fluorescence Reading Data Analysis Calculate % Inhibition and IC50 Fluorescence Reading->Data Analysis

Caption: A streamlined workflow for the in vitro screening of potential antiglycation agents.

Conclusion

While direct evidence for the role of this compound in the AGEs inhibition pathway remains to be established through dedicated studies, the broader class of pyrazolone derivatives demonstrates significant promise as antiglycation agents. Their established antioxidant properties provide a strong rationale for their potential to interfere with the formation of AGEs by mitigating oxidative stress and trapping reactive carbonyl species. The quantitative data from related compounds, coupled with the detailed experimental protocols provided, offer a solid foundation for future research in this area. Further investigation into the specific antiglycation and antioxidant capacities of this compound is warranted to fully elucidate its therapeutic potential in the context of AGE-related pathologies. The diagrams presented herein serve as a visual guide to the complex pathways involved and the logical framework for experimental design.

References

In-Depth Technical Guide: Modulation of p300/CBP Histone Acetyltransferase by Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a central role in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. Their dysregulation is strongly implicated in the pathogenesis of various diseases, particularly cancer, making them compelling therapeutic targets. This technical guide provides a comprehensive overview of the modulation of p300/CBP by a specific class of small-molecule inhibitors: the pyrazolone derivatives. We delve into the quantitative data of these inhibitors, detail key experimental protocols for their characterization, and visualize the intricate signaling pathways they affect. This document aims to serve as a valuable resource for researchers and drug development professionals working on the discovery and development of novel epigenetic modulators.

Introduction to p300/CBP Histone Acetyltransferases

p300 (also known as EP300) and CBP are large, multi-domain proteins that function as transcriptional co-activators.[1] A key feature of their function is their intrinsic histone acetyltransferase (HAT) activity, which enables them to catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins.[2] This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that facilitates gene transcription.[3] Beyond their catalytic activity, p300/CBP act as protein scaffolds, integrating multiple signaling pathways to orchestrate complex gene expression programs.[1]

The aberrant activity of p300/CBP has been linked to various cancers.[4] This has spurred the development of small-molecule inhibitors targeting different functional domains of these proteins, including the HAT domain and the bromodomain. Among these, pyrazolone-containing compounds have emerged as a notable class of p300/CBP HAT inhibitors.[1]

Pyrazolone Derivatives as p300/CBP Inhibitors: Quantitative Data

The pyrazolone scaffold has proven to be a valuable starting point for the development of p300/CBP inhibitors. The most well-characterized example is C646, a commercially available, cell-permeable, and reversible inhibitor that is competitive with acetyl-CoA.[5]

Below is a summary of the quantitative data for C646 and its analogs, providing insights into their potency and selectivity.

CompoundTargetIC50 / KiAssay TypeReference
C646 p300Ki: 400 nMBiochemical HAT Assay[1]
p300IC50: 1.6 µMBiochemical HAT Assay[4]
CBP---
C646 Analogs p300IC50: VariesBiochemical HAT Assay[2]
Compound 12 (1,4-Pyrazine-containing) p300IC50: 0.62 µMBiochemical HAT Assay[2]
CBPIC50: 1.2 µMBiochemical HAT Assay[2]
Compound 29 (1,4-Pyrazine-containing) p300IC50: 1.4 µMBiochemical HAT Assay[3]

Key Experimental Protocols

Accurate and reproducible experimental methodologies are paramount in the characterization of p300/CBP inhibitors. This section provides detailed protocols for essential in vitro and cell-based assays.

In Vitro Radiometric Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of p300/CBP and the inhibitory potential of test compounds by quantifying the incorporation of radiolabeled acetyl groups into a histone substrate.

Materials:

  • Recombinant human p300 or CBP (HAT domain)

  • Histone H4 peptide (e.g., N-terminal 15-mer)

  • [¹⁴C]-Acetyl-CoA

  • Assay Buffer: 50 mM HEPES (pH 7.9), 5 mM DTT, 50 µg/mL BSA

  • Test compound (e.g., C646) dissolved in DMSO

  • 16% Tris-Tricine SDS-PAGE gel

  • Phosphorimager

Protocol:

  • Prepare a reaction mixture containing 10 nM p300 HAT domain and 100 µM Histone H4 peptide in the assay buffer.

  • Add the test compound at various concentrations (ensure the final DMSO concentration is constant, e.g., 2.5%).

  • Pre-incubate the mixture for 10-12 minutes at 30°C.[6]

  • Initiate the reaction by adding 10 µM [¹⁴C]-Acetyl-CoA.

  • Incubate for 10 minutes at 30°C.

  • Quench the reaction by adding 14% (w/v) SDS.[7]

  • Separate the reaction products on a 16% Tris-Tricine SDS-PAGE gel.

  • Visualize and quantify the radiolabeled histone peptide using a phosphorimager.

  • Calculate IC50 values using a suitable data analysis software.

G Workflow for In Vitro Radiometric HAT Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (p300, Histone Peptide, Buffer) add_inhibitor Add Test Compound (e.g., C646) prep_mix->add_inhibitor pre_incubate Pre-incubate (30°C, 10-12 min) add_inhibitor->pre_incubate initiate Initiate with [¹⁴C]-Acetyl-CoA pre_incubate->initiate incubate Incubate (30°C, 10 min) initiate->incubate quench Quench Reaction (SDS) incubate->quench sds_page SDS-PAGE quench->sds_page phosphorimager Phosphorimager Analysis sds_page->phosphorimager calc_ic50 Calculate IC50 phosphorimager->calc_ic50

Workflow for the in vitro radiometric HAT assay.
Cellular Histone Acetylation Assay

This Western blot-based assay assesses the ability of an inhibitor to modulate p300/CBP activity within a cellular context by measuring the levels of specific histone acetylation marks, such as H3K27ac.

Materials:

  • Human cell line (e.g., HFF, HEK293T)

  • Cell culture medium and supplements

  • Test compound (e.g., C646)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K27ac, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 hours).

  • Lyse the cells using the lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against H3K27ac.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

  • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on H3K27ac levels.

G Workflow for Cellular Histone Acetylation Assay cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis seed_cells Seed Cells treat_cells Treat with Inhibitor seed_cells->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE & Transfer protein_quant->sds_page western_blot Western Blotting (anti-H3K27ac, anti-H3) sds_page->western_blot imaging Chemiluminescent Detection western_blot->imaging analysis Band Intensity Analysis imaging->analysis

Workflow for the cellular histone acetylation assay.

Signaling Pathways Modulated by Pyrazolone Derivatives

p300/CBP are integral components of numerous signaling pathways that are crucial for normal cellular function and are often dysregulated in cancer. Pyrazolone derivatives, by inhibiting the HAT activity of p300/CBP, can significantly impact these pathways.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. p300/CBP acetylate p53 at multiple lysine residues, which is essential for its activation and stability.[8] Inhibition of p300/CBP by pyrazolone derivatives like C646 can block p53 acetylation, leading to a downregulation of its transcriptional activity and a reduction in p53-dependent apoptosis.[8]

G Modulation of the p53 Pathway by Pyrazolone Derivatives p300 p300/CBP p53_ac Acetylated p53 (Active) p300->p53_ac Acetylation p53 p53 p53->p53_ac target_genes p53 Target Genes (e.g., p21, BAX) p53_ac->target_genes Transcriptional Activation c646 Pyrazolone Derivative (e.g., C646) c646->p300 Inhibition apoptosis Apoptosis target_genes->apoptosis

Inhibition of p300/CBP by pyrazolones blocks p53 acetylation.
The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis.[9] In the canonical pathway, nuclear β-catenin interacts with TCF/LEF transcription factors and recruits p300/CBP to activate the transcription of target genes.[10] By inhibiting p300/CBP, pyrazolone derivatives can suppress the transcriptional output of the Wnt/β-catenin pathway.[11]

G Modulation of Wnt/β-catenin Pathway by Pyrazolone Derivatives wnt Wnt Signal beta_catenin β-catenin (nuclear) wnt->beta_catenin tcf_lef TCF/LEF beta_catenin->tcf_lef Binds to p300 p300/CBP tcf_lef->p300 Recruits target_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) p300->target_genes Transcriptional Activation c646 Pyrazolone Derivative (e.g., C646) c646->p300 Inhibition proliferation Cell Proliferation target_genes->proliferation

Pyrazolones inhibit Wnt/β-catenin signaling via p300/CBP.
The HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia).[12] p300/CBP are essential co-activators for HIF-1α-mediated transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[13] Inhibition of p300/CBP by pyrazolone derivatives can attenuate the hypoxic response.[14]

G Modulation of HIF-1α Pathway by Pyrazolone Derivatives hypoxia Hypoxia hif1a HIF-1α hypoxia->hif1a Stabilizes p300 p300/CBP hif1a->p300 Recruits target_genes HIF-1α Target Genes (e.g., VEGF, GLUT1) p300->target_genes Transcriptional Activation c646 Pyrazolone Derivative (e.g., C646) c646->p300 Inhibition angiogenesis Angiogenesis & Metabolic Adaptation target_genes->angiogenesis

Pyrazolones can suppress the hypoxic response by inhibiting p300/CBP.

Structure-Activity Relationship (SAR) of Pyrazolone Derivatives

The development of potent and selective p300/CBP inhibitors relies on a thorough understanding of the structure-activity relationship (SAR). For pyrazolone-based inhibitors like C646, several key structural features contribute to their activity. The pyrazolone core acts as a scaffold, and modifications to the substituents on this ring system can significantly impact potency and selectivity. For instance, the nature and position of substituents on the phenyl rings attached to the pyrazolone core are critical for binding to the active site of p300/CBP. Further optimization of these derivatives is an active area of research aimed at improving their drug-like properties.[2]

Conclusion

Pyrazolone derivatives represent a promising class of p300/CBP histone acetyltransferase inhibitors with therapeutic potential, particularly in oncology. This technical guide has provided a comprehensive overview of their quantitative data, key experimental protocols for their characterization, and their impact on critical cellular signaling pathways. The continued exploration of the pyrazolone scaffold and the development of novel analogs with improved potency, selectivity, and pharmacokinetic properties will be crucial for translating these findings into effective clinical therapies. The methodologies and conceptual frameworks presented herein are intended to facilitate these ongoing research and development efforts.

References

A Technical Guide to the Preliminary Biological Screening of Novel Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazolone and its derivatives represent a versatile class of five-membered heterocyclic compounds that are a cornerstone in medicinal chemistry.[1] These scaffolds are integral to numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant effects.[1][2][3] The preliminary biological screening of novel pyrazolone compounds is a critical initial step in the drug discovery pipeline. This process involves a series of standardized in vitro and in vivo assays designed to identify and characterize the biological activities of newly synthesized molecules, thereby selecting promising candidates for further development. This guide provides an in-depth overview of the core experimental protocols and data presentation for the initial biological evaluation of pyrazolone derivatives.

Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazolone derivatives have shown significant potential in this area.[4] The preliminary screening for antimicrobial activity typically involves determining the compound's ability to inhibit the growth of various pathogenic bacteria and fungi.

Experimental Protocols

1. Agar Well Diffusion Method: This method is widely used for the preliminary screening of antimicrobial activity.[3]

  • Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), are used.[3][5]

  • Culture Preparation: Bacterial and fungal cultures are adjusted to a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.[3]

  • Assay Procedure:

    • A sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri plates.[5]

    • Once solidified, the agar is seeded with the microbial suspension.

    • Wells of a specific diameter (e.g., 6 mm) are bored into the agar.[3]

    • A defined volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO at a specific concentration (e.g., 100 µg/mL), is loaded into each well.[3][5]

    • Standard antibiotics (e.g., Ciprofloxacin, Tetracycline) and the solvent alone serve as positive and negative controls, respectively.[5]

    • The plates are incubated at 37°C for 24 hours (for bacteria) or for 48-72 hours (for fungi).[3][5]

    • The diameter of the zone of inhibition around each well is measured in millimeters.[3]

2. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Compounds that show significant activity in the diffusion assay are further evaluated to determine their MIC and MBC/MFC values.

  • MIC Determination: This is typically performed using a broth microdilution method. Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the microbial suspension. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.[6]

  • MBC/MFC Determination: An aliquot from each well showing no visible growth in the MIC assay is sub-cultured onto fresh agar plates. The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial microbial inoculum.[3][6]

Data Presentation: Antimicrobial Activity
Compound/DerivativeTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (mg/mL)Reference
Pyrazolone Derivative 3Escherichia coli-0.25-[5]
Pyrazolone Derivative 4Streptococcus epidermidis-0.25-[5]
Pyrazolone Derivative 2Aspergillus niger-1-[5]
PhPzOBacillus subtilis-625 (0.625 mg/mL)2.5[3][7]
Pyrazole Derivative 7bVarious Pathogens25 - 330.22 - 0.25-[6]

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Agar Well Diffusion Assay cluster_analysis Analysis prep_compounds Prepare Test Compound Solutions (in DMSO) load_wells Load Wells with Test Compounds & Controls prep_compounds->load_wells prep_cultures Prepare Microbial Cultures (0.5 McFarland) seed_plates Seed Agar Plates with Microbial Suspension prep_cultures->seed_plates bore_wells Bore Wells in Agar seed_plates->bore_wells bore_wells->load_wells incubate Incubate Plates (37°C, 24-48h) load_wells->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones determine_mic Determine MIC (Broth Dilution) measure_zones->determine_mic Active Compounds determine_mbc Determine MBC/MFC determine_mic->determine_mbc

Caption: Workflow for in vitro antimicrobial screening of pyrazolone compounds.

Cytotoxicity Screening Against Cancer Cells

Pyrazolone derivatives have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[8][9] The initial screening typically involves evaluating the effect of the compounds on the proliferation and viability of cancer cells.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]

  • Cell Lines: A panel of human cancer cell lines is used, such as A549 (lung), HCT116 (colon), MCF-7 (breast), and HepG-2 (liver).[8][10][12] Non-cancerous cell lines (e.g., MCF-10A) can be used to determine selectivity.[9]

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the pyrazolone compounds for a specified period (e.g., 48 or 72 hours).[9] A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil, Cisplatin) are included.[11][13]

    • After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 5 mg/mL) is added to each well.[11]

    • The plate is incubated for a few hours (e.g., 4 hours) at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[11]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 595 nm).[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.[8]

Data Presentation: Cytotoxicity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazoline Derivatives (4a-4j)Oral Squamous Carcinoma (Ca9-22, HSC-2, etc.)6.7 - 400[13]
Pyrazole PTA-1Jurkat (Leukemia)0.32[9]
Pyrazole PTA-1MDA-MB-231 (Breast)1.1[9]
Pyrazole Derivative 2A549 (Lung)220.20[10]
Pyrazoline Derivative 9bHela (Cervical)7.74[11]
Pyrazolone Chalcone 3bMCF-7 (Breast)3.92[12]
Pyrazolone Chalcone 3bHepG-2 (Liver)5.03[12]

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat_cells Treat Cells with Pyrazolone Compounds (48-72h) adhere->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (4h) for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (e.g., 595 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Visualization: Simplified YAP/TEAD Hippo Signaling Pathway

G Hippo Hippo Pathway Activation YAP_TEAD YAP/TEAD Complex Hippo->YAP_TEAD Phosphorylates & Inhibits YAP Gene_Expression Target Gene Expression (Cell Proliferation, Survival) YAP_TEAD->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Pyrazolone Pyrazolone Compound (e.g., 3b) Pyrazolone->YAP_TEAD Inhibits

Caption: Inhibition of the YAP/TEAD Hippo pathway by pyrazolone compounds.[12]

Anti-inflammatory Screening

Inflammation is a key pathological feature of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics. Many pyrazolone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[14][15]

Experimental Protocols

1. In Vivo: Carrageenan-Induced Paw Edema Model: This is a standard and widely used model for evaluating acute anti-inflammatory activity.[16]

  • Animals: Typically, rats or mice are used.[16]

  • Procedure:

    • Animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin, Diclofenac sodium), and test groups for different pyrazolone compounds.[14][16]

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compounds (e.g., 60mg/kg) or the standard drug are administered orally or intraperitoneally.[16] The control group receives only the vehicle.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each animal to induce inflammation and edema.[16]

    • The paw volume is measured again at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[16]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[16]

2. In Vitro: Cyclooxygenase (COX) Inhibition Assay: This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis in the inflammatory cascade.

  • Procedure: Commercially available COX inhibitor screening assay kits are often used. These kits typically measure the peroxidase activity of COX. The assay involves incubating the purified enzyme (COX-1 or COX-2) with the test compound at various concentrations before the addition of arachidonic acid (the substrate). The production of prostaglandin G2 is then measured, often via a colorimetric reaction.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated. A higher COX-2/COX-1 IC50 ratio indicates selectivity towards the COX-2 enzyme, which is often desirable to reduce gastrointestinal side effects associated with NSAIDs.[17]

Data Presentation: Anti-inflammatory Activity
Compound/DerivativeAssayResultStandard DrugReference
Compound 4Carrageenan-Induced EdemaHigh ActivityDiclofenac Sodium[5]
Compound 9bCarrageenan-Induced EdemaMost ActivePhenylbutazone[14]
Compound 2aCOX-2 InhibitionIC50: 19.87 nMCelecoxib[17]
Compound 3bCOX-2 InhibitionIC50: 39.43 nMCelecoxib[17]
Compound 5bCOX-2 InhibitionIC50: 38.73 nMCelecoxib[17]

Visualization: NF-κB Signaling Pathway in Inflammation

G TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB / IκBα (Inactive Complex) NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (COX-2, Cytokines) Nucleus->Genes Activates Pyrazolone Pyrazolone Compound Ic Pyrazolone->TNFa Inhibits Pyrazolone->NFkB Inhibits

Caption: Pyrazolone compounds can ameliorate inflammation by regulating the NF-κB/TNF-α pathway.[1]

Antioxidant Screening

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Pyrazolone derivatives, such as Edaravone, are known for their antioxidant and radical scavenging properties.[2][18]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method to evaluate the antioxidant capacity of compounds.[1][2]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[19]

  • Procedure:

    • Different concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol or ethanol).[1]

    • A solution of DPPH (e.g., 0.004% w/v) is prepared in the same solvent.[1]

    • A specific volume of the test compound solution is mixed with the DPPH solution.[1]

    • The mixture is incubated in the dark at room temperature for a period of time (e.g., 30 minutes to several hours).[1]

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[19]

    • A standard antioxidant, such as Ascorbic Acid or Butylated Hydroxytoluene (BHT), is used as a positive control.[19]

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value (or SC50), representing the concentration of the compound required to scavenge 50% of the DPPH free radicals, is determined.[2][19]

Data Presentation: Antioxidant Activity
Compound/DerivativeAssayIC50 / SC50Reference
Pyrazolone Analogues (a-t)DPPH2.6 - 7.8 µM[2]
Pyrazoline Derivative 2bDPPH9.91 µg/mL[19]
Pyrazoline Derivative 2bCUPRAC10.56 ± 0.19 mM TEAC[19]
Pyrazole Hybrid 5b, 5c, 6eDPPH, NO, Superoxide ScavengingExcellent Activity[18]
Pyrazole 5fHydroxyl & Superoxide ScavengingMost Potent[20]

Visualization: Antioxidant Screening Workflow

G cluster_prep Preparation cluster_assay DPPH Assay cluster_analysis Analysis prep_compounds Prepare Serial Dilutions of Test Compounds mix Mix Compound with DPPH Solution prep_compounds->mix prep_dpph Prepare DPPH Radical Solution (Violet) prep_dpph->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate read_absorbance Measure Absorbance (~517 nm) incubate->read_absorbance calculate_scavenging Calculate % Scavenging Activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50

Caption: Workflow for in vitro antioxidant screening using the DPPH assay.

References

In Vitro Antioxidant Potential of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential antioxidant activity of the compound 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. While direct experimental data on this specific molecule is limited in publicly available literature, this document outlines the standard experimental protocols used to evaluate such compounds and presents hypothetical data based on the known antioxidant properties of the broader pyrazolone class of molecules.

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Pyrazolone derivatives have garnered significant interest as a class of heterocyclic compounds with a wide range of biological activities, including notable antioxidant potential.[2][3][4] The structural motif of this compound suggests its potential to act as a free radical scavenger or a modulator of oxidative stress pathways. This guide details the standard in vitro assays used to characterize such antioxidant properties.

Hypothetical Data Presentation: In Vitro Antioxidant Capacity

The antioxidant potential of a compound is typically quantified by its ability to scavenge synthetic free radicals. The following table summarizes hypothetical quantitative data from key in vitro antioxidant assays for this compound, with Ascorbic Acid as a standard for comparison. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals.

Assay This compound (IC50 in µM) Ascorbic Acid (IC50 in µM)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging45.8 ± 2.118.5 ± 0.9
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging32.5 ± 1.812.3 ± 0.7
FRAP (Ferric Reducing Antioxidant Power)68.2 ± 3.5 (EC50 in µM)25.4 ± 1.2 (EC50 in µM)

Note: Data are hypothetical and for illustrative purposes. EC50 for FRAP assay represents the concentration at which the ferric-TPTZ complex is reduced by 50%.

Experimental Protocols

Detailed methodologies for the primary assays used to determine in vitro antioxidant potential are provided below. These protocols are based on standard and widely accepted methods in the field.[5][6][7]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5][6]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compound solutions (serial dilutions in methanol)

  • Standard antioxidant (Ascorbic acid, serial dilutions in methanol)

  • Methanol

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of the test compound or standard to 150 µL of the methanolic DPPH solution. A control well should contain 50 µL of methanol instead of the sample.

  • Incubation: Shake the plate vigorously and incubate it in the dark at room temperature for 30 minutes.[6][7]

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[6]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[6]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which becomes colorless upon reduction by an antioxidant.

Reagents and Equipment:

  • ABTS stock solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Phosphate buffer saline (PBS) or ethanol

  • Test compound solutions (serial dilutions)

  • Standard antioxidant (Trolox or Ascorbic acid, serial dilutions)

  • Spectrophotometer

Procedure:

  • ABTS•+ Generation: Prepare the ABTS radical cation by mixing equal volumes of 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Reaction: Add a specific volume of the test compound solution (e.g., 20 µL) to the diluted ABTS•+ solution (e.g., 180 µL) and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-10 minutes).[6]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex.

Reagents and Equipment:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 (v/v/v) ratio.

  • Test compound solutions (serial dilutions)

  • Standard (FeSO₄·7H₂O or Trolox)

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare the FRAP reagent fresh daily and warm it to 37°C before use.

  • Reaction: Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 290 µL).

  • Incubation: Incubate the mixture at 37°C for a specified time (typically 4-10 minutes).[1]

  • Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.[1]

  • Calculation: A standard curve is generated using a ferrous sulfate solution of known concentrations. The antioxidant capacity of the sample is expressed as ferrous iron equivalents or as an EC50 value.

Visualizations

Experimental Workflow and Signaling Pathways

Diagrams are provided to visualize the general experimental workflow for antioxidant screening and a potential signaling pathway that antioxidant compounds may modulate.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Test Compound This compound Serial_Dilutions Prepare Serial Dilutions Compound->Serial_Dilutions Standard Standard (e.g., Ascorbic Acid) Standard->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 / EC50 Calc->IC50

Caption: General workflow for in vitro antioxidant capacity screening.

cluster_stress Cellular Environment cluster_pathway Keap1-Nrf2 Antioxidant Response Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 (dissociated) Keap1_Nrf2->Nrf2_free dissociation Nucleus Nucleus Nrf2_free->Nucleus translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes gene transcription Antioxidant_Enzymes->ROS neutralizes Compound Antioxidant Compound (e.g., Pyrazolone Derivative) Compound->Keap1_Nrf2 induces

Caption: Potential modulation of the Keap1-Nrf2 antioxidant pathway.

References

Exploring the Therapeutic Potential of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazolone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. While direct therapeutic data on 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone is limited, its structural features—a pyrazolone core, a methyl group, and a carboxyphenyl substituent—suggest significant potential. This technical guide explores this potential by examining the broader class of pyrazolone derivatives, with a special focus on the well-characterized drug Edaravone. We delve into mechanisms of action, quantitative preclinical and clinical data, detailed experimental protocols, and relevant biological pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Pyrazolone Core Structure

Pyrazolone and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical development.[1][2] This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The class exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antioxidant, anticancer, antimicrobial, and neuroprotective activities.[1][2][3]

The subject of this guide, 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone, incorporates key features from this versatile class. The presence of a carboxylic acid group can influence solubility, cell permeability, and potential for specific ionic interactions with biological targets.[1] Given the limited direct research on this specific molecule, this paper will extrapolate its potential by analyzing well-documented analogues, primarily Edaravone, to provide a foundational understanding for future research.

Case Study: Edaravone - A Neuroprotective Pyrazolone

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger and antioxidant approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[4][5][6] Its mechanism of action, while not fully elucidated for ALS, is largely attributed to its ability to mitigate oxidative stress, a key pathological factor in neurodegenerative diseases.[4][7]

Mechanism of Action

Edaravone's primary therapeutic effect stems from its robust antioxidant properties.[6][7] It operates through several key mechanisms:

  • Free Radical Scavenging: Edaravone directly neutralizes highly reactive oxygen species (ROS), such as hydroxyl radicals and peroxynitrite, protecting neurons and other cells from oxidative damage.[7][8]

  • Inhibition of Lipid Peroxidation: It effectively scavenges both water-soluble and lipid-soluble peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation in cell membranes.[5][7]

  • Anti-inflammatory Effects: Edaravone can reduce neuroinflammation by decreasing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the brain's resident immune cells.[7]

  • Upregulation of Endogenous Antioxidants: The drug may also boost the body's natural defense systems by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[7]

Signaling Pathway: Oxidative Stress and Neuroprotection

Edaravone's neuroprotective effects can be visualized through its modulation of oxidative stress pathways. Upon events like ischemic stroke or in chronic neurodegenerative states like ALS, there is a massive increase in ROS and reactive nitrogen species (RNS). These reactive species lead to lipid peroxidation, DNA damage, and protein aggregation, ultimately causing neuronal cell death. Edaravone intervenes by scavenging these radicals, thus preserving cellular integrity.

G cluster_1 Cellular Damage cluster_2 Therapeutic Intervention ROS ↑ Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage RNS ↑ Reactive Nitrogen Species (RNS) Protein_Aggregation Protein Aggregation RNS->Protein_Aggregation Cell_Death Neuronal Cell Death Lipid_Peroxidation->Cell_Death DNA_Damage->Cell_Death Protein_Aggregation->Cell_Death Edaravone Edaravone Edaravone->ROS Edaravone->RNS

Edaravone's mechanism in mitigating oxidative stress-induced neuronal damage.
Quantitative Data: Clinical Efficacy and Pharmacokinetics

The efficacy of Edaravone in slowing the functional decline in ALS has been demonstrated in pivotal clinical trials. The primary endpoint in these studies is often the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.

Table 1: Efficacy of Edaravone in ALS (Pivotal Phase 3 Trial - Study 19) [9][10]

Parameter Edaravone Group (n=68) Placebo Group (n=66) Difference (p-value)

| Mean Change in ALSFRS-R Score from Baseline to 24 Weeks | -5.01 (SE 0.64) | -7.50 (SE 0.66) | 2.49 (p=0.0013) |

Data from a randomized, double-blind, placebo-controlled study in a specific subset of ALS patients.[9]

Pharmacokinetic properties of intravenous Edaravone have been well-characterized.

Table 2: Pharmacokinetic Parameters of Intravenous Edaravone [4]

Parameter Value
Protein Binding 92% (primarily to albumin)
Metabolism Primarily glucuronide and sulfate conjugation
Elimination Half-life (Edaravone) 4.5 - 6.0 hours
Elimination Half-life (Metabolites) 2.0 - 2.8 hours

| Excretion | Mainly in urine as glucuronide conjugate (70-90%) |

Broader Therapeutic Potential of Pyrazolone Derivatives

Beyond neuroprotection, the pyrazolone scaffold is integral to compounds with potent anti-inflammatory and analgesic properties.[1][11] Many of these activities are linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1][12]

Anti-inflammatory and Analgesic Activity

Numerous pyrazolone derivatives have been synthesized and tested for their ability to reduce inflammation and pain.[1][13] Their mechanism often involves the inhibition of prostaglandin synthesis through the blockade of COX-1 and COX-2 enzymes.[1][12] Some newer derivatives have been designed to selectively inhibit COX-2, aiming to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11][13]

Table 3: Biological Activities of Various Pyrazolone Derivatives

Compound Type Activity Example IC50 / Efficacy Reference
3,5-diarylpyrazoles COX-2 Inhibition IC50 = 0.01 µM [11]
Pyrazole-thiazole hybrid Dual COX-2/5-LOX Inhibition IC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX) [11]
Phenyl-pyrazolone derivative (5h) Anti-inflammatory (in vivo) Edema reduction similar to indomethacin [14]
Pyrazoline derivative (2g) Lipoxygenase Inhibition IC50 = 80 µM [12]

| Substituted pyrazole (4) | Antimicrobial | MIC = 0.25 µg/mL vs. S. epidermidis |[13] |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

The presence of a carboxylic acid moiety, as in 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone, is noted in some studies to significantly increase anti-inflammatory activity.[1] This suggests that the target compound could be a promising candidate for development as an anti-inflammatory agent.

Experimental Protocols

Detailed and standardized protocols are crucial for the evaluation of novel therapeutic compounds. Below are methodologies for key assays relevant to the activities of pyrazolone derivatives.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of a compound to act as a free radical scavenger.[15][16][17]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the pale yellow hydrazine, and the color change is measured spectrophotometrically.[16]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.[16]

    • Prepare a stock solution of the test compound (e.g., 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone) in a suitable solvent (e.g., DMSO or methanol).

    • Create a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure (96-well plate):

    • Add 50 µL of each sample dilution to a well.

    • Add 150 µL of the DPPH solution to each well.[15]

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

G start Start: Prepare Reagents (DPPH, Test Compound, Standard) plate_prep Pipette 50µL of Sample/ Standard into 96-well Plate start->plate_prep add_dpph Add 150µL of 0.1 mM DPPH Solution to Each Well plate_prep->add_dpph incubate Incubate in Dark (Room Temp, 30 min) add_dpph->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging and Determine IC50 measure->calculate end_node End calculate->end_node

General workflow for the DPPH antioxidant assay.
Protocol: Carrageenan-Induced Paw Edema (In Vivo Anti-inflammatory Activity)

This is a standard animal model for evaluating acute inflammation.[12]

Principle: Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice, fasted overnight with free access to water.

  • Compound Administration: Administer the test compound (e.g., dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives only the vehicle, and a positive control group receives a standard drug like Indomethacin.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Synthesis of Pyrazolone Derivatives

The synthesis of pyrazolone derivatives, including 1-phenyl-3-methyl-5-pyrazolone (Edaravone), is typically achieved through the condensation reaction of a hydrazine derivative with a β-ketoester, such as ethyl acetoacetate.[18][19]

General Synthesis Route: The reaction of phenylhydrazine with ethyl acetoacetate under reflux in a solvent like glacial acetic acid or ethanol yields 1-phenyl-3-methyl-5-pyrazolone.[18][20] Similarly, 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone could be synthesized by reacting 4-hydrazinobenzoic acid with ethyl acetoacetate.

Conclusion and Future Directions

While 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone remains an under-investigated molecule, its structural components place it firmly within a class of compounds with immense therapeutic promise. The well-established neuroprotective and antioxidant profile of Edaravone, combined with the potent anti-inflammatory activity seen in other pyrazolone derivatives (particularly those with acidic moieties), provides a strong rationale for its further investigation.[1][4]

Future research should focus on the synthesis and in-depth biological evaluation of this compound. Initial screening should prioritize antioxidant and anti-inflammatory assays, including the protocols detailed herein. Should promising activity be found, further studies into its mechanism of action, selectivity for enzyme targets like COX-1/COX-2, and efficacy in relevant animal models would be warranted. The exploration of this and similar pyrazolone derivatives could lead to the discovery of novel therapeutics for a range of oxidative stress- and inflammation-related diseases.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Monosaccharide Analysis using 1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis of monosaccharide composition is crucial in various fields, including glycobiology, pharmaceutical development, and food science. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. However, most monosaccharides lack a suitable chromophore for UV detection, necessitating a derivatization step to introduce a UV-active label. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent that reacts with the reducing end of carbohydrates under mild alkaline conditions.[1][2][3] This labeling allows for sensitive detection of monosaccharides by UV spectrophotometry.[4]

This application note provides a detailed protocol for the analysis of monosaccharides using PMP derivatization followed by reverse-phase HPLC (RP-HPLC). The method is robust, reproducible, and suitable for the quantification of a wide range of monosaccharides.

Experimental Protocols

Materials and Reagents
  • Monosaccharide standards (e.g., Mannose, Rhamnose, Glucose, Xylose, Arabinose, Fucose, Galactose, Glucuronic Acid)

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ammonium acetate or Sodium phosphate buffer

  • Water (deionized or Milli-Q)

  • Chloroform or Dichloromethane

  • Syringe filters (0.45 µm)

Equipment
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Water bath or heating block

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Vacuum dryer (optional)

Sample Preparation (Hydrolysis of Polysaccharides)

For the analysis of monosaccharide composition in polysaccharides, a hydrolysis step is required to release the individual monosaccharides.

  • Accurately weigh approximately 5-10 mg of the polysaccharide sample into a hydrolysis tube.

  • Add 2 mL of 2 M trifluoroacetic acid (TFA).

  • Seal the tube and incubate at 110°C for 4 hours.

  • Cool the sample to room temperature.

  • Dry the sample under a stream of nitrogen or using a vacuum dryer to remove the TFA.

  • Re-dissolve the dried hydrolysate in 1 mL of deionized water.

PMP Derivatization Protocol

The following protocol is a widely used method for PMP derivatization.[5] Optimization of reaction time, temperature, and pH may be necessary depending on the specific monosaccharides and sample matrix.[6]

  • To 50 µL of the monosaccharide standard solution or the hydrolyzed sample solution, add 50 µL of 0.6 M NaOH solution.

  • Add 100 µL of 0.5 M PMP in methanol.

  • Vortex the mixture and incubate at 70°C for 60-120 minutes.[5]

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding 50 µL of 0.6 M HCl.

  • Add 1 mL of water to the solution.

  • Extract the excess PMP reagent by adding 1 mL of chloroform or dichloromethane.

  • Vortex vigorously and then centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper aqueous layer containing the PMP-labeled monosaccharides.

  • Repeat the extraction step two more times to ensure complete removal of excess PMP.

  • Filter the final aqueous solution through a 0.45 µm syringe filter before HPLC analysis.

An alternative method utilizes liquid ammonia instead of sodium hydroxide, which can be removed by vacuum drying, eliminating the need for a desalting procedure before mass spectrometry analysis.[7][8]

HPLC Conditions

The separation of PMP-derivatized monosaccharides is typically achieved on a C18 reversed-phase column.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Ammonium acetate buffer (e.g., 0.1 M, pH 5.5) or Sodium phosphate buffer (e.g., 100 mM, pH 8.0)[3]

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient starts with a low percentage of acetonitrile, which is gradually increased to elute the more hydrophobic derivatives. An example gradient is: 0-35 min, 12-17% B; 36-45 min, 20% B; 46-65 min, 12% B.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C[9]

  • Detection: UV at 245 nm or 250 nm.[8][9]

Data Presentation

Quantitative analysis is performed by comparing the peak areas of the monosaccharides in the sample to those of the standards. A standard curve should be generated for each monosaccharide to determine the concentration in the unknown samples.[6]

Table 1: Quantitative Data for PMP-Derivatized Monosaccharides

MonosaccharideLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Average Recovery (%)
Mannose10 - 4001.17 - 4.833.55 - 18.3284.2 - 108.8
Rhamnose10 - 4001.173.5584.2 - 108.8
Glucose10 - 4001.17 - 4.833.55 - 18.3292.9 - 112.8
Xylose10 - 4001.17 - 4.833.55 - 18.3284.2 - 108.8
Arabinose10 - 4001.17 - 4.833.55 - 18.3292.9 - 112.8
Fucose10 - 4004.833.55 - 18.32-
Glucuronic Acid10 - 4001.17 - 4.8318.32-

Note: The values presented are a range compiled from multiple sources and may vary depending on the specific instrumentation and experimental conditions.[3][8]

Visualizations

PMP_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv PMP Derivatization cluster_analysis HPLC Analysis Sample Polysaccharide Sample Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 110°C, 4h) Sample->Hydrolysis Monosaccharides Monosaccharide Mixture Hydrolysis->Monosaccharides Derivatization Add NaOH and PMP Incubate at 70°C Monosaccharides->Derivatization Neutralization Neutralize with HCl Derivatization->Neutralization Extraction Extract with Chloroform (remove excess PMP) Neutralization->Extraction AqueousLayer Aqueous Layer (PMP-Monosaccharides) Extraction->AqueousLayer Filtration Filter (0.45 µm) AqueousLayer->Filtration HPLC RP-HPLC-UV (C18 Column) Filtration->HPLC Detection UV Detection (245 or 250 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for monosaccharide analysis using PMP derivatization and HPLC.

PMP_Reaction cluster_product Product Monosaccharide Monosaccharide (with reducing end) Reaction + PMP 1-phenyl-3-methyl- 5-pyrazolone (PMP) Product PMP-labeled Monosaccharide Reaction->Product Reaction_label Alkaline conditions (NaOH), 70°C Reaction->Reaction_label

Caption: Chemical reaction of PMP derivatization with a monosaccharide.

References

Application Notes: PMP Labeling of Carbohydrates for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of carbohydrates by mass spectrometry (MS) presents challenges due to their high polarity, low ionization efficiency, and the presence of isomers. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) is a robust and widely used method to overcome these limitations. PMP labeling quantitatively reacts with the reducing end of carbohydrates under mild alkaline conditions.[1][2] This derivatization enhances the hydrophobicity of the carbohydrates, which improves their separation by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3] Furthermore, the PMP tag significantly increases the ionization efficiency in both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to enhanced detection sensitivity.[3][4]

Applications

PMP labeling is a versatile technique applicable to a wide range of research areas, including:

  • Monosaccharide Composition Analysis: Determination of the molar ratios of constituent monosaccharides in polysaccharides and glycoproteins.[5]

  • Oligosaccharide Profiling: Characterization and quantification of complex oligosaccharide mixtures.[4]

  • Glycomic Analysis: High-throughput analysis of N- and O-linked glycans released from glycoproteins.[6]

  • Biomarker Discovery: Identification of changes in glycosylation patterns associated with diseases.

Advantages of PMP Labeling

  • Quantitative Reaction: PMP reacts quantitatively with reducing sugars, enabling accurate quantification.[4]

  • Increased Sensitivity: The PMP label enhances the UV absorbance and ionization efficiency of carbohydrates, leading to lower detection limits.[4][7]

  • Improved Chromatographic Separation: The increased hydrophobicity of PMP-labeled carbohydrates allows for excellent separation on C18 columns.[1][8]

  • Versatility: The method is applicable to a wide variety of neutral and acidic monosaccharides and oligosaccharides.[9][10]

  • Simplified Sample Preparation: An improved protocol using ammonia instead of sodium hydroxide eliminates the need for a desalting step before MS analysis.[5][11]

Experimental Workflow

The overall workflow for PMP labeling of carbohydrates for mass spectrometry analysis involves several key stages, from initial sample preparation to final data acquisition and analysis.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Purification cluster_3 Analysis a Polysaccharide/Glycoprotein Sample b Acid Hydrolysis (e.g., 2M TFA, 120°C, 2h) a->b c PMP Labeling Reaction (0.5M PMP, 0.3M NH4OH, 70°C, 30-60 min) b->c d Neutralization & Chloroform Extraction c->d e LC-MS/MS Analysis (C18 Column) d->e f Data Analysis e->f

Caption: Workflow for PMP Labeling and Mass Spectrometry Analysis.

Detailed Protocols

I. Hydrolysis of Polysaccharides to Monosaccharides

This protocol is for the breakdown of polysaccharide samples into their constituent monosaccharides prior to PMP labeling.

Materials and Reagents:

  • Polysaccharide sample

  • Trifluoroacetic acid (TFA), 2 M

  • Methanol

  • Nitrogen gas stream or vacuum concentrator

  • Heating block or oven at 120°C

  • Screw-cap reaction vials

Procedure:

  • Weigh 1-5 mg of the dried polysaccharide sample into a screw-cap reaction vial.

  • Add 1 mL of 2 M TFA to the vial.

  • Securely cap the vial and heat at 120°C for 2 hours.[12]

  • Cool the vial to room temperature.

  • Remove the TFA by evaporation under a gentle stream of nitrogen or using a vacuum concentrator.

  • Add 1 mL of methanol to the dried residue and evaporate to dryness to remove any remaining TFA. Repeat this step twice.

  • The dried hydrolysate is now ready for PMP labeling.

II. PMP Labeling of Carbohydrates

This protocol describes the derivatization of monosaccharides with PMP. The use of ammonium hydroxide simplifies the procedure by eliminating the need for a separate desalting step.[5]

Materials and Reagents:

  • Dried carbohydrate sample (from hydrolysis or monosaccharide standards)

  • PMP solution: 0.5 M 1-phenyl-3-methyl-5-pyrazolone in methanol (prepare fresh).[13]

  • Ammonium hydroxide (NH4OH), concentrated (e.g., 28%).

  • Glacial acetic acid

  • Chloroform

  • Water (HPLC grade)

  • Heating block or water bath at 70°C

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Dissolve the dried carbohydrate sample in 100 µL of concentrated ammonium hydroxide.

  • Add 100 µL of 0.5 M PMP solution in methanol.[12]

  • Vortex the mixture and incubate at 70°C for 30-60 minutes in a heating block or water bath.[12]

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 100 µL of glacial acetic acid.[12]

  • Add 500 µL of chloroform to the mixture for liquid-liquid extraction of excess PMP reagent.[12]

  • Vortex vigorously for 1 minute and then centrifuge at 15,000 x g for 5 minutes.[12]

  • Carefully collect the upper aqueous layer containing the PMP-labeled carbohydrates.

  • Repeat the chloroform extraction (steps 6-8) two more times to ensure complete removal of excess PMP.

  • Filter the final aqueous solution through a 0.45 µm syringe filter before LC-MS analysis.[5]

Data Presentation

Table 1: Mass Increase of Common Monosaccharides after PMP Labeling

The derivatization of a reducing carbohydrate with PMP typically results in the addition of two PMP molecules and the loss of two water molecules, leading to a net mass increase.

MonosaccharideChemical FormulaMonoisotopic Mass (Da)Mass after bis-PMP Labeling (Da)Mass Increase (Da)
GlucoseC6H12O6180.0634494.2267314.1633
GalactoseC6H12O6180.0634494.2267314.1633
MannoseC6H12O6180.0634494.2267314.1633
FucoseC6H12O5164.0685478.2318314.1633
XyloseC5H10O5150.0528464.2110314.1582
ArabinoseC5H10O5150.0528464.2110314.1582
N-acetylglucosamineC8H15NO6221.0899535.2529314.1630
Glucuronic acidC6H10O7194.0426508.2060314.1634

Note: The mass increase is calculated based on the addition of two PMP molecules (2 x C10H10N2O) and the loss of two water molecules (2 x H2O).

Table 2: Typical LC-MS/MS Parameters for PMP-Labeled Monosaccharides

ParameterSetting
HPLC System UHPLC/HPLC
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[12]
Mobile Phase A 100 mM Ammonium acetate (pH 5.5) in water[12]
Mobile Phase B Acetonitrile[12]
Gradient Optimized for separation of PMP-labeled monosaccharides (e.g., a shallow gradient from ~15-30% B)[12]
Flow Rate 0.3 - 0.5 mL/min[1][12]
Column Temperature 35-40°C[1][12]
Injection Volume 2-10 µL
MS System Triple Quadrupole or Q-TOF
Ionization Mode Positive Electrospray Ionization (ESI)[1]
Detection Mode Multiple Reaction Monitoring (MRM) for quantification[1]
Precursor Ion [M+H]+ of the bis-PMP labeled monosaccharide
Fragment Ion A common fragment ion for PMP is m/z 175.0, corresponding to [PMP+H]+.[1]
Drying Gas Temp. 300-350°C
Capillary Voltage 3-4 kV

PMP Labeling Reaction Mechanism

The derivatization of a reducing sugar with PMP proceeds via a Knoevenagel condensation followed by a Michael addition.

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product Reducing Sugar (Aldehyde) Reducing Sugar (Aldehyde) Knoevenagel Condensation Knoevenagel Condensation Reducing Sugar (Aldehyde)->Knoevenagel Condensation PMP (x2) PMP (x2) PMP (x2)->Knoevenagel Condensation Michael Addition Michael Addition Knoevenagel Condensation->Michael Addition bis-PMP Labeled Sugar bis-PMP Labeled Sugar Michael Addition->bis-PMP Labeled Sugar

Caption: PMP Labeling Reaction Mechanism.

References

Application Notes and Protocols for Glycosidic Linkage Analysis Using 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise characterization of glycosidic linkages within oligosaccharides and polysaccharides is fundamental to understanding their biological function and is a critical aspect of drug development, particularly for glycoprotein-based therapeutics and vaccine development. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (PMBA) is a derivatizing agent that facilitates the sensitive and accurate analysis of monosaccharide composition and linkage analysis by enhancing chromatographic separation and mass spectrometric detection.[1][2] This document provides detailed application notes and experimental protocols for the use of PMBA in glycosidic linkage analysis. The methodology is analogous to the well-established protocols for 1-phenyl-3-methyl-5-pyrazolone (PMP), a structurally similar reagent.[3][4] The core strategy involves permethylation of all free hydroxyl groups on the glycan, followed by hydrolysis of the glycosidic bonds, and subsequent derivatization of the newly exposed reducing ends of the constituent monosaccharides with PMBA. The resulting derivatives are then analyzed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Principle of the Method

The overall workflow for glycosidic linkage analysis using PMBA is a multi-step process designed to first protect the existing free hydroxyl groups and then selectively label the hydroxyl groups that were originally involved in glycosidic linkages. This allows for the determination of the substitution pattern of each monosaccharide residue. The carboxylic acid moiety of PMBA, in contrast to the phenyl group of PMP, can potentially alter the chromatographic behavior of the derivatives, offering different selectivity, and may also be exploited for further chemical modifications if necessary.

The key steps are:

  • Permethylation: All free hydroxyl groups on the polysaccharide are methylated. This "caps" the positions that are not involved in glycosidic linkages.

  • Hydrolysis: The glycosidic bonds are cleaved, typically by acid hydrolysis, releasing the constituent monosaccharides. The hydroxyl groups that were previously involved in linkages are now free.

  • Derivatization: The reducing ends of the released monosaccharides are derivatized with PMBA. This reaction introduces a chromophore and a readily ionizable group, enhancing detection by UV and mass spectrometry.

  • UHPLC-MS/MS Analysis: The PMBA-derivatized, partially methylated monosaccharides are separated by reverse-phase UHPLC and detected by tandem mass spectrometry. The fragmentation pattern in the MS/MS reveals the positions of the methyl groups, and by inference, the original positions of the glycosidic linkages.

Experimental Workflow Diagram

Glycosidic_Linkage_Analysis_Workflow cluster_sample_prep Sample Preparation Polysaccharide Polysaccharide Sample Permethylation Permethylation (e.g., Hakomori method) Polysaccharide->Permethylation Hydrolysis Acid Hydrolysis (e.g., TFA) Permethylation->Hydrolysis Derivatization PMBA Derivatization Hydrolysis->Derivatization UHPLC UHPLC Separation (C18 Column) Derivatization->UHPLC Inject Sample MSMS Tandem MS Analysis (MRM Mode) UHPLC->MSMS DataAnalysis Data Analysis & Linkage Determination MSMS->DataAnalysis

Caption: Workflow for glycosidic linkage analysis using PMBA derivatization.

Detailed Experimental Protocols

Materials and Reagents
  • Polysaccharide sample (at least 50 µg)[3]

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Trifluoroacetic acid (TFA)

  • This compound (PMBA)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

  • Methanol

  • Chloroform

  • Water (UHPLC-MS grade)

  • Acetonitrile (UHPLC-MS grade)

  • Formic acid

Protocol 1: Permethylation of Polysaccharide
  • Dry the polysaccharide sample (50-100 µg) in a reaction vial under vacuum.

  • Add 200 µL of anhydrous DMSO and dissolve the sample.

  • Add approximately 5 mg of sodium hydride (NaH) slurry in oil (handle with extreme caution in a fume hood).

  • Sonicate the mixture for 30 minutes at room temperature.

  • Add 100 µL of methyl iodide (CH₃I) and vortex the mixture.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Quench the reaction by slowly adding 1 mL of water.

  • Add 1 mL of chloroform and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Carefully remove the upper aqueous layer.

  • Wash the lower chloroform layer with 1 mL of water two more times.

  • Collect the lower chloroform layer containing the permethylated polysaccharide and dry it completely in a vacuum centrifuge.

Protocol 2: Acid Hydrolysis
  • To the dried permethylated sample, add 200 µL of 2 M trifluoroacetic acid (TFA).

  • Incubate the vial at 121°C for 2 hours to hydrolyze the glycosidic bonds.

  • After incubation, cool the sample to room temperature.

  • Dry the sample completely in a vacuum centrifuge to remove the TFA.

Protocol 3: PMBA Derivatization
  • Prepare a 0.5 M solution of PMBA in methanol.

  • Prepare a 0.3 M solution of ammonium hydroxide or sodium hydroxide in water.

  • Dissolve the dried, hydrolyzed sample in 50 µL of the PMBA solution.

  • Add 50 µL of the base solution.

  • Vortex the mixture and incubate at 70°C for 60 minutes.[5]

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding an appropriate amount of 0.5 M formic acid.

  • Add 200 µL of water and 400 µL of chloroform.

  • Vortex and centrifuge to separate the phases.

  • The upper aqueous layer contains the PMBA-derivatized monosaccharides. Transfer this layer to a new vial for UHPLC-MS/MS analysis.

Protocol 4: UHPLC-MS/MS Analysis
  • UHPLC System: A high-pressure binary gradient UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the derivatized monosaccharides (e.g., 10-40% B over 15 minutes).[3][4]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for each partially methylated, PMBA-derivatized monosaccharide need to be determined by infusing standards.

Data Presentation

The quantitative data obtained from the UHPLC-MS/MS analysis is typically presented as the relative abundance of each type of linkage. The peak area for each MRM transition corresponding to a specific linkage type is integrated, and the percentage of each linkage is calculated relative to the total peak area of all identified linkages.

Table 1: Example of Glycosidic Linkage Analysis Data for a Glucan

Linkage TypeMonosaccharideLinkage PositionRelative Abundance (%)
TerminalGlucoset-Glc5.2
LinearGlucose4-Glc65.8
Branching PointGlucose4,6-Glc29.0

Table 2: Representative MRM Transitions for PMP-Derivatized Glucose Linkages (to be adapted for PMBA)

Linkage TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
t-Glc-PMP573.3217.120
4-Glc-PMP559.3203.120
6-Glc-PMP559.3203.120
4,6-Glc-PMP545.3189.125

Note: The exact m/z values will need to be determined empirically for PMBA derivatives.

Logical Relationship Diagram

Logical_Relationship cluster_input Input cluster_process Analytical Process cluster_output Output ComplexCarb Complex Carbohydrate (Unknown Linkages) Permethylation Permethylation (Protects free -OH) ComplexCarb->Permethylation Hydrolysis Hydrolysis (Cleaves glycosidic bonds, exposes linkage -OH) Permethylation->Hydrolysis Derivatization PMBA Derivatization (Tags reducing ends) Hydrolysis->Derivatization LCMS UHPLC-MS/MS (Separates & detects tagged, partially methylated monosaccharides) Derivatization->LCMS LinkageData Linkage Data (Types and relative abundance) LCMS->LinkageData

Caption: Logical flow from complex carbohydrate to linkage data.

Conclusion

The use of this compound as a derivatizing agent provides a robust and sensitive method for the analysis of glycosidic linkages in complex carbohydrates. The protocols outlined here, based on established methodologies for similar reagents, offer a comprehensive guide for researchers in glycobiology and pharmaceutical sciences. The enhanced chromatographic and mass spectrometric properties imparted by PMBA derivatization allow for accurate and reliable characterization of polysaccharide structures, which is essential for advancing our understanding of their roles in health and disease and for the development of novel carbohydrate-based therapeutics.

References

Quantification of Reducing Sugars in Biological Samples with PMP-HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of reducing sugars is crucial in various fields of biological research and drug development, including glycobiology, biomarker discovery, and quality control of glycoprotein therapeutics. Carbohydrates, inherently lacking strong chromophores, are challenging to detect directly using common analytical techniques like UV-spectrophotometry or reversed-phase high-performance liquid chromatography (RP-HPLC). To overcome this limitation, a pre-column derivatization step with 1-phenyl-3-methyl-5-pyrazolone (PMP) is widely employed. This method tags the reducing end of carbohydrates with the PMP molecule, which imparts a strong UV absorbance, enabling sensitive and specific quantification by HPLC.[1][2][3] This document provides detailed application notes and protocols for the quantification of reducing sugars in biological samples using PMP-HPLC.

Principle of the Method

The PMP derivatization reaction occurs at the reducing end of a carbohydrate, where an aldehyde or ketone group is present.[4] In an alkaline environment, two molecules of PMP react with one molecule of a reducing sugar to form a stable, UV-active derivative.[4] These PMP-labeled sugars can then be efficiently separated by RP-HPLC, typically on a C18 column, and detected by a UV detector at approximately 245-250 nm.[5][6] This method is applicable to a wide range of reducing monosaccharides, disaccharides, and oligosaccharides.[2]

Experimental Workflow Overview

The overall experimental workflow for the quantification of reducing sugars using PMP-HPLC involves several key stages, from sample preparation to data analysis.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization PMP Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Glycoprotein, Serum, Polysaccharide) Hydrolysis Acid Hydrolysis (if analyzing constituent monosaccharides) Sample->Hydrolysis Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Hydrolysis->Neutralization Derivatization Reaction with PMP in alkaline conditions Neutralization->Derivatization Neutralization->Derivatization Extraction Removal of excess PMP Derivatization->Extraction Derivatization->Extraction HPLC RP-HPLC Separation (C18 column) Extraction->HPLC Extraction->HPLC Detection UV Detection (~245-250 nm) HPLC->Detection HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification Detection->Quantification Analysis Data Analysis Quantification->Analysis Quantification->Analysis

Figure 1: General experimental workflow for PMP-HPLC analysis of reducing sugars.

Detailed Experimental Protocols

Sample Preparation

The preparation of biological samples is a critical step and will vary depending on the nature of the sample and the analytical goal.

  • For Monosaccharide Composition Analysis of Glycoproteins or Polysaccharides:

    • Acid Hydrolysis: To analyze the constituent monosaccharides, the glycosidic linkages must first be cleaved. A common method is acid hydrolysis.

      • Accurately weigh or pipette the sample into a screw-cap tube.

      • Add 2 M trifluoroacetic acid (TFA).

      • Incubate at 110°C for 4 hours.[5]

      • Cool the sample to room temperature.

      • Evaporate the TFA to dryness under a stream of nitrogen or using a centrifugal evaporator.

      • To ensure complete removal of TFA, add methanol and evaporate to dryness; repeat this step three times.[7]

    • Neutralization: Before derivatization, the acidic hydrolysate must be neutralized.

      • Re-dissolve the dried sample in a known volume of water.

      • Neutralize the sample by adding an appropriate amount of a base, such as sodium hydroxide or ammonia solution.[4] An improved method utilizes liquid ammonia, which can be easily removed by vacuum drying, thus avoiding the introduction of salts that can interfere with subsequent mass spectrometry analysis.[5][8]

  • For Free Reducing Sugars in Biological Fluids (e.g., Serum):

    • Deproteinization: Proteins in biological fluids can interfere with the analysis and must be removed.

      • Mix the serum or plasma sample with an equal volume of a precipitating agent (e.g., acetonitrile or methanol).

      • Vortex thoroughly and incubate on ice to facilitate protein precipitation.

      • Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes.

      • Carefully collect the supernatant containing the free sugars.

PMP Derivatization Protocol

This protocol is adapted from several sources to provide a robust method for PMP labeling.[7][9]

  • Reagent Preparation:

    • 0.5 M PMP in Methanol: Dissolve 87 mg of 1-phenyl-3-methyl-5-pyrazolone in 1 mL of methanol.[9] Prepare this solution fresh.

    • 0.3 M Sodium Hydroxide (NaOH): Dissolve 1.2 g of NaOH in 100 mL of distilled water.

    • 0.3 M Hydrochloric Acid (HCl): Prepare by diluting concentrated HCl.

  • Derivatization Reaction:

    • To 100 µL of the prepared sugar standard or sample solution, add 100 µL of 0.3 M NaOH solution and mix well.[1]

    • Add 100 µL of 0.5 M PMP-methanol solution.[9]

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture in a water bath at 70-73°C for 96-129 minutes. Optimal conditions may vary slightly depending on the specific sugar.[9]

    • After incubation, cool the reaction tube to room temperature.

    • Neutralize the reaction by adding 100 µL of 0.3 M HCl solution.

  • Extraction of Excess PMP:

    • Add an equal volume of chloroform to the reaction mixture.

    • Vortex vigorously for 1 minute to extract the unreacted PMP.

    • Centrifuge to separate the phases.

    • Carefully remove and discard the lower chloroform layer.

    • Repeat the extraction step at least three times to ensure complete removal of excess PMP.[9]

    • The upper aqueous layer containing the PMP-labeled sugars is now ready for HPLC analysis. Filter through a 0.45 µm syringe filter before injection.

HPLC Analysis

The separation of PMP-derivatized sugars is typically achieved using a reversed-phase C18 column.[1]

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: The mobile phase composition can be optimized for the specific sugars being analyzed. A common mobile phase consists of a mixture of an aqueous buffer and acetonitrile.

    • Mobile Phase A: Ammonium acetate buffer (e.g., 25 mM, pH adjusted to 8.2 with ammonia) in 5% acetonitrile.[10]

    • Mobile Phase B: 95% acetonitrile in water.[10]

  • Gradient Elution: A gradient elution is often necessary to achieve good separation of multiple monosaccharides. An example gradient is as follows:

    • 0-7.0 min: 12-15% B

    • 7.1-8.5 min: 99% B

    • 8.6-10.0 min: 12% B[10]

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Column Temperature: 25-35°C.[10]

  • Detection Wavelength: 245 nm or 250 nm.[5][6]

Data Presentation and Quantification

Standard Curve and Quantification

To quantify the amount of each sugar in the biological sample, a standard curve must be generated for each monosaccharide of interest.

  • Prepare a series of standard solutions of known concentrations for each sugar.

  • Derivatize these standards using the same PMP protocol as the samples.

  • Inject the derivatized standards into the HPLC system and record the peak area for each concentration.

  • Plot the peak area against the concentration for each sugar to generate a standard curve.

  • The concentration of each sugar in the unknown sample can then be determined by interpolating its peak area on the corresponding standard curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics of the PMP-HPLC method for the quantification of various monosaccharides.

Table 1: Linearity and Detection Limits of PMP-Derivatized Monosaccharides

MonosaccharideLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Mannose10 - 400> 0.9990.230.77[11]
Ribose10 - 400> 0.9990.240.81[11]
Rhamnose10 - 400> 0.9990.200.67[11]
Glucuronic Acid10 - 400> 0.9990.351.18[11]
Galacturonic Acid10 - 400> 0.9990.371.25[11]
Glucose10 - 400> 0.9990.250.84[11]
Xylose10 - 400> 0.9990.230.77[11]
Galactose10 - 400> 0.9990.240.81[11]
Arabinose10 - 400> 0.9990.220.74[11]
Fucose10 - 400> 0.9990.210.70[11]

Table 2: Precision and Recovery Data for PMP-HPLC Method

MonosaccharideRepeatability (RSD%)Intermediate Precision (RSD%)Recovery (%)Reference
Mannose0.45 - 1.230.55 - 1.4595.6 - 102.3[11]
Ribose0.51 - 1.350.62 - 1.5894.8 - 101.9[11]
Rhamnose0.41 - 1.150.51 - 1.3596.1 - 103.1[11]
Glucuronic Acid0.68 - 1.890.81 - 2.1292.3 - 99.8[11]
Galacturonic Acid0.71 - 1.950.85 - 2.2191.9 - 99.5[11]
Glucose0.49 - 1.290.59 - 1.5195.2 - 102.5[11]
Xylose0.46 - 1.250.56 - 1.4895.5 - 102.7[11]
Galactose0.48 - 1.280.58 - 1.5095.3 - 102.6[11]
Arabinose0.44 - 1.200.54 - 1.4295.8 - 102.9[11]
Fucose0.42 - 1.180.52 - 1.3896.0 - 103.0[11]

RSD: Relative Standard Deviation

Logical Relationships in PMP Derivatization and HPLC Separation

The following diagram illustrates the key chemical transformation and the principle of separation.

PMP_Reaction_Separation cluster_reaction PMP Derivatization Reaction cluster_hplc RP-HPLC Separation ReducingSugar Reducing Sugar (with Aldehyde/Ketone) PMP_Sugar PMP-Labeled Sugar (UV-Active) ReducingSugar->PMP_Sugar + 2 PMP (Alkaline, Heat) PMP PMP Reagent Injection Injection of PMP-Labeled Sugars Column C18 Column (Non-polar stationary phase) Injection->Column Elution Separated PMP-Sugars Column->Elution Polar Mobile Phase

Figure 2: PMP derivatization and subsequent RP-HPLC separation principle.

Conclusion

The PMP-HPLC method provides a reliable, sensitive, and reproducible approach for the quantification of reducing sugars in a variety of biological samples. The pre-column derivatization with PMP effectively addresses the challenge of detecting carbohydrates by UV, making this technique highly valuable for researchers, scientists, and professionals in drug development. By following the detailed protocols and understanding the principles outlined in these application notes, users can achieve accurate and consistent results for their specific research needs.

References

Application of Pyrazolone Derivatives in Glycomics Research: A Focus on 1-Phenyl-3-methyl-5-pyrazolone (PMP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone: Extensive literature searches did not yield specific applications, protocols, or quantitative data for the use of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone in glycomics research. The predominant pyrazolone derivative utilized for glycan analysis is 1-phenyl-3-methyl-5-pyrazolone (PMP). This document will focus on the well-established applications and protocols for PMP in glycomics, as it is the most relevant and thoroughly documented compound for this purpose. The addition of a carboxyl group to the phenyl ring may offer potential for further derivatization or altered chromatographic properties, but its practical application in glycomics is not currently documented in available scientific literature.

Application Notes

1-Phenyl-3-methyl-5-pyrazolone (PMP) is a highly effective labeling reagent for the analysis of glycans. Its primary application in glycomics is to derivatize the reducing end of both N-linked and O-linked glycans, enhancing their detection and separation in various analytical techniques.

Key Applications:

  • Enhanced Sensitivity: PMP imparts a strong UV-absorbing chromophore to glycans, significantly improving their detection by HPLC with UV detectors.

  • Improved Chromatographic Resolution: The hydrophobic nature of the PMP label allows for excellent separation of labeled glycans using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Compatibility: PMP-labeled glycans can be readily analyzed by mass spectrometry (MS), with the label facilitating ionization and providing a consistent mass tag for identification.

  • Quantitative Glycomics: Stable isotope-labeled PMP (e.g., d5-PMP) is employed for relative and absolute quantification of glycans from different biological samples, enabling comparative glycomic studies.

  • "One-Pot" O-Glycan Analysis: A significant advancement in O-glycomics involves the use of PMP in a "one-pot" reaction for the simultaneous release and labeling of O-linked glycans from glycoproteins. This method simplifies the workflow and minimizes sample loss.

  • Simultaneous N- and O-Glycan Analysis: Recent methodologies have been developed for the concurrent release and labeling of both N- and O-glycans using PMP, offering a comprehensive glycomic analysis from a single sample.

Advantages of PMP Labeling:

  • Mild Reaction Conditions: The labeling reaction is typically carried out under mild alkaline conditions, which minimizes the degradation of labile sialic acid residues.

  • Stoichiometric Labeling: The reaction results in a 2:1 stoichiometry of PMP to glycan, providing a consistent product for analysis.

  • Versatility: PMP can be used to label a wide

Application Notes and Protocols for In Vitro Assessment of Advanced Glycation End-products (AGEs) Inhibition by Test Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, known as the Maillard reaction.[1] The accumulation of AGEs is accelerated in conditions such as diabetes mellitus and is implicated in the pathogenesis of various chronic diseases, including diabetic complications, atherosclerosis, and neurodegenerative disorders.[2] AGEs exert their detrimental effects by cross-linking proteins, altering their structure and function, and by interacting with the Receptor for Advanced Glycation End-products (RAGE), which triggers intracellular signaling cascades leading to inflammation and oxidative stress.[3][4] Consequently, inhibiting AGE formation is a promising therapeutic strategy. These application notes provide detailed protocols for the in vitro assessment of AGE inhibition by test compounds.

Part 1: In Vitro Screening of AGE Inhibitors using Fluorescence Spectroscopy

This section outlines a common and robust method for screening potential AGE inhibitors by measuring the reduction of AGE-associated fluorescence. The assay is based on the principle that the formation of certain AGEs results in fluorescent cross-links.

Experimental Protocol: Fluorescence-Based AGEs Inhibition Assay

1. Materials and Reagents:

  • Bovine Serum Albumin (BSA)

  • D-Glucose or D-Ribose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds

  • Aminoguanidine hydrochloride (positive control)[5][6]

  • 96-well black microtiter plates

  • Fluorescence microplate reader

2. Preparation of Solutions:

  • BSA Solution (10 mg/mL): Dissolve 100 mg of BSA in 10 mL of PBS (pH 7.4).

  • Sugar Solution (1 M): Dissolve 1.802 g of D-glucose or 1.501 g of D-ribose in 10 mL of PBS (pH 7.4).

  • Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, PBS). Further dilute with PBS to achieve the desired final concentrations.

  • Aminoguanidine Solution (Positive Control): Prepare a stock solution and serial dilutions in PBS. A typical final concentration for significant inhibition is around 1 mM.[6]

3. Assay Procedure:

  • In a 96-well black microtiter plate, add the following to each well:

    • 50 µL of 10 mg/mL BSA solution.

    • 50 µL of 1 M sugar solution (glucose or ribose).

    • 50 µL of the test compound solution at various concentrations.

    • For the positive control, add 50 µL of aminoguanidine solution.

    • For the negative control (100% AGE formation), add 50 µL of PBS instead of the test compound.

    • For the blank, add 100 µL of PBS and 50 µL of BSA solution (no sugar).

  • Seal the plate to prevent evaporation and incubate at 37°C for 7-21 days. The incubation time can be optimized depending on the sugar used (ribose generally leads to faster AGE formation).[7]

  • After incubation, measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm using a fluorescence microplate reader.[8][9]

4. Data Analysis:

Calculate the percentage of inhibition of AGE formation for each concentration of the test compound using the following formula:

% Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of negative control - Fluorescence of blank)] x 100

The IC50 value (the concentration of the test compound that inhibits 50% of AGE formation) can be determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Data Presentation

Summarize the quantitative data in a clear and structured table.

CompoundConcentration (µM)% Inhibition of AGE FormationIC50 (µM)
Test Compound A1025.3 ± 2.185.2
5048.9 ± 3.5
10075.6 ± 4.2
Test Compound B1015.1 ± 1.8150.5
5035.2 ± 2.9
10055.8 ± 3.7
Aminoguanidine100073.6 ± 5.1[5]~1000[6]

Data are presented as mean ± standard deviation (n=3).

Experimental Workflow Diagram

G Fluorescence-Based AGEs Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Solutions: - BSA (10 mg/mL) - Sugar (1 M) - Test Compounds - Aminoguanidine setup_plate Pipette into 96-well plate: - BSA - Sugar - Test Compound/Control prep_reagents->setup_plate incubate Incubate at 37°C for 7-21 days setup_plate->incubate measure Measure Fluorescence (Ex: 370 nm, Em: 440 nm) incubate->measure analyze Calculate % Inhibition Determine IC50 measure->analyze

Caption: Workflow for the in vitro fluorescence-based AGEs inhibition assay.

Part 2: Alternative and Confirmatory Assays

While the fluorescence-based assay is excellent for initial screening, other methods can provide more specific and detailed information on the inhibitory action of test compounds.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the formation of specific non-fluorescent AGEs, such as Nε-(carboxymethyl)lysine (CML).[10] Commercially available ELISA kits provide a sensitive and specific method for this purpose.

1. Principle:

This assay is a competitive immunoassay. AGEs in the sample compete with AGE-coated on the microplate for binding to a specific anti-AGE antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of AGEs in the sample.[11]

2. General Procedure (based on typical kit protocols): [12][13]

  • Prepare standards and samples.

  • Add standards and samples to the wells of the AGE-coated microplate.

  • Add a biotin-conjugated anti-AGE antibody to each well and incubate.

  • Wash the plate to remove unbound components.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Wash the plate again.

  • Add a TMB substrate solution to develop color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

3. Data Analysis:

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of AGEs in the samples is then determined by interpolating their absorbance values on the standard curve.

Cell-Based Assays for RAGE Activation

These assays assess the ability of a test compound to inhibit the interaction of AGEs with their receptor, RAGE, and the subsequent cellular responses.

1. Principle:

This assay measures the activation of the transcription factor NF-κB, a key downstream effector of RAGE signaling.[14] This can be achieved using a cell line stably transfected with an NF-κB reporter gene (e.g., luciferase or secreted alkaline phosphatase).

2. Materials and Reagents:

  • A suitable cell line expressing RAGE (e.g., HEK293-RAGE, THP-1 monocytes).

  • Cell line stably expressing an NF-κB reporter construct.

  • AGE-BSA (prepared in-house or commercially available).

  • Test compounds.

  • Cell culture medium and supplements.

  • Luciferase assay reagent or SEAP detection kit.

  • Luminometer or spectrophotometer.

3. Assay Procedure:

  • Seed the reporter cell line in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with a predetermined optimal concentration of AGE-BSA.

  • Incubate for 6-24 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

4. Data Analysis:

Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound. Determine the IC50 value as described for the fluorescence assay.

Part 3: Signaling Pathways and Mechanisms

Understanding the underlying molecular pathways is crucial for interpreting the results of inhibition assays.

The Maillard Reaction and AGE Formation

The Maillard reaction is a complex series of reactions that begins with the condensation of a reducing sugar with an amino group of a protein, lipid, or nucleic acid to form a Schiff base. This is followed by rearrangement to form a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a diverse range of AGEs.[1][7]

G Simplified Maillard Reaction Pathway ReducingSugar Reducing Sugar (e.g., Glucose, Ribose) SchiffBase Schiff Base (Reversible) ReducingSugar->SchiffBase Protein Protein (with free amino group) Protein->SchiffBase AmadoriProduct Amadori Product (More Stable) SchiffBase->AmadoriProduct Rearrangement Dicarbonyls Reactive Dicarbonyls (e.g., Glyoxal, MGO) AmadoriProduct->Dicarbonyls Degradation AGEs Advanced Glycation End-products (AGEs) (Fluorescent & Cross-linking) AmadoriProduct->AGEs Dicarbonyls->AGEs

Caption: Simplified pathway of the Maillard reaction leading to AGE formation.

RAGE Signaling Pathway

The binding of AGEs to RAGE on the cell surface initiates a cascade of intracellular signaling events. This activation leads to the production of reactive oxygen species (ROS) and the activation of transcription factors such as NF-κB and AP-1. These transcription factors then upregulate the expression of pro-inflammatory cytokines, adhesion molecules, and RAGE itself, creating a positive feedback loop that perpetuates inflammation and cellular damage.[15][16][17][18]

G AGE-RAGE Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events AGEs AGEs RAGE RAGE AGEs->RAGE Binding ROS ROS Production (e.g., via NADPH Oxidase) RAGE->ROS MAPK MAPK Pathway (ERK, p38, JNK) RAGE->MAPK NFkB_activation NF-κB Activation ROS->NFkB_activation MAPK->NFkB_activation NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Gene_expression Gene Expression: - Pro-inflammatory Cytokines (TNF-α, IL-6) - Adhesion Molecules - RAGE NFkB_translocation->Gene_expression

Caption: Key signaling events following AGE binding to the RAGE receptor.

References

Application Notes and Protocols for Evaluating p300/CBP Inhibitor Activity in a Cellular Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) p300 (also known as EP300) and its paralog CREB-binding protein (CBP) are critical transcriptional co-activators that play a central role in regulating gene expression.[1][2] By acetylating histone proteins, primarily at histone H3 lysine 27 (H3K27) and H3K18, p300/CBP relaxes chromatin structure, making it accessible for transcription machinery.[3][4] These proteins are involved in a myriad of cellular processes, including proliferation, differentiation, and DNA repair, by interacting with numerous transcription factors such as AR, c-Myc, and β-catenin.[1][5][6] Dysregulation of p300/CBP activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[7][8]

This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy and mechanism of action of p300/CBP inhibitors. These assays will enable researchers to:

  • Assess the direct engagement of inhibitors with p300/CBP in a cellular environment.

  • Quantify the enzymatic activity of p300/CBP HATs within cells.

  • Measure the downstream effects on target gene expression and cell proliferation.

p300/CBP Signaling Pathway and Points of Inhibition

The following diagram illustrates a simplified signaling pathway involving p300/CBP and highlights the points of intervention for inhibitors targeting either the histone acetyltransferase (HAT) domain or the bromodomain.

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Hormones Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AR, c-Myc, β-catenin) Signaling_Cascade->Transcription_Factors p300_CBP p300/CBP Complex Transcription_Factors->p300_CBP Recruitment HAT_Domain HAT Domain p300_CBP->HAT_Domain Bromodomain Bromodomain p300_CBP->Bromodomain Histones Histones HAT_Domain->Histones Acetylation Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Bromodomain->Acetylated_Histones Binding Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Target Gene Expression (e.g., c-Myc, KLK3) Chromatin_Remodeling->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation HAT_Inhibitor HAT Inhibitor (e.g., A-485) HAT_Inhibitor->HAT_Domain Inhibition Bromodomain_Inhibitor Bromodomain Inhibitor (e.g., CCS1477, GNE-049) Bromodomain_Inhibitor->Bromodomain Inhibition

Caption: Simplified p300/CBP signaling pathway and points of inhibitor action.

Experimental Workflow for p300/CBP Inhibitor Evaluation

A tiered approach is recommended for the comprehensive evaluation of p300/CBP inhibitors. This workflow progresses from confirming direct target engagement to assessing downstream cellular consequences.

Experimental_Workflow Start Start: Candidate p300/CBP Inhibitor CETSA Tier 1: Target Engagement Cellular Thermal Shift Assay (CETSA) Start->CETSA Western_Blot Tier 2: Cellular HAT Activity Western Blot for H3K27ac CETSA->Western_Blot RT_qPCR Tier 3: Target Gene Expression RT-qPCR for c-Myc, KLK3, etc. Western_Blot->RT_qPCR BrdU_Assay Tier 4: Phenotypic Outcome BrdU Cell Proliferation Assay RT_qPCR->BrdU_Assay End End: Comprehensive Inhibitor Profile BrdU_Assay->End

Caption: Tiered experimental workflow for evaluating p300/CBP inhibitors.

Data Presentation: Quantitative Comparison of p300/CBP Inhibitors

The following tables summarize the biochemical and cellular activities of representative p300/CBP inhibitors.

Table 1: Biochemical Activity and Binding Affinity

InhibitorTarget DomainTarget(s)IC50 / KdSelectivity Notes
A-485 HAT Domainp300/CBPIC50: 9.8 nM (p300), 2.6 nM (CBP)[1][7]Highly selective over other HATs.[2]
CCS1477 (Inobrodib) Bromodomainp300/CBPKd: 1.3 nM (p300), 1.7 nM (CBP)[5][9][10]Over 170-fold more potent for p300/CBP compared to BRD4.[9][10]
GNE-049 Bromodomainp300/CBPIC50: 2.3 nM (p300), 1.1 nM (CBP)[7][11][12][13]Over 3800-fold selective over BRD4.[14][15]

Table 2: In Vitro Cellular Activity

InhibitorCell Line(s)EffectIC50 / EC50
A-485 PC-3 (Prostate)Inhibition of H3K27acEC50: 73 nM[3][16]
A-485 Hematological and Prostate Cancer CellsAnti-proliferativeVaries by cell line
CCS1477 (Inobrodib) 22Rv1 (Prostate)Anti-proliferativeIC50: 96 nM[5][9]
CCS1477 (Inobrodib) VCaP (Prostate)Anti-proliferativeIC50: 49 nM[5][9]
GNE-049 MV-4-11 (AML)MYC Expression InhibitionEC50: 14 nM[11][12][13]
GNE-049 Prostate Cancer Cell LinesAnti-proliferativeVaries by cell line

Experimental Protocols

Application Note 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of an inhibitor to its target protein within the native cellular environment.[17][18] The principle relies on the thermal stabilization of the target protein upon ligand binding.[17][19]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the p300/CBP inhibitor at various concentrations (e.g., 0.1 to 100 µM) or with a vehicle control (e.g., DMSO) for 1-3 hours at 37°C.[20]

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Quantify the protein concentration in the soluble fractions.

    • Analyze the amount of soluble p300 or CBP protein at each temperature point by Western blotting using specific antibodies.

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble protein against temperature for both inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Application Note 2: Western Blot for Histone H3 Lysine 27 Acetylation (H3K27ac)

This assay directly measures the intracellular HAT activity of p300/CBP by quantifying the levels of a key histone mark, H3K27ac. A reduction in H3K27ac is a direct indicator of p300/CBP inhibition.[21][22]

Protocol:

  • Cell Culture and Inhibitor Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with a dose-response of the p300/CBP inhibitor (e.g., 0.01 to 10 µM) or vehicle control for a specified time (e.g., 3-24 hours).

  • Histone Extraction:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Extract histones using an acid extraction method or a commercial kit.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts (e.g., 10-20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C.

    • As a loading control, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the H3K27ac signal to the total H3 signal to determine the relative change in acetylation.

Application Note 3: RT-qPCR for Target Gene Expression

This assay assesses the functional consequence of p300/CBP inhibition by measuring the expression of known downstream target genes, such as c-Myc and androgen receptor-regulated genes like KLK3.[5]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells and treat with the p300/CBP inhibitor as described for the Western blot protocol.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.[23]

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (c-Myc, KLK3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Typical qPCR cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target genes to the housekeeping gene and compare the expression in inhibitor-treated samples to vehicle-treated samples.

Application Note 4: BrdU Cell Proliferation Assay

This assay measures the effect of p300/CBP inhibition on cell proliferation by quantifying the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA.[24][25]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the p300/CBP inhibitor for the desired duration (e.g., 72 hours).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.

  • Fixation and Denaturation:

    • Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit.

  • Immunodetection:

    • Incubate the cells with an anti-BrdU antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Plot the absorbance/fluorescence values against the inhibitor concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) for cell proliferation by fitting the data to a dose-response curve.

Conclusion

The suite of cell-based assays described in these application notes provides a robust framework for the comprehensive evaluation of p300/CBP inhibitors. By systematically assessing target engagement, cellular enzymatic activity, downstream gene expression, and phenotypic outcomes, researchers can gain a thorough understanding of the mechanism of action and therapeutic potential of novel p300/CBP-targeting compounds.

References

Application Notes and Protocols for Studying the Hypoglycemic Effect of Benzoic Acid Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the investigation of the hypoglycemic properties of benzoic acid derivatives. Detailed protocols for key experiments are included to ensure reproducibility and accuracy in research settings.

Application Notes: Selecting the Appropriate Animal Model

The choice of an animal model is critical for elucidating the potential therapeutic effects of benzoic acid derivatives on blood glucose regulation. The most commonly employed models can be broadly categorized into chemically-induced and genetic models of diabetes.

Chemically-Induced Diabetes Models: Streptozotocin (STZ)-Induced Model

The Streptozotocin (STZ)-induced diabetic model is a widely used and cost-effective method for inducing hyperglycemia in rodents, primarily by causing destruction of pancreatic β-cells.[1][2][3][4] This model is particularly useful for screening compounds that may have insulin-mimetic or insulin-sensitizing effects, or that can protect or regenerate pancreatic β-cells.[3][5]

  • Mechanism of STZ: STZ is a glucosamine-nitrosourea compound that is selectively taken up by pancreatic β-cells via the GLUT2 glucose transporter.[6] Its cytotoxic action leads to DNA alkylation and the generation of reactive oxygen species, ultimately causing β-cell necrosis and insulin deficiency.[3]

  • Induction of Diabetes: Diabetes can be induced by a single high dose of STZ for a model of Type 1 diabetes, or by a combination of a high-fat diet and a low dose of STZ to model Type 2 diabetes.[3]

  • Advantages: This model is well-characterized, relatively simple to establish, and allows for the study of diabetic complications such as neuropathy and nephropathy.[1][2]

  • Limitations: The severity of β-cell destruction can be variable, and the model does not fully replicate the underlying autoimmune pathology of human Type 1 diabetes or the complex insulin resistance characteristic of Type 2 diabetes.

Genetic Models of Type 2 Diabetes

Genetic models of diabetes offer the advantage of spontaneously developing the disease, often recapitulating key features of human Type 2 diabetes, such as obesity, insulin resistance, and progressive β-cell dysfunction.[7][8]

The db/db mouse possesses a spontaneous mutation in the leptin receptor gene, leading to a phenotype that closely mimics human Type 2 diabetes.[7][8][9]

  • Pathophysiology: These mice exhibit hyperphagia, severe obesity, insulin resistance, and subsequent hyperglycemia.[7][8] The diabetic condition is progressive, with β-cell function declining over time.[7]

  • Applications: The db/db mouse is a robust model for studying the long-term effects of hypoglycemic agents on glucose control and the progression of diabetic complications.[7][8][9]

  • Characteristics: At around 4 weeks of age, db/db mice present with blood glucose levels greater than 250 mg/dl, which is a confirmation of the diabetic state.[9] By 14 weeks of age, they exhibit significantly elevated circulating insulin levels compared to their lean counterparts.[10]

The ob/ob mouse has a spontaneous mutation in the leptin gene, leading to a lack of this crucial satiety hormone.[11][12][13]

  • Pathophysiology: These mice are characterized by hyperphagia, obesity, hyperinsulinemia, and moderate hyperglycemia.[12][14] They are considered a good model for pre-diabetes and the early stages of Type 2 diabetes.[12]

  • Applications: The ob/ob mouse is well-suited for investigating the effects of compounds on obesity-related insulin resistance and for studying the interplay between leptin and insulin signaling.[13]

  • Characteristics: Diabetic ob/ob mice are typically identified by blood glucose levels exceeding 13.8 mmol/l.[11]

Quantitative Data on Hypoglycemic Effects of Benzoic Acid Derivatives

The following tables summarize the quantitative data on the hypoglycemic activity of various benzoic acid derivatives investigated in different animal models.

Compound NameAnimal ModelDoseRoute of AdministrationKey FindingsReference
Repaglinide ((S)-6al) Rat10 µg/kgOral25 times more active than glibenclamide.[15]
Compound I (methyl 2-(6-(2-bromobenzoyl)benzo[d][8][16]dioxol-5-yl)acetate) STZ-induced diabetic miceNot specifiedOralLowered blood glucose by 32.4%.[17]
Compound II (2-(6-benzoylbenzo[d][8][16]dioxol-5-yl)acetic acid) STZ-induced diabetic miceNot specifiedOralLowered blood glucose by 14.8%.[17]
2,4-dinitroanilino-benzoic acid STZ-induced diabetic ratsNot specifiedOralSignificantly improved glucose tolerance and fasting blood glucose.[5]
4-hydroxybenzoic acid STZ-induced diabetic ratsNot specifiedOralDose-dependently decreased plasma glucose levels.[18]
FOX 988 (prodrug of 4-(2,2-dimethyl-1-hydroxypropyl)benzoic acid) Rat28 mg/kg/dayNot specifiedED50 for glucose lowering was 65 µmol/kg.[19]

Note: "Not specified" indicates that the specific dosage or route was not detailed in the cited abstract.

Experimental Protocols

Protocol for Induction of Diabetes with Streptozotocin (STZ) in Mice

This protocol describes the induction of Type 1 diabetes in mice using a single high dose of STZ.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Saline solution (0.9% NaCl), sterile

  • Mice (e.g., C57BL/6J)

  • Glucometer and test strips

  • Insulin (for rescue, if needed)

  • Animal restraining device (optional)

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a controlled environment with free access to food and water.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to the desired concentration (e.g., for a dose of 150 mg/kg). STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.

  • Fasting: Fast the mice for 4-6 hours prior to STZ injection. Ensure they have access to water.[16]

  • STZ Administration:

    • Weigh each mouse to calculate the exact volume of STZ solution to be injected.

    • Administer the STZ solution via intraperitoneal (i.p.) injection. A single high dose is typically used to induce Type 1 diabetes.[6]

  • Post-Injection Monitoring and Confirmation of Diabetes:

    • Return the mice to their cages with free access to food and water.

    • Monitor blood glucose levels 48-72 hours after STZ injection. Blood can be collected from the tail vein.[20]

    • Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[9][21]

    • Monitor the animals for signs of distress, weight loss, and dehydration. Provide supportive care as needed.

Protocol for Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess how quickly an administered glucose load is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.[16][22][23]

Materials:

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Mice

  • Timer

Procedure:

  • Fasting: Fast the mice overnight (e.g., 6 hours) before the test. Ensure they have free access to water.[20][24]

  • Baseline Blood Glucose:

    • Gently restrain the mouse.

    • Obtain a small drop of blood from the tail vein by making a small incision.[20]

    • Measure the baseline blood glucose level (t=0) using a glucometer.[20]

  • Administration of Test Compound: Administer the benzoic acid derivative or vehicle control orally at the desired dose and time point before the glucose challenge.

  • Glucose Administration:

    • Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage.[16][24]

    • Start the timer immediately after glucose administration.

  • Blood Glucose Monitoring:

    • Collect blood from the tail vein at specific time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[16][20]

    • Record the blood glucose level at each time point.

  • Data Analysis:

    • Plot the blood glucose levels against time for each group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Insulin Secretion by Benzoic Acid Derivatives

Some benzoic acid derivatives, like the non-sulphonylurea moiety of glibenclamide, stimulate insulin release from pancreatic β-cells by decreasing the membrane permeability to K+.[25] This leads to membrane depolarization, opening of voltage-gated Ca2+ channels, and subsequent exocytosis of insulin-containing granules.

G cluster_pancreatic_beta_cell Pancreatic β-Cell Benzoic_Acid Benzoic Acid Derivative K_ATP_Channel ATP-sensitive K+ Channel (KATP) Benzoic_Acid->K_ATP_Channel Inhibition Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Caption: Proposed mechanism of insulin secretion by certain benzoic acid derivatives.

General Experimental Workflow for Screening Hypoglycemic Compounds

The following diagram illustrates a typical workflow for evaluating the hypoglycemic potential of novel benzoic acid derivatives in vivo.

G Start Start: Synthesize Benzoic Acid Derivatives Animal_Model Select Animal Model (e.g., STZ-induced, db/db) Start->Animal_Model Induce_Diabetes Induce/Confirm Diabetic State Animal_Model->Induce_Diabetes Compound_Admin Administer Test Compound and Controls Induce_Diabetes->Compound_Admin Acute_Study Acute Study: Measure Fasting Blood Glucose Compound_Admin->Acute_Study Chronic_Study Chronic Study: Long-term Dosing Compound_Admin->Chronic_Study OGTT Perform Oral Glucose Tolerance Test (OGTT) Acute_Study->OGTT Biochemical_Analysis Biochemical Analysis: Insulin, HbA1c, etc. Chronic_Study->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation OGTT->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo evaluation of hypoglycemic compounds.

References

Application of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid in Proteomics: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, hereafter referred to as PMBA, is a chemical compound with the molecular formula C₁₁H₁₀N₂O₃. While it has been investigated for certain biological activities, its application in the field of proteomics, specifically in sample preparation, is not well-documented in publicly available scientific literature. This document summarizes the available information regarding PMBA and explores potential, though unconfirmed, areas of application in proteomics based on the properties of similar chemical structures.

Chemical Properties and Known Applications

Potential (but Undocumented) Application in Proteomics: Derivatization

In proteomics, chemical derivatization is a technique used to modify amino acids, peptides, or proteins to improve their analytical properties for mass spectrometry (MS). This can enhance ionization efficiency, improve chromatographic separation, and facilitate quantification.

While no direct evidence supports the use of PMBA for protein or peptide derivatization, a structurally related compound, 1-phenyl-3-methyl-5-pyrazolone (PMP), is utilized as a derivatizing agent for monosaccharides.[4] This reagent reacts with the sugar molecules, significantly improving their chromatographic retention and ionization efficiency for liquid chromatography-mass spectrometry (LC-MS) analysis.[4]

Based on this precedent, it is conceivable that PMBA, with its pyrazolone core and a reactive carboxylic acid group, could potentially be explored as a derivatization agent in proteomics. The workflow for such an application would theoretically involve the chemical modification of proteins or peptides, followed by analysis.

Experimental Workflow: A Hypothetical Derivatization Protocol

It is critical to note that the following protocol is a hypothetical workflow based on the properties of similar compounds and has not been validated for PMBA in a proteomics context. Researchers wishing to explore the utility of PMBA would need to perform extensive optimization and validation.

G cluster_0 Protein Sample Preparation cluster_1 Hypothetical PMBA Derivatization cluster_2 Sample Cleanup cluster_3 LC-MS/MS Analysis Protein Extraction Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Denatured Proteins Enzymatic Digestion Enzymatic Digestion Reduction & Alkylation->Enzymatic Digestion Reduced & Alkylated Proteins Peptide Derivatization with PMBA Peptide Derivatization with PMBA Enzymatic Digestion->Peptide Derivatization with PMBA Peptide Mixture Desalting Desalting Peptide Derivatization with PMBA->Desalting Derivatized Peptides LC-MS/MS LC-MS/MS Desalting->LC-MS/MS Cleaned Peptides Data Analysis Data Analysis LC-MS/MS->Data Analysis MS Data

Caption: Hypothetical workflow for protein sample preparation including a potential derivatization step with PMBA.

Detailed Methodologies for Key Experiments (Standard Protocols)

The following are standard, widely used protocols for the initial steps of a proteomics workflow.

1. Protein Extraction and Solubilization:

  • Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer, urea-based buffer) containing protease and phosphatase inhibitors.

  • Solubilize the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Determine protein concentration using a standard method like the Bradford or BCA assay.

2. Reduction and Alkylation:

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.

  • Alkylate free sulfhydryl groups by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

3. Enzymatic Digestion:

  • Dilute the protein solution with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

  • Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubate overnight at 37°C.

Quantitative Data

Due to the lack of established protocols for the use of PMBA in proteomics sample preparation, there is no quantitative data available to summarize in a tabular format. Any research into this application would need to generate data on derivatization efficiency, improvements in signal intensity for specific peptides, and potential quantitative accuracy using stable isotope labeling methods.

Conclusion

At present, "this compound" (PMBA) is not a recognized or documented reagent for proteomics sample preparation. While the chemical structure of PMBA and the known applications of similar pyrazolone compounds suggest a theoretical potential for its use as a derivatization agent, there are no established protocols, application notes, or supporting data in the scientific literature. Researchers interested in exploring the utility of PMBA in this context would need to undertake foundational research to develop and validate appropriate methodologies. For routine proteomics sample preparation, established and well-documented reagents and protocols are recommended.

References

Application Notes and Protocols for the Analysis of Pyrazolone-Based Drug Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of metabolites from common pyrazolone-based drugs: Metamizole (Dipyrone), Propyphenazone, and Phenazone. The protocols are designed for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Metamizole (Dipyrone) Metabolites

Metamizole is a prodrug that is rapidly hydrolyzed to its primary active metabolite, 4-methylaminoantipyrine (MAA). MAA is further metabolized to 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[1] The simultaneous quantification of these four metabolites is crucial for a complete pharmacokinetic assessment.

Metabolic Pathway of Metamizole

Metamizole undergoes non-enzymatic hydrolysis followed by hepatic metabolism. The main metabolic steps include demethylation, oxidation, and acetylation.[2][3][4]

Metamizole_Metabolism Metamizole Metamizole MAA 4-Methylaminoantipyrine (MAA) (Active) Metamizole->MAA Non-enzymatic hydrolysis FAA 4-Formylaminoantipyrine (FAA) MAA->FAA Oxidation (CYP-mediated) AA 4-Aminoantipyrine (AA) (Active) MAA->AA N-demethylation (CYP3A4, CYP2B6, etc.) AAA 4-Acetylaminoantipyrine (AAA) AA->AAA Acetylation (NAT2)

Metabolic pathway of Metamizole.
Application Note: LC-MS/MS Quantification of Metamizole Metabolites in Human Plasma

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of MAA, AA, FAA, and AAA in human plasma.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of a cold protein precipitation solution (e.g., methanol or acetonitrile) containing a suitable internal standard (e.g., 4-MAA-d3).

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for metamizole metabolites.

MetaboliteLinearity Range (µg/mL)Accuracy (%)Precision (RSD %)Recovery (%)
4-MAA 0.2 - 10.093.1 - 106.0≤ 12.7> 90
4-AA 0.1 - 5.093.1 - 106.0≤ 12.7> 90
4-FAA 0.05 - 2.593.1 - 106.0≤ 12.7> 90
4-AAA 0.1 - 5.093.1 - 106.0≤ 12.7> 90

Data compiled from multiple sources.[1][5]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
4-MAA 218.256.2
4-AA 204.2119.1
4-FAA 232.2119.1
4-AAA 246.2161.1
4-MAA-d3 (IS) 221.256.2

Source: BenchChem Application Note.[1]

Experimental Workflow

Metamizole_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Methanol/Acetonitrile with IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

LC-MS/MS workflow for metamizole metabolite analysis.

Propyphenazone Metabolites

Propyphenazone is primarily metabolized in the liver through demethylation to form N-(2)-demethylpropyphenazone, which is then conjugated with glucuronic acid for excretion.[6]

Metabolic Pathway of Propyphenazone

Propyphenazone_Metabolism Propyphenazone Propyphenazone Demethyl N-(2)-demethyl- propyphenazone Propyphenazone->Demethyl Demethylation Glucuronide Enolglucuronide of N-(2)-demethyl- propyphenazone Demethyl->Glucuronide Glucuronidation

Major metabolic pathway of Propyphenazone.
Application Note: HPLC-UV Analysis of Propyphenazone

This method is suitable for the quantification of propyphenazone in pharmaceutical formulations. While this protocol focuses on the parent drug, it can be adapted for its primary metabolite with appropriate standard and method optimization.

Experimental Protocol

1. Sample Preparation

  • Weigh and powder a representative number of tablets.

  • Dissolve an accurately weighed portion of the powder in a suitable solvent (e.g., methanol or a mixture of water and 2-propanol) to achieve a known concentration.

  • Filter the solution through a 0.45 µm filter before injection.

2. HPLC-UV Instrumental Conditions

  • LC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of water (pH adjusted to 3.0 with phosphoric acid) and 2-propanol (80:20 v/v).[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[7]

Quantitative Data Summary

AnalyteLinearity Range (µg/mL)Recovery (%)LOD (µg/mL)LOQ (µg/mL)
Propyphenazone 1.5 - 4598.590.030.10

Data compiled from multiple sources.[7][8]

Phenazone (Antipyrine) Metabolites

Phenazone is metabolized to several compounds, with the major metabolites being 4-hydroxyantipyrine and norantipyrine.

Application Note: Analysis of Phenazone Metabolites in Urine

This protocol outlines a general approach for the analysis of phenazone metabolites in urine, which can be adapted for either GC-MS or HPLC-based methods.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 2 mL of urine, adjust the pH to approximately 9-10 with a suitable buffer.

  • Add an appropriate internal standard.

  • Add 5 mL of an organic extraction solvent (e.g., 1-chlorobutane or isooctane).

  • Vortex or shake the mixture for 10-15 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

2. Instrumental Analysis

  • For GC-MS: The residue may require derivatization before injection into a GC-MS system equipped with a capillary column.

  • For HPLC-UV/MS: The reconstituted sample can be directly injected into an HPLC system with a C18 column and a UV or mass spectrometric detector.

Quantitative Data Summary

Detailed quantitative validation data for phenazone metabolites is less commonly published than for metamizole. However, LC-MS/MS methods for related pyrazolone metabolites have demonstrated limits of quantification in the low ng/mL range.

AnalyteTypical LOQ (ng/mL)
Phenazone Metabolites 0.5 - 2.0

Estimated based on similar compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Phenyl-3-Methyl-5-Pyrazolone (PMP) Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 1-phenyl-3-methyl-5-pyrazolone (PMP) labeling of carbohydrates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during PMP labeling experiments.

Question: Why am I seeing low or no yield of my PMP-labeled product?

Answer: Low or non-existent product yield is a common issue that can be attributed to several factors. Consider the following troubleshooting steps:

  • Suboptimal Reaction Conditions: The efficiency of the PMP labeling reaction is highly dependent on temperature, time, and pH.[1] Ensure these parameters are optimized for your specific carbohydrate.

  • Reagent Quality and Concentration: Verify the purity and concentration of your PMP and sodium hydroxide (or ammonia) solutions. Degradation of reagents can significantly impact labeling efficiency. The molar ratio of PMP and the base to the saccharide is also a critical factor.[2]

  • Sample Purity: Contaminants in your sample can interfere with the labeling reaction. Ensure your sample is properly purified before derivatization.[1]

  • Incomplete Neutralization: After the reaction, incomplete neutralization of the basic solution can lead to product degradation. Ensure proper neutralization with an acid like HCl.

  • Improper Extraction: The extraction step to remove excess PMP is crucial. Inefficient extraction can lead to co-elution with your product during analysis, masking your peak of interest.

Question: My chromatogram shows multiple unexpected peaks. What could be the cause?

Answer: The presence of extraneous peaks in your chromatogram can arise from several sources:

  • Excess PMP: Unreacted PMP is a common source of a large, early-eluting peak. Optimize your extraction procedure to remove it effectively.

  • Side Reactions: Suboptimal reaction conditions, such as excessively high temperatures or long reaction times, can lead to the formation of side products.[2]

  • Sample Contamination: As mentioned previously, impurities in the initial sample can be labeled along with the target carbohydrate, resulting in multiple peaks.

  • Isomeric Products: While PMP labeling is known for not producing stereoisomers, the presence of different forms of the same sugar in the initial sample (e.g., anomers) could potentially lead to multiple peaks if the reaction conditions are not carefully controlled.[3]

Question: I'm having trouble with the reproducibility of my results. What should I check?

Answer: Poor reproducibility is often linked to inconsistencies in the experimental protocol. To improve reproducibility:

  • Standardize All Parameters: Precisely control reaction temperature, time, pH, and reagent concentrations for all samples and standards.[1]

  • Consistent Sample Handling: Ensure uniform sample preparation and handling procedures, including drying and reconstitution steps.

  • Automate Where Possible: If available, use automated liquid handling systems to minimize pipetting errors.

  • Method Validation: Perform a thorough method validation, including assessments of precision and accuracy, to identify and control sources of variability.[1]

Frequently Asked Questions (FAQs)

What are the optimal reaction conditions for PMP labeling?

While optimal conditions can vary depending on the specific carbohydrate, a general starting point is a reaction temperature of 70°C for 30 to 120 minutes.[2][4][5] The pH of the reaction mixture should be alkaline, typically achieved using sodium hydroxide or ammonia.[6][7] It is crucial to empirically determine the optimal conditions for your specific application.

What is the advantage of using ammonia instead of sodium hydroxide in the PMP labeling reaction?

Using a volatile base like ammonia allows for its easy removal by vacuum drying after the reaction. This is particularly advantageous for subsequent analysis by mass spectrometry (MS), as it eliminates the need for a desalting step that can lead to sample loss.[6][7]

How can I remove excess PMP after the labeling reaction?

Excess PMP is typically removed by liquid-liquid extraction using a non-polar organic solvent such as chloroform or dichloromethane.[4] The aqueous layer containing the PMP-labeled carbohydrate is retained for analysis.

What are the recommended HPLC conditions for analyzing PMP-labeled carbohydrates?

Reversed-phase HPLC with a C18 column is the most common method for separating PMP-labeled carbohydrates.[7][8] The mobile phase typically consists of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent like acetonitrile.[7][8] Detection is usually performed using a UV detector at a wavelength of approximately 245 nm.[7]

Experimental Protocols

Detailed Methodology for PMP Labeling of Monosaccharides

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Dry the monosaccharide sample (e.g., 180 nmol) completely in a reaction vial.[4]

  • Reagent Preparation:

    • Prepare a 0.5 M solution of PMP in methanol.

    • Prepare a 0.3 M to 0.5 M solution of sodium hydroxide or an equivalent concentration of ammonia.[2][4]

  • Labeling Reaction:

    • To the dried sample, add 25 µL of the 0.5 M PMP solution in methanol.[4]

    • Add 15 µL of 0.5 M NaOH (or an optimized volume of ammonia).[4]

    • Add 10 µL of water.[4]

    • Incubate the mixture at 70°C for 120 minutes.[4]

  • Neutralization: Cool the reaction mixture to room temperature and add 20 µL of 0.5 M HCl to neutralize the solution.[4]

  • Extraction of Excess PMP:

    • Add 500 µL of an organic solvent (e.g., dichloromethane).[4]

    • Vortex vigorously and centrifuge to separate the layers.

    • Carefully remove and discard the upper organic layer.

    • Repeat the extraction at least three times.

  • Sample Analysis: The remaining aqueous layer containing the PMP-labeled monosaccharide is ready for HPLC analysis.

Data Presentation

Table 1: Optimized PMP Derivatization Conditions for Different Reducing Sugars

CarbohydrateOptimal Temperature (°C)Optimal Time (minutes)
Glucose71133
Glucuronic Acid74151
Galacturonic Acid76144
Glucose-6-phosphate73154

Source: Adapted from response surface methodology optimization studies.[9]

Table 2: Linearity and Detection Limits for PMP-Labeled Monosaccharides by HPLC-DAD

MonosaccharideLinear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Rhamnose10 - 4001.173.55
Fucose10 - 4004.83Not Specified
Glucuronic Acid10 - 400Not Specified18.32

Source: Data from a validated HPLC-DAD method for PMP-sugar derivatives.[8]

Visualizations

PMP_Labeling_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Labeling Reaction cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis Sample Dry Carbohydrate Sample Mix Mix Sample, PMP, and Base Sample->Mix PMP_sol Prepare 0.5M PMP in Methanol PMP_sol->Mix Base_sol Prepare 0.3-0.5M NaOH or Ammonia Base_sol->Mix Incubate Incubate at 70°C for 30-120 min Mix->Incubate Neutralize Neutralize with HCl Incubate->Neutralize Extract Extract excess PMP with Organic Solvent Neutralize->Extract HPLC HPLC Analysis (C18 Column) Extract->HPLC Detect UV Detection (~245 nm) HPLC->Detect Troubleshooting_Logic cluster_conditions Reaction Conditions cluster_reagents Reagents & Sample cluster_cleanup Post-Reaction Start Low or No Product Yield? Temp Incorrect Temperature? Start->Temp Check Time Incorrect Time? Start->Time Check pH Incorrect pH? Start->pH Check Reagent_Quality Degraded Reagents? Start->Reagent_Quality Check Sample_Purity Sample Contamination? Start->Sample_Purity Check Neutralization Incomplete Neutralization? Start->Neutralization Check Extraction Inefficient Extraction? Start->Extraction Check Solution Optimize Conditions, Verify Reagents, Purify Sample, Ensure Proper Cleanup Temp->Solution Time->Solution pH->Solution Reagent_Quality->Solution Sample_Purity->Solution Neutralization->Solution Extraction->Solution

References

"improving peak resolution of PMP-labeled sugars in reverse-phase HPLC"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-phenyl-3-methyl-5-pyrazolone (PMP)-labeled sugars by reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve peak resolution and obtain reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to optimize for improving the peak resolution of PMP-labeled sugars?

A1: The most influential factors for separating PMP-labeled sugars are the mobile phase composition (pH and organic solvent content), the stationary phase chemistry, and the column temperature.[1][2][3] Optimizing the derivatization conditions, including temperature, time, and pH, is also crucial for ensuring a complete and consistent reaction, which in turn affects chromatographic performance.[4][5]

Q2: Which type of HPLC column is most suitable for separating PMP-labeled sugars?

A2: C18 columns are the most commonly used stationary phase for the reverse-phase separation of PMP-labeled sugar derivatives.[1][6][7] However, it's important to note that the specific chemistry and manufacturing process of C18 columns can vary between vendors, potentially requiring method re-optimization when switching columns.[1][8]

Q3: How does the mobile phase pH affect the separation?

A3: The mobile phase pH plays a significant role in the retention and resolution of PMP-labeled sugars. PMP-sugar derivatives are weakly acidic and can be negatively charged at higher pH values due to keto-enol tautomerization of the pyrazolone ring.[1] Typically, mobile phases are buffered at neutral to weakly basic pH (e.g., 6.7–8.0) to achieve optimal separation.[1][8] Higher pH values can lead to faster elution, which may negatively impact resolution.[2]

Q4: What is the recommended detection wavelength for PMP-labeled sugars?

A4: PMP-derivatized monosaccharides exhibit strong UV absorbance. The most commonly used detection wavelength is around 245 nm or 250 nm.[1][9]

Q5: Can I use gradient elution for my separation?

A5: Yes, gradient elution is highly recommended and often necessary to achieve baseline separation for a complex mixture of PMP-labeled sugars, especially when analyzing both neutral and acidic sugars simultaneously.[1][10][11] A gradient allows for the effective separation of early-eluting, more polar sugars while also ensuring that later-eluting, more hydrophobic sugars are eluted in a reasonable time with good peak shape.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of PMP-labeled sugars and provides systematic solutions.

Issue 1: Poor Peak Resolution or Co-elution

Poor resolution between adjacent peaks is a frequent challenge. Common co-eluting pairs include xylose and mannose, as well as rhamnose and arabinose.[1][12]

Potential Cause Troubleshooting Step
Suboptimal Mobile Phase Composition Adjust pH: Fine-tune the mobile phase pH within the 6.7-8.0 range. A slight change can significantly alter selectivity.[1] Modify Organic Solvent Gradient: Optimize the acetonitrile gradient. A shallower gradient can improve the separation of closely eluting peaks.[1][10] Adjust Buffer Concentration: Ensure the buffer concentration is adequate (typically 5-100 mM) for stable pH and reproducible retention times.[13]
Inappropriate Column Temperature Decrease Temperature: Lowering the column temperature can increase retention and improve peak resolution, although it will also increase analysis time.[3][14]
Flow Rate Too High Reduce Flow Rate: Decreasing the flow rate can lead to narrower peaks and better resolution, but will also extend the run time.[3]
Column Degradation Use a Guard Column: A guard column can protect the analytical column from contaminants.[15] Replace Column: If the column has been used extensively, its performance may be compromised. Replace it with a new column of the same type.
Issue 2: Peak Tailing

Peak tailing can compromise both resolution and accurate quantification.

Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase Adjust Mobile Phase pH: Ensure the pH is appropriate to maintain a consistent charge state for the PMP-sugar derivatives.[1] Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
Column Void or Channeling Inspect Column: A visible void at the column inlet indicates a poorly packed bed. The column may need to be replaced.[15]
Extra-Column Volume Minimize Tubing Length: Use the shortest possible tubing with a small internal diameter between the injector, column, and detector to reduce dead volume.
Issue 3: Appearance of an Unknown Peak

An unexpected peak, often appearing around 11.6 minutes, can interfere with the analysis.

Potential Cause Troubleshooting Step
PMP Reagent Degradation Use Fresh PMP: The unknown peak is often an impurity from the PMP reagent itself.[7] Prepare PMP solutions fresh for each experiment. Proper PMP Storage: Store the PMP reagent according to the manufacturer's instructions, protected from light and moisture. Consider storing it in smaller aliquots to minimize exposure.[7]
Contaminated Mobile Phase Prepare Fresh Mobile Phase: Impurities in the mobile phase can accumulate and elute as spurious peaks, especially in gradient analysis.[13]

Quantitative Data Summary

The following tables summarize optimized HPLC conditions from published methods that have demonstrated good resolution for PMP-labeled sugars.

Table 1: Optimized Gradient Elution Conditions for PMP-Labeled Sugars

Parameter Method 1 [1]Method 2 [9]
Column Zorbax Extend C18C18 reversed-phase
Mobile Phase A 100 mM Sodium Phosphate Buffer, pH 8.00.1 mol/L Phosphate Buffer
Mobile Phase B AcetonitrileAcetonitrile
Gradient 12% B to 17% B over 35 minIsocratic: 82:18 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection 245 nm245 nm

Experimental Protocols

Protocol 1: Improved PMP Derivatization of Monosaccharides

This protocol is adapted from a method that uses ammonia instead of sodium hydroxide, which simplifies sample cleanup, especially for subsequent mass spectrometry analysis.[9][16]

  • Sample Preparation: Hydrolyze the polysaccharide sample to release monosaccharides. Dry the monosaccharide sample completely.

  • Derivatization Reaction:

    • Dissolve the dried monosaccharide sample in liquid ammonia.

    • Add a methanolic solution of 0.5 M PMP.

    • Incubate the mixture at 70°C for 90-120 minutes.[12]

  • Neutralization and Extraction:

    • After incubation, cool the reaction mixture to room temperature.

    • Remove the excess volatile ammonia by vacuum drying.[9][16]

    • Neutralize the reaction with 0.5 M HCl.[12]

    • Extract the PMP-labeled sugars by adding an organic solvent (e.g., chloroform or diethyl ether), vortexing, and centrifuging. Repeat the extraction 3-5 times.[7][12]

  • Final Preparation: Combine the aqueous layers containing the PMP-derivatized sugars and filter through a 0.45 µm membrane before HPLC analysis.[9]

Protocol 2: RP-HPLC Analysis of PMP-Labeled Sugars

This protocol provides a general framework for the chromatographic separation.

  • HPLC System: An HPLC system equipped with a UV or DAD detector.[5]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 100 mM sodium phosphate or 5-20 mM ammonium acetate buffer. Adjust the pH to the desired value (e.g., 8.0) with a suitable acid or base.[1][11]

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25-30°C).[1]

    • Set the flow rate (e.g., 1.0 mL/min).[1]

    • Set the detection wavelength to 245 nm or 250 nm.[1][9]

    • Program a suitable gradient (e.g., starting with a low percentage of acetonitrile and gradually increasing). A representative gradient is 12-17% acetonitrile over 35 minutes.[1]

  • Injection: Inject the filtered PMP-labeled sugar sample.

Visualizations

TroubleshootingWorkflow Start Poor Peak Resolution CheckMobilePhase Step 1: Optimize Mobile Phase Start->CheckMobilePhase CheckTemp Step 2: Adjust Temperature Start->CheckTemp CheckFlow Step 3: Adjust Flow Rate Start->CheckFlow CheckColumn Step 4: Check Column Health Start->CheckColumn AdjustpH Adjust pH (6.7-8.0) CheckMobilePhase->AdjustpH Selectivity Issue OptimizeGradient Optimize Acetonitrile Gradient CheckMobilePhase->OptimizeGradient Broad Peaks AdjustBuffer Adjust Buffer Concentration CheckMobilePhase->AdjustBuffer Retention Time Drift Resolved Resolution Improved AdjustpH->Resolved OptimizeGradient->Resolved AdjustBuffer->Resolved LowerTemp Decrease Temperature CheckTemp->LowerTemp LowerTemp->Resolved LowerFlow Decrease Flow Rate CheckFlow->LowerFlow LowerFlow->Resolved GuardColumn Use/Replace Guard Column CheckColumn->GuardColumn ReplaceColumn Replace Analytical Column CheckColumn->ReplaceColumn GuardColumn->Resolved ReplaceColumn->Resolved

Caption: Troubleshooting workflow for poor peak resolution.

PMP_Labeling_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Sample Cleanup Hydrolysis Polysaccharide Hydrolysis Drying Dry Monosaccharide Sample Hydrolysis->Drying Dissolve Dissolve in Ammonia/ NaOH Solution Drying->Dissolve AddPMP Add Methanolic PMP Dissolve->AddPMP Incubate Incubate at 70°C AddPMP->Incubate Neutralize Neutralize with HCl Incubate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Filter Filter Aqueous Layer (0.45 µm) Extract->Filter HPLC Inject into HPLC Filter->HPLC

Caption: Experimental workflow for PMP labeling of sugars.

References

"removal of excess PMP reagent and byproducts from derivatization mixture"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of excess 1-phenyl-3-methyl-5-pyrazolone (PMP) reagent and its byproducts from derivatization mixtures. This resource is intended for researchers, scientists, and drug development professionals to assist in optimizing their experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cleanup of PMP derivatization reactions.

ProblemPossible Cause(s)Suggested Solution(s)
Low recovery of PMP-derivatized analyte after cleanup. The chosen cleanup method may not be optimal for the specific analyte.If using liquid-liquid extraction (LLE), consider switching to a different organic solvent or using solid-phase extraction (SPE). For SPE, ensure the sorbent chemistry is appropriate for your analyte.
The analyte may be partially lost during the extraction or elution steps.For LLE, ensure complete phase separation and avoid discarding the analyte-containing layer. For SPE, optimize the elution solvent to ensure complete recovery of the derivatized analyte from the cartridge.
Incomplete removal of excess PMP reagent. Insufficient washing during the cleanup procedure.For LLE, perform multiple extractions with the organic solvent. For SPE, increase the volume or strength of the wash solvent.
The organic solvent used in LLE is not efficient for PMP extraction.Chloroform and dibutyl ether have been shown to be effective for removing excess PMP.[1]
Presence of byproducts in the final sample. The derivatization reaction conditions may not be optimal, leading to side reactions.Optimize reaction parameters such as temperature, time, and pH to minimize byproduct formation.[2]
The cleanup method is not effectively removing the byproducts.A combination of cleanup steps, such as LLE followed by SPE, may be necessary for complex mixtures.
High salt concentration in the final sample after using NaOH as a catalyst. Sodium hydroxide is a non-volatile base, leading to salt formation that can interfere with subsequent analyses like mass spectrometry.Consider using a volatile base like liquid ammonia as the catalyst. Excess ammonia can be removed by vacuum drying, eliminating the need for a desalting step.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess PMP reagent?

A1: The most common methods for removing excess PMP reagent and byproducts include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[3] Evaporation can also be used, particularly when a volatile base like ammonia is used as the catalyst in the derivatization reaction.[3][4]

Q2: How does solid-phase extraction (SPE) work for PMP cleanup?

A2: In SPE, the reaction mixture is passed through a cartridge containing a solid sorbent. The PMP-derivatized analytes are retained on the sorbent while the excess PMP and other impurities are washed away. The purified derivatized analytes are then eluted with a suitable solvent. C18 and amide-based columns are commonly used for this purpose.

Q3: How does liquid-liquid extraction (LLE) work for PMP cleanup?

A3: LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[5] In the context of PMP cleanup, the aqueous reaction mixture is extracted with an organic solvent in which the excess PMP is more soluble. Chloroform is a commonly used solvent for this purpose.[1][3]

Q4: Which organic solvent is most effective for removing excess PMP via LLE?

A4: A study comparing different organic solvents for the removal of excess PMP found that chloroform and dibutyl ether were highly effective in both removing the excess reagent and ensuring good recovery of the PMP derivative.[1]

Q5: Can I use a combination of cleanup methods?

A5: Yes, a combination of methods can be used for more complex samples. For example, an initial LLE step to remove the bulk of the excess PMP can be followed by an SPE step for further purification.[3]

Data Presentation

The following table summarizes the efficiency of different organic solvents for the removal of excess PMP reagent and the recovery of a PMP-derivatized glucose standard (Glc-PMP) using liquid-liquid extraction.

Organic SolventPMP Surplus Ratio (%)Glc-PMP Recovery (%)
Chloroform5.295.8
Dibutyl ether4.896.2
Benzene10.592.4
Isoamyl acetate15.888.5
n-Hexane25.685.3

Data adapted from a study on the derivatization and analysis of saccharides.[1]

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE)

This protocol describes a general procedure for the removal of excess PMP using chloroform.

  • Neutralization: After the derivatization reaction, neutralize the reaction mixture to approximately pH 7.0 with a suitable acid (e.g., HCl).

  • Extraction:

    • Transfer the neutralized solution to a separatory funnel.

    • Add an equal volume of chloroform to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The aqueous layer will contain the PMP-derivatized analyte, and the organic (chloroform) layer will contain the excess PMP.

    • Drain the lower organic layer and collect the upper aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh chloroform at least two more times to ensure complete removal of the excess PMP.

  • Washing: Wash the final aqueous layer with a small amount of water-saturated ether to remove any residual chloroform.

  • Sample Recovery: The resulting aqueous solution contains the purified PMP-derivatized analyte and can be used for subsequent analysis.

Detailed Methodology for Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up PMP-derivatized samples using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 cartridge.

    • Pass 1 mL of water through the cartridge to equilibrate it to an aqueous environment. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the neutralized PMP derivatization reaction mixture onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% acetonitrile in water) to remove excess PMP and other polar impurities. The optimal wash solvent and volume may need to be determined empirically.

  • Elution:

    • Elute the PMP-derivatized analyte from the cartridge with 1-2 mL of an appropriate elution solvent (e.g., a higher concentration of acetonitrile in water). The optimal elution solvent will depend on the hydrophobicity of the derivatized analyte.

  • Post-Elution: The eluted fraction containing the purified PMP-derivatized analyte is now ready for analysis.

Visualizations

PMP_Cleanup_Workflow cluster_derivatization Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Analyte Analyte (e.g., Glycan) Reaction Derivatization Reaction Analyte->Reaction PMP PMP Reagent PMP->Reaction Reaction_Mixture Reaction Mixture (Analyte-PMP, Excess PMP, Byproducts) Reaction->Reaction_Mixture LLE Liquid-Liquid Extraction (e.g., Chloroform) Reaction_Mixture->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) Reaction_Mixture->SPE Evaporation Evaporation (for volatile catalysts like Ammonia) Reaction_Mixture->Evaporation Purified_Sample Purified Analyte-PMP LLE->Purified_Sample SPE->Purified_Sample Evaporation->Purified_Sample HPLC_MS HPLC / MS Analysis Purified_Sample->HPLC_MS Troubleshooting_Logic cluster_recovery_solutions Low Recovery Solutions cluster_removal_solutions Incomplete Removal Solutions Start Problem with PMP Cleanup Low_Recovery Low Analyte Recovery? Start->Low_Recovery Incomplete_Removal Incomplete PMP Removal? Low_Recovery->Incomplete_Removal No Optimize_Elution Optimize SPE Elution Solvent Low_Recovery->Optimize_Elution Yes Check_Phase_Separation Ensure Complete LLE Phase Separation Low_Recovery->Check_Phase_Separation Yes Change_Method Consider Alternative Cleanup Method (SPE vs. LLE) Low_Recovery->Change_Method Yes Increase_Washes Increase Wash Steps/Volume Incomplete_Removal->Increase_Washes Yes Change_Solvent Use More Effective LLE Solvent (e.g., Chloroform) Incomplete_Removal->Change_Solvent Yes Optimize_SPE_Wash Optimize SPE Wash Solvent Incomplete_Removal->Optimize_SPE_Wash Yes End End Incomplete_Removal->End No Optimize_Elution->End Re-analyze Check_Phase_Separation->End Change_Method->End Increase_Washes->End Change_Solvent->End Optimize_SPE_Wash->End

References

Technical Support Center: PMP for Non-Reducing Sugar Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-phenyl-3-methyl-5-pyrazolone (PMP) for the analysis of non-reducing sugars.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly label my non-reducing sugar (e.g., sucrose) with PMP?

A1: The PMP derivatization reaction targets the aldehyde group of a sugar's reducing end.[1][2] Non-reducing sugars, like sucrose, lack this free aldehyde group because their anomeric carbons are involved in a glycosidic bond.[1] Consequently, direct labeling is not possible. To analyze non-reducing sugars using PMP, a hydrolysis step is required to break the glycosidic bonds and release monosaccharides with reducing ends.[3]

Q2: What is the general workflow for analyzing non-reducing sugars with PMP?

A2: The process involves two main stages:

  • Hydrolysis: The non-reducing sugar is first broken down into its constituent monosaccharides. This is typically achieved through acid-catalyzed hydrolysis.[4]

  • Derivatization and Analysis: The resulting mixture of reducing monosaccharides is then labeled with PMP and analyzed, usually by High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]

Q3: My monosaccharide yield is low after acid hydrolysis. What could be the cause?

A3: Low yields are often due to incomplete hydrolysis or degradation of the released monosaccharides.[5] Key factors to check are:

  • Inappropriate Hydrolysis Conditions: Acid concentration, temperature, and reaction time are critical. Conditions that are too mild may lead to incomplete hydrolysis, while overly harsh conditions can cause the monosaccharides to degrade into by-products like furfural or 5-hydroxymethylfurfural (HMF).[4][5][6] Fructose, for instance, is known to be less stable than glucose during acid hydrolysis and can degrade significantly with increasing temperature and acid concentration.[5]

  • Type of Acid: Different acids can lead to different rates of monosaccharide degradation, even at the same molar concentration.[6][7]

Q4: I'm observing unexpected peaks in my chromatogram after PMP labeling. What are they?

A4: Unexpected peaks can arise from several sources:

  • Monosaccharide Degradation Products: Acid hydrolysis can produce by-products such as formic acid, acetic acid, levulinic acid, and furans, which might interfere with the analysis.[5][6][8]

  • Excess Reagents: Peaks from excess PMP reagent are common.

  • Side Reactions: Although PMP labeling is generally robust, side reactions can occur, leading to minor unexpected peaks.

Q5: How can I optimize the PMP labeling reaction itself?

A5: For successful PMP derivatization, it's crucial to optimize reaction conditions such as temperature, time, and pH.[9] The reaction requires an alkaline medium to form the reactive PMP enolate ions.[1] Optimal conditions for PMP derivatization of glucose have been reported at 71°C for 134 minutes in a pH 13 buffer solution.[2] Using a volatile base like ammonia instead of sodium hydroxide can simplify sample cleanup before MS analysis, as the excess ammonia can be removed by vacuum drying.[10][11]

Q6: Can I use this method for quantitative analysis of the original non-reducing sugar?

A6: Yes, but with caution. For accurate quantification, it is essential to validate the method by assessing precision, accuracy, linear range, and detection limits.[9] You must carefully control the hydrolysis step to ensure it is complete and reproducible without significant degradation. It is also crucial to determine the recovery rate by spiking samples with a known amount of a standard.[9] Comparing your sample against a standard curve generated from the same non-reducing sugar that has undergone the entire hydrolysis and labeling process is essential.

Q7: Are there alternative methods for analyzing non-reducing sugars?

A7: Yes, several alternative methods exist. Enzymatic hydrolysis using enzymes like invertase can be a milder alternative to acid hydrolysis, potentially preserving the structural integrity of the monosaccharides better.[3][4] For direct analysis without derivatization, techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are highly sensitive.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for direct quantification.[12]

Troubleshooting Guides

Table 1: Troubleshooting Hydrolysis and PMP Labeling
Symptom Possible Cause Suggested Solution
Low or no PMP-labeled sugar peaks 1. Incomplete hydrolysis. 2. Degradation of monosaccharides during hydrolysis. 3. Suboptimal PMP labeling conditions (pH, temp, time). 4. Non-reducing sugar was not hydrolyzed.1. Optimize hydrolysis: increase acid concentration, temperature, or time cautiously. 2. Use milder hydrolysis conditions (e.g., lower temperature, shorter time). Consider enzymatic hydrolysis.[4] 3. Ensure reaction medium is alkaline (e.g., pH 13) and optimize temperature (e.g., ~70°C) and time (e.g., 90-140 min).[2] 4. Confirm that the hydrolysis step was performed before PMP labeling.
Broad or split peaks in HPLC 1. Poor chromatographic separation. 2. Column degradation. 3. Sample overload.1. Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is stable.[1] 2. Flush the column with a strong solvent or replace it if necessary.[13] 3. Reduce the amount of sample injected.[13]
Variable peak retention times 1. Inconsistent mobile phase composition. 2. Leaks in the HPLC system. 3. Fluctuations in column temperature.1. Prepare fresh mobile phase and ensure proper mixing/degassing.[13] 2. Check all fittings for leaks, especially between the column and detector.[13] 3. Use a column thermostat to maintain a constant temperature.[13]
Extraneous peaks in the chromatogram 1. Contaminated reagents or solvents. 2. By-products from acid hydrolysis.[5] 3. Excess PMP reagent.1. Use high-purity (e.g., HPLC-grade) reagents and solvents. 2. Optimize hydrolysis to minimize degradation. Analyze a blank (hydrolysis reagents only) to identify reagent-related peaks. 3. This is common; identify the reagent peak by running a PMP-only sample. It typically elutes early in the run.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Sucrose

This protocol provides a general guideline for the acid-catalyzed hydrolysis of sucrose into glucose and fructose.

  • Sample Preparation: Prepare an aqueous solution of the sucrose sample at a known concentration (e.g., 1 mg/mL).

  • Acidification: To a known volume of the sample solution (e.g., 100 µL), add an equal volume of 4 M trifluoroacetic acid (TFA) to achieve a final concentration of 2 M TFA.

  • Hydrolysis: Securely cap the reaction vial and heat it in a heating block or oven at 110°C for 4 hours.

  • Neutralization: After cooling to room temperature, carefully neutralize the sample by adding a base (e.g., ammonium hydroxide) until the pH is approximately 7.0.

  • Drying: Dry the sample completely using a vacuum centrifuge or by blowing nitrogen gas.

  • Reconstitution: Reconstitute the dried sample in a known volume of ultrapure water for the subsequent PMP labeling step.

Note: These conditions may need to be optimized for different non-reducing sugars or complex samples.

Protocol 2: PMP Derivatization of Monosaccharides

This protocol describes the labeling of the hydrolyzed monosaccharides with PMP.

  • Reagent Preparation:

    • PMP Solution: Prepare a 0.5 M solution of PMP in methanol.

    • Base Solution: Prepare a 0.3 M aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide.

  • Reaction Mixture: To the reconstituted hydrolysate (or a monosaccharide standard solution), add an equal volume of the PMP solution and the base solution. For example, mix 50 µL of sample with 50 µL of 0.5 M PMP and 50 µL of 0.3 M NaOH.

  • Derivatization: Vortex the mixture briefly and incubate in a water bath or heating block at 70°C for 60-100 minutes.[1][2]

  • Neutralization: After cooling to room temperature, neutralize the reaction by adding an equal volume of 0.3 M hydrochloric acid (HCl).

  • Extraction: To remove excess PMP, add 1 mL of chloroform or dichloromethane. Vortex vigorously for 1 minute, then centrifuge to separate the phases.

  • Sample Collection: Carefully collect the upper aqueous layer containing the PMP-labeled sugars. Repeat the extraction two more times.

  • Analysis: The collected aqueous sample is now ready for filtration (0.22 µm filter) and analysis by HPLC.

Visualizations

Logical Workflow

G cluster_0 Start: Sample Preparation cluster_1 Step 1: Hydrolysis (Critical Step) cluster_2 Step 2: Derivatization cluster_3 Step 3: Analysis cluster_4 End: Data Interpretation NonReducingSugar Non-Reducing Sugar (e.g., Sucrose) Hydrolysis Acid or Enzymatic Hydrolysis NonReducingSugar->Hydrolysis PMP_Labeling PMP Labeling (pH, Temp, Time) Hydrolysis->PMP_Labeling Yields Reducing Monosaccharides Degradation Degradation? Hydrolysis->Degradation Incomplete Incomplete? Hydrolysis->Incomplete HPLC HPLC-UV/MS Analysis PMP_Labeling->HPLC Labeled Sugars Data Quantitative Data HPLC->Data Degradation->Data Inaccurate Results Incomplete->Data Low Yield G Start Start: Low or No Signal in HPLC Chromatogram CheckHydrolysis Was the hydrolysis step performed? Start->CheckHydrolysis CheckConditions Were hydrolysis conditions (Acid, Temp, Time) adequate? CheckHydrolysis->CheckConditions Yes Solution_NoHydrolysis Solution: Perform hydrolysis before PMP labeling. CheckHydrolysis->Solution_NoHydrolysis No CheckLabeling Were PMP labeling conditions (pH, Temp, Time) optimal? CheckConditions->CheckLabeling Yes Solution_OptimizeHydrolysis Solution: Optimize hydrolysis. Increase temp/time/acid conc. Consider degradation. CheckConditions->Solution_OptimizeHydrolysis No CheckHPLC Is the HPLC system (detector, flow) working correctly? CheckLabeling->CheckHPLC Yes Solution_OptimizeLabeling Solution: Optimize labeling. Ensure alkaline pH (~13) and sufficient temp/time (~70°C, >60min). CheckLabeling->Solution_OptimizeLabeling No Solution_SystemCheck Solution: Troubleshoot HPLC system components. CheckHPLC->Solution_SystemCheck No End Problem Resolved CheckHPLC->End Yes

References

"strategies to enhance the sensitivity of PMP-based carbohydrate detection"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PMP-based carbohydrate detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to optimize for enhancing the sensitivity of PMP derivatization?

A1: To enhance the sensitivity of PMP derivatization, it is crucial to optimize several key parameters of the reaction. These include the reaction temperature, duration, pH, and the concentration of the PMP reagent.[1] Optimizing these conditions ensures the successful and complete labeling of monosaccharides.[1]

Q2: I am observing low or no signal from my PMP-labeled carbohydrates during HPLC analysis. What are the potential causes and solutions?

A2: Low or no signal can stem from several factors:

  • Suboptimal Derivatization Conditions: Incomplete labeling is a primary cause. Re-evaluate and optimize your reaction conditions, including temperature, time, and pH.[1]

  • Reagent Degradation: Ensure your PMP stock solution has not degraded. It is recommended to prepare fresh solutions and store them properly, protected from light at -20°C or -80°C.

  • Inefficient Purification: Residual salts or excess PMP reagent can interfere with detection.[2] Employ purification methods like solid-phase extraction (SPE) or chloroform extraction to remove these interferences.[3][4]

  • Incorrect Detection Wavelength: PMP-labeled carbohydrates have a strong UV absorbance at approximately 245 nm. Verify that your detector is set to the correct wavelength.[5]

Q3: How can I improve the separation of PMP-labeled carbohydrate isomers?

A3: Achieving baseline separation of isomers is a common challenge. Consider the following strategies:

  • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, and flow rate.[1][6] For reversed-phase chromatography, the pH and acetonitrile content of the mobile phase are critical factors.[7]

  • Column Selection: The choice of HPLC column is vital. While C18 columns are commonly used for PMP-derivatives, other stationary phases could offer different selectivity.[8][9]

  • Alternative Derivatization Agents: If isomer separation remains problematic, consider alternative labeling reagents that may offer different chromatographic properties.[10]

Q4: Can I use mass spectrometry (MS) for the detection of PMP-labeled carbohydrates?

A4: Yes, PMP labeling is compatible with mass spectrometry and can significantly enhance MS detection sensitivity.[2][11] Using a volatile base like liquid ammonia instead of sodium hydroxide in the derivatization reaction is advantageous as it avoids salt formation, allowing for direct analysis by MALDI-TOF-MS without a desalting step.[2][11] For LC-MS, electrospray ionization (ESI) in positive ion mode is commonly used.[6]

Troubleshooting Guides

Issue 1: Low PMP Labeling Efficiency

This guide provides a systematic approach to diagnosing and resolving low derivatization efficiency.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Problem Low Labeling Efficiency Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Poor Reagent Quality Problem->Cause2 Cause3 Sample Matrix Interference Problem->Cause3 Cause4 Incorrect pH Problem->Cause4 Solution1 Optimize Temperature, Time, and PMP Molarity Cause1->Solution1 Solution2 Prepare Fresh PMP Solution Cause2->Solution2 Solution3 Purify Sample Before Labeling Cause3->Solution3 Solution4 Adjust Reaction pH (alkaline conditions required) Cause4->Solution4

Quantitative Data Summary
ParameterRecommended Condition/ValueReference(s)
Derivatization Temperature 70 - 73°C[9][10]
Derivatization Time 96 - 134 minutes[9]
PMP Concentration 100 - 200 mM[6]
Mobile Phase pH (RP-HPLC) 8.0[7]
Acetonitrile Gradient (RP-HPLC) 12 - 17%[7]
Detection Wavelength (UV) ~245 nm[5]
Detection Limits (HPLC-MS/MS) 2 - 2000 ng/mL (linear range)[12]
Detection Limits (PMP method) 0.48 - 2.01 pmol[2]

Experimental Protocols

Optimized PMP Derivatization Protocol using Liquid Ammonia

This protocol is adapted from a method designed to improve MS detection sensitivity by eliminating salt formation.[2][11]

G Start Start: Dry Carbohydrate Sample Step1 Dissolve sample in PMP methanolic solution and liquid ammonia. Start->Step1 Step2 Incubate at elevated temperature (e.g., 70°C). Step1->Step2 Step3 Remove excess ammonia by vacuum drying. Step2->Step3 Step4 Neutralize with acid (e.g., HCl). Step3->Step4 Step5 Extract excess PMP with chloroform. Step4->Step5 Step6 Analyze aqueous phase by HPLC or MS. Step5->Step6 End End Step6->End

Methodology:

  • Sample Preparation: Dry the carbohydrate sample (e.g., 180 nmol) completely in a reaction vial.[10]

  • Derivatization Reaction:

    • Dissolve the dried sample in a solution of 0.5 M PMP in methanol.[10]

    • Add liquid ammonia to provide the basic medium for the reaction.[2][11] An alternative is to use 0.5 M NaOH.[10]

    • Incubate the mixture at 70°C for 120 minutes.[10]

  • Neutralization and Purification:

    • If using liquid ammonia, the excess can be removed by vacuum drying, which allows for direct analysis by MALDI-TOF-MS without a desalting procedure.[2][11]

    • If using NaOH, neutralize the reaction with 0.5 M HCl.[10]

    • To remove excess PMP, perform a liquid-liquid extraction with an organic solvent like chloroform or diethyl ether.[10] Vigorously mix and centrifuge to separate the phases. Repeat the extraction multiple times.[10]

    • For further purification, especially for complex samples, solid-phase extraction (SPE) can be employed.[3][4]

  • Analysis:

    • The final aqueous solution containing the PMP-labeled carbohydrates is filtered through a 0.45 µm membrane before injection into the HPLC system.[2]

    • For HPLC analysis, a C18 column is typically used with a mobile phase consisting of an ammonium acetate buffer and acetonitrile.[6][13] Detection is performed at approximately 245 nm.[5]

    • For MS analysis, the purified sample can be directly infused or analyzed via LC-MS.

Signaling Pathway and Logical Relationships

G cluster_0 Pre-Analysis cluster_1 Derivatization cluster_2 Post-Analysis Carbohydrate Carbohydrate Sample (with reducing end) Reaction PMP Labeling Reaction (Michael Addition) Carbohydrate->Reaction PMP PMP Reagent PMP->Reaction Base Alkaline Catalyst (e.g., NH3 or NaOH) Base->Reaction Labeled_Carb PMP-Labeled Carbohydrate Reaction->Labeled_Carb Purification Purification (Extraction/SPE) Labeled_Carb->Purification Detection Detection (HPLC-UV/MS) Purification->Detection High_Signal Enhanced Signal Sensitivity Detection->High_Signal

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of PMP-Derivatized Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatized samples in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges related to matrix effects and achieve accurate, reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal Intensity for PMP-Derivatized Analytes

Question: I am observing a very weak signal or no signal at all for my PMP-derivatized monosaccharides. What are the potential causes and how can I troubleshoot this?

Answer: Low or no signal intensity is a common issue that can stem from several factors throughout the analytical workflow. A systematic approach is crucial for identifying the root cause.[1][2]

Troubleshooting Steps:

  • Verify MS Instrument Performance:

    • Action: Perform a system suitability test or a direct infusion of a known standard (not necessarily PMP-derivatized) to confirm the mass spectrometer is functioning correctly.[2]

    • Rationale: This will help determine if the issue lies with the LC system, the sample, or the MS detector itself.

  • Check Derivatization Reaction Efficiency:

    • Action: Review your PMP derivatization protocol. Key parameters to check include the concentration of PMP, reaction temperature, time, and pH.[3]

    • Rationale: Incomplete derivatization will result in a low concentration of the target analyte. The concentration of PMP is critical to ensure the completion of the reaction and to minimize ion suppression caused by excess reagent.[4] It has been shown that increasing the PMP concentration from 20 mM to 100-200 mM can dramatically increase the yield of labeled monosaccharides.[4]

  • Investigate Ion Suppression from Excess PMP:

    • Action: Implement a cleanup step after derivatization to remove excess PMP reagent. Liquid-liquid extraction (LLE) is a common and effective method.[5][6]

    • Rationale: Excess PMP can co-elute with your analytes of interest and cause significant ion suppression in the electrospray ionization (ESI) source.[4]

  • Evaluate for Matrix Effects from the Sample:

    • Action: Prepare your calibration standards in a matrix that matches your sample (matrix-matched calibration) to compensate for matrix effects.[7] If a blank matrix is unavailable, consider standard addition.[8]

    • Rationale: Components of the biological matrix can co-elute with the analytes and interfere with their ionization, leading to signal suppression or enhancement.[7]

  • Optimize LC-MS Method Parameters:

    • Action: Ensure your mobile phase composition is optimal for the separation and ionization of PMP derivatives. A common mobile phase consists of acetonitrile and an ammonium acetate buffer.[9] Also, check the ESI source parameters, such as gas flows and temperatures.

    • Rationale: Proper chromatographic separation can resolve analytes from interfering matrix components.[7] Optimized source conditions are essential for efficient ionization.

Issue 2: Poor Reproducibility and Accuracy

Question: My quantitative results for PMP-derivatized analytes are not reproducible and show poor accuracy. What could be the cause?

Answer: Poor reproducibility and accuracy are often linked to uncompensated matrix effects and variability in sample preparation.

Troubleshooting Steps:

  • Implement an Internal Standard:

    • Action: Use a stable isotope-labeled (SIL) internal standard for each analyte. The SIL internal standard should be added to the sample before any sample preparation steps.

    • Rationale: SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for reliable correction of signal variations and improving accuracy and precision.[10]

  • Optimize Sample Cleanup:

    • Action: Evaluate different sample preparation techniques to effectively remove matrix components. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3]

    • Rationale: A cleaner sample will have fewer interfering components, leading to reduced matrix effects and better reproducibility. The choice of technique depends on the sample matrix and the properties of the analytes.

  • Assess and Quantify Matrix Effects:

    • Action: Perform a post-extraction spike experiment to quantitatively assess the degree of ion suppression or enhancement for your analytes in the specific sample matrix.

    • Rationale: Understanding the extent of the matrix effect will help in choosing the most appropriate strategy to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of PMP derivatization in LC-MS analysis?

A1: The primary purpose of derivatizing carbohydrates with PMP is to enhance their chromatographic retention on reversed-phase columns (like C18) and to improve their ionization efficiency in the mass spectrometer.[5][11] This leads to increased sensitivity and better separation of isomeric monosaccharides.[4]

Q2: How can I remove excess PMP reagent after derivatization?

A2: Liquid-liquid extraction (LLE) is a widely used and effective method to remove excess PMP.[5][6] After the derivatization reaction, the sample is typically neutralized and then extracted with an organic solvent such as chloroform or dichloromethane.[12][13] The excess PMP partitions into the organic phase, while the more polar PMP-derivatized monosaccharides remain in the aqueous phase.

Q3: What are the advantages of using a stable isotope-labeled (SIL) internal standard?

A3: A SIL internal standard is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[10] This means it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and improving the accuracy and precision of the measurement.[10]

Q4: Should I use protein precipitation, liquid-liquid extraction, or solid-phase extraction for my plasma samples?

A4: The choice of sample preparation technique depends on the specific requirements of your assay.

  • Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins. However, it may not effectively remove other matrix components like phospholipids, which are known to cause significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analytes of interest into a solvent that is immiscible with the sample matrix, leaving many interferences behind.[14]

  • Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by utilizing specific interactions between the analyte and a solid sorbent.[14][15] This can effectively remove a wide range of matrix interferences.[14]

For complex matrices like plasma, a combination of techniques, such as PPT followed by LLE or SPE, often yields the cleanest samples.[5]

Experimental Protocols

Protocol 1: PMP Derivatization of Monosaccharides in Plasma

This protocol describes a common procedure for the derivatization of monosaccharides in a plasma sample, including protein precipitation and liquid-liquid extraction for cleanup.

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of cold acetonitrile containing the stable isotope-labeled internal standards.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of water.

    • Add 200 µL of a 0.2 M PMP solution in methanol and 200 µL of ammonia solution (28-30%).[4]

    • Incubate the mixture at 70°C for 30 minutes.[4]

  • Cleanup (Liquid-Liquid Extraction):

    • After incubation, cool the sample to room temperature.

    • Neutralize the reaction by adding an appropriate amount of formic acid.

    • Add 500 µL of chloroform and vortex vigorously for 1 minute.[12]

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper aqueous layer containing the PMP-derivatized monosaccharides.

    • Repeat the extraction of the aqueous layer with another 500 µL of chloroform to ensure complete removal of excess PMP.

    • The final aqueous extract is ready for LC-MS analysis.

Quantitative Data Summary

Table 1: Recovery of PMP-Derivatized Monosaccharides Using LLE Cleanup

This table summarizes typical recovery data for various monosaccharides after PMP derivatization and a liquid-liquid extraction cleanup procedure from a spiked matrix.

MonosaccharideRecovery (%)Relative Standard Deviation (RSD, %)
Mannose102.1 - 106.40.24 - 1.13
Rhamnose101.7 - 109.60.25 - 1.29
Glucuronic acid99.2 - 104.40.17 - 1.01
Galacturonic acid104.0 - 107.60.70 - 0.89
Glucose99.4 - 103.30.00 - 0.33
Xylose104.2 - 107.20.08 - 1.09
Galactose99.9 - 101.40.01 - 2.44
Arabinose101.3 - 108.90.10 - 1.62
Fucose94.8 - 104.20.94 - 2.69

Data compiled from representative literature values.[16]

Visualizations

Workflow_for_PMP_Derivatization_and_Cleanup cluster_sample_prep Sample Preparation cluster_derivatization PMP Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Start Plasma Sample + SIL Internal Standard PPT Protein Precipitation (Acetonitrile) Start->PPT 1. Centrifuge1 Centrifugation PPT->Centrifuge1 2. Supernatant Collect Supernatant Centrifuge1->Supernatant 3. Drydown Evaporate to Dryness Supernatant->Drydown 4. Reconstitute Reconstitute in Water Drydown->Reconstitute 5. Add_PMP Add PMP Reagent & Ammonia Reconstitute->Add_PMP 6. Incubate Incubate at 70°C Add_PMP->Incubate 7. Neutralize Neutralize Incubate->Neutralize 8. LLE Liquid-Liquid Extraction (Chloroform) Neutralize->LLE 9. Centrifuge2 Centrifugation LLE->Centrifuge2 10. Collect_Aqueous Collect Aqueous Layer Centrifuge2->Collect_Aqueous 11. LCMS LC-MS Analysis Collect_Aqueous->LCMS 12.

Figure 1: Experimental workflow for PMP derivatization of monosaccharides from plasma samples.

Troubleshooting_Low_Signal cluster_instrument Instrument Check cluster_chemistry Reaction & Sample Chemistry cluster_method LC-MS Method Problem Low/No Signal Intensity MS_Check Verify MS Performance (Direct Infusion) Problem->MS_Check Is the MS working? Derivatization_Check Check Derivatization Conditions (PMP conc., pH, temp) Problem->Derivatization_Check Was the reaction efficient? Cleanup_Check Implement/Optimize Cleanup (LLE/SPE) Problem->Cleanup_Check Are interferences present? LC_Check Optimize LC Separation Problem->LC_Check Is the separation adequate? Matrix_Check Evaluate Matrix Effects (Matrix-Matched Standards) Cleanup_Check->Matrix_Check Source_Check Optimize MS Source Parameters LC_Check->Source_Check

Figure 2: Logical troubleshooting guide for low signal intensity in PMP-derivatized samples.

References

"refining hydrolysis conditions for polysaccharide analysis prior to PMP labeling"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refining of hydrolysis conditions for polysaccharide analysis prior to 1-phenyl-3-methyl-5-pyrazolone (PMP) labeling.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of acid hydrolysis in polysaccharide analysis?

A1: Acid hydrolysis is a crucial step to break down complex polysaccharides into their constituent monosaccharides.[1][2][3] This is necessary because analytical techniques like HPLC, when coupled with PMP labeling, are designed to separate and quantify individual monosaccharide units.[4] The hydrolysis reaction cleaves the glycosidic bonds that link these monosaccharide units together.[2][3]

Q2: Which acid should I choose for hydrolysis?

A2: Trifluoroacetic acid (TFA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used for polysaccharide hydrolysis.[5] TFA is often preferred because it is volatile and can be easily removed by evaporation before the PMP labeling step.[6] However, the choice of acid can depend on the specific polysaccharide being analyzed, as different glycosidic linkages exhibit varying resistance to hydrolysis.[5] For some complex polysaccharides, a two-step hydrolysis using a combination of acids may be more effective.[5]

Q3: What are the critical parameters to control during acid hydrolysis?

A3: The key parameters to optimize for efficient and reproducible hydrolysis are:

  • Acid Concentration: Higher concentrations can lead to faster hydrolysis but also increase the risk of monosaccharide degradation.[7][8]

  • Temperature: Elevated temperatures accelerate the hydrolysis rate but can also cause significant degradation of sensitive monosaccharides.[7][8]

  • Time: The incubation time needs to be sufficient for complete hydrolysis but not so long as to cause excessive degradation of the released monosaccharides.[6][9]

Q4: Why is PMP labeling necessary?

A4: Monosaccharides lack a chromophore, making them difficult to detect with standard UV-Vis detectors used in HPLC systems. PMP (1-phenyl-3-methyl-5-pyrazolone) is a labeling reagent that reacts with the reducing end of monosaccharides under mild alkaline conditions.[10][11] The resulting PMP-monosaccharide derivatives are hydrophobic, possess a strong UV absorbance (typically around 245-250 nm), and can be effectively separated by reverse-phase HPLC.[10][12]

Q5: Can all monosaccharides be detected after PMP labeling?

A5: PMP labeling is highly effective for aldoses, amino sugars, and uronic acids.[13] However, ketoses like fructose may not be efficiently derivatized by PMP.[5][13] Additionally, some monosaccharides may co-elute during HPLC analysis, requiring careful optimization of the chromatographic conditions for accurate identification and quantification.[14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no monosaccharide peaks in HPLC chromatogram 1. Incomplete Hydrolysis: Glycosidic bonds were not fully cleaved. 2. Degradation of Monosaccharides: Hydrolysis conditions were too harsh. 3. Inefficient PMP Labeling: Suboptimal reaction conditions for derivatization. 4. Sample Loss: During sample preparation or cleanup steps.1. Increase hydrolysis time, temperature, or acid concentration. Consider a two-step hydrolysis for complex polysaccharides.[5] 2. Decrease hydrolysis time, temperature, or acid concentration. Test a range of conditions to find the optimal balance.[7][8] 3. Ensure the pH of the labeling reaction is alkaline. Optimize reaction temperature and time.[15] 4. Review sample handling procedures. Ensure complete removal of acid before labeling.
Inconsistent peak areas between replicates 1. Inaccurate Pipetting: Errors in sample or reagent volumes. 2. Incomplete Removal of Hydrolysis Acid: Residual acid can interfere with PMP labeling. 3. Fluctuations in Temperature: Inconsistent heating during hydrolysis or labeling.1. Use calibrated pipettes and ensure proper technique. 2. Thoroughly dry the sample after hydrolysis, potentially with co-evaporation using methanol.[6] 3. Use a calibrated heating block or water bath with stable temperature control.
Presence of unexpected peaks 1. Contaminants: From reagents, glassware, or the sample itself. 2. By-products of Monosaccharide Degradation: For example, furfurals from the degradation of fructose.[7][8] 3. Excess PMP Reagent: A large peak at the beginning of the chromatogram is common.1. Use high-purity reagents and thoroughly clean all glassware. Run a blank sample to identify contaminant peaks. 2. Optimize hydrolysis conditions to minimize degradation.[7] 3. This is normal. Adjust the data acquisition time to exclude the reagent peak if necessary.
Poor peak shape or resolution 1. Suboptimal HPLC Conditions: Incorrect mobile phase composition, gradient, or flow rate. 2. Column Degradation: The HPLC column may be old or contaminated. 3. Co-elution of Monosaccharides: Some monosaccharides are difficult to separate under standard conditions.[14]1. Optimize the HPLC method, including the mobile phase pH and gradient profile.[10] 2. Flush the column with a strong solvent or replace it if necessary. 3. Adjust the mobile phase composition or temperature. Consider using a different type of HPLC column.

Data Presentation

Table 1: Recommended Starting Conditions for Acid Hydrolysis of Polysaccharides

AcidConcentrationTemperatureTimeNotes
Trifluoroacetic Acid (TFA) 2 M110-120°C1-4 hoursA common starting point for many polysaccharides. Volatile and easy to remove.[6][9]
Sulfuric Acid (H₂SO₄) 1 M80-100°C2-4 hoursEffective but non-volatile, requiring neutralization before PMP labeling. Can cause more degradation than TFA.[7]
Two-Step Hydrolysis Step 1: 2 M HCl-methanol Step 2: 2 M TFAStep 1: 80°C for 16 hours Step 2: 120°C for 1 hourSee individual stepsOften used for acidic polysaccharides containing uronic acids to ensure complete hydrolysis.[5]

Table 2: Stability of Common Monosaccharides Under Hydrolysis Conditions

MonosaccharideStabilityNotes
Glucose Relatively StableGenerally stable under a range of hydrolysis conditions.[7]
Galactose Relatively StableSimilar stability to glucose.
Mannose Relatively StableSimilar stability to glucose.
Xylose Moderately StableCan be more susceptible to degradation than hexoses.
Arabinose Moderately StableSimilar to xylose, can be more sensitive to harsh conditions.
Fructose UnstableHighly susceptible to degradation, especially at high temperatures and acid concentrations.[7][8]
Uronic Acids (e.g., Glucuronic Acid, Galacturonic Acid) UnstableProne to degradation under harsh acidic conditions.[9][16] Two-step hydrolysis may improve their recovery.[5][13]
Amino Sugars (e.g., Glucosamine, Galactosamine) Relatively StableGenerally stable during hydrolysis but can be harder to release from the polysaccharide chain.[16]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Polysaccharides (TFA Method)
  • Weigh 1-5 mg of the dried polysaccharide sample into a screw-cap reaction vial.

  • Add 1 mL of 2 M trifluoroacetic acid (TFA) to the vial.

  • Securely cap the vial and heat at 110°C for 3 hours in a heating block or oven.

  • After cooling to room temperature, centrifuge the vial to pellet any insoluble material.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the TFA to dryness under a stream of nitrogen or using a vacuum concentrator.

  • To ensure complete removal of TFA, add 500 µL of methanol and evaporate to dryness again. Repeat this step twice.

  • The dried hydrolysate is now ready for PMP labeling.

Protocol 2: PMP Labeling of Monosaccharide Hydrolysate
  • Dissolve the dried monosaccharide hydrolysate in 50 µL of deionized water.

  • Add 50 µL of 0.6 M NaOH solution and vortex briefly.

  • Add 100 µL of 0.5 M PMP in methanol and vortex.

  • Incubate the reaction mixture at 70°C for 100 minutes.[5]

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 50 µL of 0.6 M HCl.

  • Add 1 mL of chloroform to the tube and vortex vigorously to extract the excess PMP reagent.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully collect the upper aqueous layer containing the PMP-labeled monosaccharides.

  • Repeat the chloroform extraction two more times.

  • Filter the final aqueous solution through a 0.22 µm syringe filter before HPLC analysis.

Visualizations

experimental_workflow polysaccharide Polysaccharide Sample hydrolysis Acid Hydrolysis (e.g., 2M TFA, 110°C, 3h) polysaccharide->hydrolysis drying Evaporation (Removal of Acid) hydrolysis->drying pmp_labeling PMP Labeling (0.5M PMP, 0.3M NaOH, 70°C) drying->pmp_labeling extraction Liquid-Liquid Extraction (e.g., Chloroform) pmp_labeling->extraction hplc RP-HPLC Analysis (UV Detection) extraction->hplc data_analysis Data Analysis (Quantification) hplc->data_analysis troubleshooting_hydrolysis start Low Monosaccharide Yield check_hydrolysis Incomplete Hydrolysis? start->check_hydrolysis increase_severity Increase Hydrolysis Time/ Temp/Acid Concentration check_hydrolysis->increase_severity Yes check_degradation Monosaccharide Degradation? check_hydrolysis->check_degradation No success Improved Yield increase_severity->success decrease_severity Decrease Hydrolysis Time/ Temp/Acid Concentration check_degradation->decrease_severity Yes check_labeling Inefficient PMP Labeling? check_degradation->check_labeling No decrease_severity->success optimize_labeling Optimize Labeling pH/ Temp/Time check_labeling->optimize_labeling Yes check_labeling->success No optimize_labeling->success

References

Technical Support Center: Method Refinement for Reproducible Quantification of AGEs using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reproducible quantification of Advanced Glycation End-products (AGEs) using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and refine their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving reproducible quantification of AGEs with HPLC?

A1: The key to reproducible AGEs quantification lies in the meticulous control of several factors throughout the analytical process. These include:

  • Sample Preparation: Consistent and efficient extraction of AGEs from the sample matrix is paramount. This involves optimizing hydrolysis conditions to release protein-bound AGEs and employing effective clean-up steps, such as solid-phase extraction (SPE), to remove interfering substances.[1][2]

  • Chromatographic Conditions: Stable and optimized HPLC parameters are crucial. This includes the mobile phase composition and pH, column temperature, and flow rate. Even minor variations can lead to shifts in retention times and affect peak resolution.[3][4]

  • Method Validation: A thoroughly validated method ensures accuracy, precision, and reliability. Key validation parameters include linearity, limit of quantification (LOQ), recovery, and intra- and inter-day precision.[5][6][7]

  • System Maintenance: Regular maintenance of the HPLC system, including pump seals, detector lamps, and column conditioning, is essential to prevent issues like baseline noise, drift, and pressure fluctuations.[3][8][9]

Q2: My AGEs peaks are tailing. What are the common causes and how can I fix it?

A2: Peak tailing is a common issue in HPLC and can significantly impact the accuracy of quantification.[2][10][11] The primary causes for tailing peaks in AGEs analysis are:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase of the column can interact with basic functional groups on AGEs, leading to tailing.[11][12]

    • Solution: Operate the mobile phase at a lower pH (around 2-3) to suppress the ionization of silanol groups. Using a highly deactivated or "end-capped" column can also minimize these interactions.[10][11]

  • Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.[13]

  • Column Bed Deformation: A void or channel in the column packing can cause asymmetrical peaks.

    • Solution: This usually indicates a degraded column that needs to be replaced. Using a guard column can help prolong the life of the analytical column.[14]

Q3: I'm observing significant baseline noise in my chromatograms. What should I investigate?

A3: Baseline noise can obscure small peaks and affect integration accuracy. Common sources of baseline noise include:

  • Mobile Phase Issues: Dissolved gases, microbial contamination, or impure solvents in the mobile phase are frequent culprits.[8][15][16]

    • Solution: Degas the mobile phase thoroughly using methods like sonication, vacuum filtration, or an inline degasser. Always use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[8][15]

  • Detector Problems: A deteriorating detector lamp or a contaminated flow cell can cause noise.[8][17][18]

    • Solution: Check the lamp's energy output and replace it if it's low. Flush the flow cell with a strong, appropriate solvent to remove any contaminants.[8][18]

  • Pump Malfunctions: Inconsistent flow from the pump due to worn seals or check valve issues can lead to pressure fluctuations that manifest as baseline noise.[15]

    • Solution: Regularly maintain the pump, including replacing seals and cleaning or replacing check valves as needed.[9][15]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC quantification of AGEs.

Guide 1: Inconsistent Retention Times
Symptom Possible Cause Troubleshooting Step
Gradual drift in retention times Change in mobile phase composition due to evaporation of the more volatile component.Prepare fresh mobile phase. Use solvent reservoir caps that minimize evaporation.
Column temperature fluctuations.Use a column oven to maintain a constant and stable temperature.[3]
Column aging or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.[14]
Sudden, random shifts in retention times Air bubbles in the pump or system.Degas the mobile phase and prime the pump to remove any trapped air.[8][17]
Leak in the system.Inspect all fittings and connections for leaks and tighten or replace as necessary.[3][9]
Inconsistent mobile phase mixing (for gradient elution).Ensure the gradient proportioning valves are functioning correctly. Hand-mixing the mobile phase can be a diagnostic step.[17]
Guide 2: Poor Peak Resolution
Symptom Possible Cause Troubleshooting Step
Overlapping or co-eluting peaks Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration.
Unsuitable column.Select a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Sample solvent is too strong.Whenever possible, dissolve the sample in the initial mobile phase.[2]
Broad peaks Extra-column band broadening.Minimize the length and internal diameter of tubing between the injector, column, and detector.[10]
Low mobile phase flow rate.Increase the flow rate to an optimal level for the column dimensions.[8]
Column contamination.Clean the column with appropriate solvents or replace it if necessary.[14]

Experimental Protocols

Protocol 1: Sample Preparation for Pentosidine Quantification in Serum

This protocol describes the acid hydrolysis and optional solid-phase extraction (SPE) for the liberation and purification of pentosidine from serum samples.[1]

1. Acid Hydrolysis:

  • Pipette 250 µL of serum into a Pyrex screw-cap tube.

  • Add an equal volume of 6 M Hydrochloric Acid (HCl).

  • Securely cap the tubes and vortex thoroughly.

  • Hydrolyze the mixture at 110°C for 16-18 hours.

  • Cool the samples to room temperature.

  • Evaporate the hydrolysate to dryness under a stream of nitrogen.

  • Reconstitute the dried sample in HPLC-grade water or the initial mobile phase.

2. Solid-Phase Extraction (SPE) - Optional Clean-up:

  • Condition a cation-exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water.

  • Load the reconstituted sample onto the cartridge.

  • Wash the cartridge sequentially with 1 mL of water and 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute pentosidine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the purified residue in the mobile phase for HPLC analysis.

Protocol 2: HPLC Method for Quantification of CML and CEL in Plasma

This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) in human plasma.[7]

1. Sample Preparation:

  • Incubate plasma samples with aqueous perfluorovaleric acid (NFPA).

  • Precipitate proteins using trichloroacetic acid.

  • Perform acid hydrolysis with hydrochloric acid.

  • Dry the sample under nitrogen.

  • Re-dissolve the residue in NFPA and filter.

  • Add an internal standard (e.g., Cotinine-D3).

2. HPLC Conditions:

  • Column: Agela Venusil ASB C18 (50 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 5 mmol/L NFPA and acetonitrile/water (60:40, v/v) containing 0.15% formic acid.

  • Flow Rate: As optimized for the system.

  • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

    • CML ion pairs: m/z 205.2 > 84.1 (quantitative) and m/z 205.2 > 130.0

    • CEL ion pairs: m/z 219.1 > 84.1 (quantitative) and m/z 219.1 > 130.1

Quantitative Data

The following tables summarize key quantitative data from validated HPLC methods for AGEs quantification, providing a benchmark for method performance.

Table 1: Method Validation Parameters for CML and CEL Quantification by LC-MS/MS [6][7]

ParameterNε-(carboxymethyl)lysine (CML)Nε-(carboxyethyl)lysine (CEL)
Linearity Range 0.025 – 1.500 µmol/L0.025 – 1.500 µmol/L
Lower Limit of Quantification (LLOQ) 0.025 µmol/L0.025 µmol/L
Intra-day Precision (%RSD) < 9%< 9%
Inter-day Precision (%RSD) < 9%< 9%
Accuracy (Relative Error) within ±4%within ±4%
Average Recovery 94.24%97.89%

Table 2: HPLC System Suitability Parameters for Pentosidine Analysis

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.9 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) between adjacent peaks > 1.5
Relative Standard Deviation (%RSD) of replicate injections < 2%

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in method refinement and troubleshooting.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Hydrolysis Acid Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction (Optional Clean-up) Hydrolysis->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (Fluorescence or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for AGEs quantification using HPLC.

Troubleshooting_Tree Start Problem with HPLC Analysis PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? Start->RetentionTime Baseline Baseline Issues? Start->Baseline Tailing Peak Tailing PeakShape->Tailing Yes Splitting Split Peaks PeakShape->Splitting No CheckTemp Check Column Temperature & Mobile Phase Prep RetentionTime->CheckTemp Gradual Drift CheckPump Check Pump & System for Leaks RetentionTime->CheckPump Random Shifts Drift Baseline Drift Baseline->Drift Yes Noise Baseline Noise Baseline->Noise No CheckColumn Check Column Condition & Mobile Phase pH Tailing->CheckColumn Broad Broad Peaks Splitting->Broad CheckConnections Check for Leaks & Extra-column Volume Splitting->CheckConnections OptimizeMethod Optimize Mobile Phase & Flow Rate Broad->OptimizeMethod Drift->CheckTemp DegasMobilePhase Degas Mobile Phase & Check Solvents Noise->DegasMobilePhase CleanDetector Clean Detector Flow Cell & Check Lamp Noise->CleanDetector

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the HPLC-UV Method for the Analysis of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocols

A proposed Reverse-Phase HPLC (RP-HPLC) method for the analysis of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid is detailed below. This protocol is synthesized from successful methods reported for analogous compounds.[1][2][3][4][5]

Proposed HPLC-UV Method for this compound:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm particle size) is recommended.[1][4]

  • Mobile Phase: A mixture of an acidic aqueous phase and an organic modifier. A common starting point would be a mixture of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).[1][4] Isocratic elution is often sufficient for such compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is typically effective.[1][4]

  • Column Temperature: Maintained at 25 ± 2°C for reproducibility.[1][4]

  • Injection Volume: A 5.0 µL injection volume is a suitable starting point.[1][2]

  • Detection Wavelength: Based on the UV spectra of similar compounds, a detection wavelength in the range of 206-243 nm is likely to provide good sensitivity.[1][6][7]

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent like methanol to ensure compatibility with the HPLC conditions.[2]

Data Presentation: A Comparative Analysis

The following tables summarize the validation parameters of the proposed HPLC-UV method for this compound, benchmarked against validated methods for similar pyrazolone and pyrazoline derivatives. This comparative data provides an objective assessment of the expected performance of the proposed method.

Table 1: Comparison of Chromatographic Conditions

ParameterProposed Method for this compoundMethod for a Pyrazoline Derivative[1][4]Method for another Pyrazolone Derivative[5]Method for Edaravone[7]
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)Eclipse XDB C18 (150mm x 4.6mm, 5µm)Luna 5µ C18 (250 x 4.80 mm)Kromasil C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase 0.1% Trifluoroacetic acid:Methanol (20:80)0.1% Trifluoroacetic acid:Methanol (20:80)Acetonitrile:Water (90:10)Water:Acetonitrile (55:45)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/minNot Specified
Detection Wavelength ~206-243 nm206 nm237 nm243 nm

Table 2: Comparison of Method Validation Parameters

Validation ParameterExpected Performance for Proposed MethodPyrazoline Derivative[1][4](E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide[3]Edaravone[8][9][10]
Linearity Range 5-150 µg/mL50-80 µg/mL2.5–50 µg/mL6.8-68.6 µg/mL
Correlation Coefficient (r²) > 0.9980.9980.9994> 0.99
LOD ~2-4 µg/mL4 µg/mL2.43 µg/mLNot Specified
LOQ ~7-15 µg/mL15 µg/mL7.38 µg/mLNot Specified
Accuracy (% Recovery) 98-102%Not Specified110-112%Not Specified
Precision (%RSD) < 2%Not Specified< 2%Not Specified

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the HPLC-UV method validation process and a comparison of key performance indicators.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_results Results & Reporting Standard_Prep Standard & Sample Preparation Injection Inject Sample Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chromatographic Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Linearity Linearity Validation_Report Validation Report Linearity->Validation_Report Accuracy Accuracy Accuracy->Validation_Report Precision Precision Precision->Validation_Report Specificity Specificity Specificity->Validation_Report LOD LOD LOD->Validation_Report LOQ LOQ LOQ->Validation_Report Robustness Robustness Robustness->Validation_Report Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->Specificity Data_Analysis->LOD Data_Analysis->LOQ Data_Analysis->Robustness

Caption: Workflow for the validation of the HPLC-UV method.

Performance_Comparison cluster_legend Legend cluster_params Performance Parameters Proposed Proposed Method Alternative Alternative Methods Linearity Linearity (r²) Proposed_Linearity > 0.998 Linearity->Proposed_Linearity Proposed Alternative_Linearity 0.998 - 0.9994 Linearity->Alternative_Linearity Alternative LOD Limit of Detection (LOD) Proposed_LOD ~2-4 µg/mL LOD->Proposed_LOD Proposed Alternative_LOD 2.43 - 4 µg/mL LOD->Alternative_LOD Alternative LOQ Limit of Quantification (LOQ) Proposed_LOQ ~7-15 µg/mL LOQ->Proposed_LOQ Proposed Alternative_LOQ 7.38 - 15 µg/mL LOQ->Alternative_LOQ Alternative Accuracy Accuracy (% Recovery) Proposed_Accuracy 98-102% Accuracy->Proposed_Accuracy Proposed Alternative_Accuracy ~110-112% Accuracy->Alternative_Accuracy Alternative

Caption: Comparison of key performance parameters.

References

"comparative analysis of PMP and pyridylamination for glycan analysis"

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of glycomics, the precise analysis of glycans is paramount for researchers, scientists, and drug development professionals. The derivatization of glycans with a labeling agent is a critical step to enhance their detection and separation. Among the various methods available, 1-phenyl-3-methyl-5-pyrazolone (PMP) labeling and pyridylamination stand out as two robust techniques. This guide provides a comprehensive and objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their analytical needs.

Principle of the Methods

PMP labeling is based on a Michael addition reaction, where the PMP molecule attaches to the reducing end of a glycan under alkaline conditions. This method is particularly advantageous as it avoids acidic conditions, which can lead to the undesirable loss of sialic acids.[1]

Pyridylamination , on the other hand, is a reductive amination process. It involves the reaction of a primary amine group from a pyridylamino compound, such as 2-aminopyridine (2-AP) or 2-aminobenzamide (2-AB), with the aldehyde group of the glycan. This reaction forms a Schiff base, which is then reduced to a stable secondary amine.[1][2] The resulting pyridylamino (PA)-glycans are fluorescent, facilitating their detection.

Comparative Analysis

The choice between PMP and pyridylamination depends on several factors, including the type of glycan being analyzed, the desired sensitivity, and the analytical platform. Below is a summary of their performance characteristics.

FeaturePMP (1-phenyl-3-methyl-5-pyrazolone)Pyridylamination (e.g., 2-AP, 2-AB)
Reaction Chemistry Michael AdditionReductive Amination
Reaction Conditions AlkalineAcidic
Sialic Acid Stability High (avoids acidic hydrolysis)[1]Can be susceptible to loss under acidic conditions, though optimized protocols minimize this.[1]
Detection Method UV (245 nm), Mass Spectrometry (MS)[1]Fluorescence, Mass Spectrometry (MS)[3]
Sensitivity Good for LC-ESI-MS, reported to be better than ANTS (a reductive amination label).[1][4]High fluorescence sensitivity. MS sensitivity varies with the specific label (e.g., Procainamide and RapiFluor-MS show significantly higher MS sensitivity than 2-AB).[3][5]
Quantitative Aspects Reported to be quantitative.[6] Deuterated PMP analogs are available for relative quantification.Stoichiometric labeling (1:1 label to glycan) allows for relative quantification based on fluorescence. Isotopic labeling (e.g., d4-PA) is also used.[1]
Key Advantages - One-pot reaction for O-glycan release and labeling.[6] - Preserves sialic acids.[1]- Produces chemically stable, fluorescent derivatives.[7] - Well-established databases for HPLC retention times of PA-glycans.[1] - High-resolution separation of isomers.[7]
Limitations - Limited availability of fluorescent PMP analogs.[1] - Two label molecules are added per glycan, which can influence chromatography.[1]- Potential for sialic acid loss if not carefully controlled.[1] - Can be a multi-step process.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for PMP and pyridylamination labeling of N-glycans.

PMP_Workflow cluster_release Glycan Release cluster_labeling PMP Labeling cluster_analysis Analysis Glycoprotein Glycoprotein PNGaseF PNGase F Digestion Glycoprotein->PNGaseF Released_Glycans Released N-Glycans PNGaseF->Released_Glycans PMP_reagent PMP Reagent (alkaline conditions) Released_Glycans->PMP_reagent Michael Addition Labeled_Glycans PMP-Labeled Glycans PMP_reagent->Labeled_Glycans Purification Purification (e.g., SPE) Labeled_Glycans->Purification Analysis LC-UV/MS Analysis Purification->Analysis Pyridylamination_Workflow cluster_release Glycan Release cluster_labeling Pyridylamination cluster_analysis Analysis Glycoprotein Glycoprotein PNGaseF PNGase F Digestion Glycoprotein->PNGaseF Released_Glycans Released N-Glycans PNGaseF->Released_Glycans PA_reagent Pyridylamino Reagent (e.g., 2-AP) + Reducing Agent Released_Glycans->PA_reagent Reductive Amination Labeled_Glycans PA-Labeled Glycans PA_reagent->Labeled_Glycans Purification Purification (e.g., SPE) Labeled_Glycans->Purification Analysis LC-Fluorescence/MS Analysis Purification->Analysis

References

A Comparative Guide to Monosaccharide Quantification: Cross-Validation of PMP-HPLC and HPAE-PAD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of monosaccharides is a critical aspect of characterizing glycoproteins, polysaccharides, and other glycoconjugates. Two prominent analytical techniques for this purpose are pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone followed by High-Performance Liquid Chromatography (PMP-HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research needs.

Methodology Comparison

Both PMP-HPLC and HPAE-PAD offer robust solutions for monosaccharide analysis, but they operate on fundamentally different principles. PMP-HPLC involves a chemical derivatization step to attach a UV-absorbing molecule (PMP) to the monosaccharides, enabling their separation and detection using standard reversed-phase HPLC with a UV detector.[1][2][3] In contrast, HPAE-PAD is a direct, derivatization-free method that separates monosaccharides based on their oxyanion formation at high pH and detects them electrochemically.[4][5][6]

The choice between these methods often depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the availability of instrumentation.

Quantitative Performance

The following tables summarize the key quantitative performance parameters for both PMP-HPLC and HPAE-PAD based on published data. It is important to note that these values are collated from different studies and direct head-to-head comparisons under identical conditions are limited.

Table 1: Performance Characteristics of PMP-HPLC for Monosaccharide Quantification

ParameterReported Performance
Linearity (R²) > 0.999[3]
Limit of Detection (LOD) 1.17 - 4.83 µg/mL[3]
Limit of Quantification (LOQ) 3.55 - 18.32 µg/mL[3]
Precision (RSD) Repeatability and intermediate precision are generally low.[3]
Accuracy (Recovery) Typically within a 5-10% relative standard deviation error range.[3]

Table 2: Performance Characteristics of HPAE-PAD for Monosaccharide Quantification

ParameterReported Performance
Linearity (R²) > 0.999[7]
Limit of Detection (LOD) High femtomole to low picomole range.[4]
Limit of Quantification (LOQ) 0.0002 to 0.06 mg/L.[7]
Precision (RSD) Repeatability: 0.1%–1.0%; Interday precision: 0.7%–1.6%.[7]
Accuracy (Recovery) 98.0% to 101.3%.[7]

Experimental Workflows

The experimental workflows for PMP-HPLC and HPAE-PAD differ significantly, primarily due to the derivatization step required for the former.

cluster_0 PMP-HPLC Workflow cluster_1 HPAE-PAD Workflow PMP_Start Sample Hydrolysis PMP_Deriv PMP Derivatization PMP_Start->PMP_Deriv Release Monosaccharides PMP_Extract Extraction of Derivatives PMP_Deriv->PMP_Extract Tag with PMP PMP_HPLC RP-HPLC-UV Analysis PMP_Extract->PMP_HPLC Purify PMP_Quant Quantification PMP_HPLC->PMP_Quant Separate & Detect HPAE_Start Sample Hydrolysis HPAE_Dilute Dilution HPAE_Start->HPAE_Dilute Release Monosaccharides HPAE_Inject Direct Injection HPAE_Dilute->HPAE_Inject HPAE_Analysis HPAE-PAD Analysis HPAE_Inject->HPAE_Analysis HPAE_Quant Quantification HPAE_Analysis->HPAE_Quant Separate & Detect

Comparison of PMP-HPLC and HPAE-PAD workflows.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate monosaccharide quantification. Below are representative protocols for both PMP-HPLC and HPAE-PAD.

PMP-HPLC Protocol

This protocol is based on established methods for the derivatization and analysis of monosaccharides using PMP.[1]

1. Sample Hydrolysis:

  • Hydrolyze the glycoprotein or polysaccharide sample using an appropriate acid (e.g., trifluoroacetic acid or hydrochloric acid) to release the constituent monosaccharides.

  • Dry the hydrolyzed sample to remove the acid.

2. PMP Derivatization:

  • Dissolve the dried monosaccharide sample in 20 µL of 0.3 M NaOH.

  • Add 20 µL of 0.5 M PMP in methanol.

  • Incubate the mixture at 70°C for 30 minutes in a water bath.

  • Cool the reaction mixture to room temperature and neutralize with 20 µL of 0.3 M HCl.

3. Extraction of PMP-Labeled Monosaccharides:

  • Add 200 µL of water and 200 µL of chloroform to the neutralized reaction mixture.

  • Vortex vigorously to mix the phases.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully collect the upper aqueous layer containing the PMP-labeled monosaccharides.

  • Repeat the chloroform extraction two more times to remove excess PMP reagent.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., Zorbax Extend C18).[3]

  • Mobile Phase: A gradient of acetonitrile in a phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0).[3]

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV at 245 nm.

  • Quantification: Use a standard curve generated from known concentrations of PMP-derivatized monosaccharide standards.

HPAE-PAD Protocol

This protocol is based on established methods for the direct analysis of monosaccharides.[4][6]

1. Sample Hydrolysis:

  • Hydrolyze the glycoprotein or polysaccharide sample using an appropriate acid to release the monosaccharides.

  • Dry the sample to remove the acid.

  • Reconstitute the dried sample in high-purity water.

2. Sample Preparation:

  • Dilute the reconstituted sample to a concentration within the linear range of the HPAE-PAD system.

  • Filter the sample through a 0.2 µm filter before injection.

3. HPAE-PAD Analysis:

  • Column: High-pH anion-exchange column (e.g., Dionex CarboPac™ series).[4][6]

  • Eluent: A gradient of sodium hydroxide or potassium hydroxide. For some applications, a sodium acetate gradient in a hydroxide eluent is used.[4][8]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

  • Quantification: Use a standard curve generated from known concentrations of underivatized monosaccharide standards.

Logical Relationships in Method Selection

The decision to use PMP-HPLC or HPAE-PAD involves considering several factors related to the specific analytical needs.

Start Monosaccharide Quantification Needed Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Sample Throughput? Sensitivity->Throughput No HPAE_PAD Choose HPAE-PAD Sensitivity->HPAE_PAD Yes Instrumentation Specialized IC System Available? Throughput->Instrumentation No Throughput->HPAE_PAD Yes Instrumentation->HPAE_PAD Yes PMP_HPLC Choose PMP-HPLC Instrumentation->PMP_HPLC No

Decision tree for selecting a monosaccharide quantification method.

Conclusion

Both PMP-HPLC and HPAE-PAD are powerful and reliable methods for the quantification of monosaccharides.

  • PMP-HPLC is a versatile technique that can be implemented on standard HPLC-UV systems. The derivatization step, while adding to the sample preparation time, provides stable derivatives that can be easily separated and detected. This method is well-suited for laboratories that may not have dedicated ion chromatography systems.

  • HPAE-PAD offers superior sensitivity and a more streamlined workflow due to the elimination of the derivatization step.[4] This makes it ideal for high-throughput analysis and for applications where the detection of trace amounts of monosaccharides is critical. However, it requires a specialized high-performance anion-exchange chromatography system capable of handling high pH mobile phases and equipped with a pulsed amperometric detector.

The selection of the most appropriate method will ultimately depend on the specific analytical requirements, available instrumentation, and the desired balance between sensitivity, sample throughput, and operational complexity. This guide provides the necessary information for researchers to make an informed decision based on their unique needs in the fields of glycobiology and biopharmaceutical development.

References

A Comparative In Vivo Efficacy Analysis: 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid Versus Tolbutamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of hypoglycemic agent research, the quest for compounds with superior efficacy and favorable safety profiles is ongoing. This guide provides a comparative analysis of the in vivo efficacy of a pyrazoline derivative, 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, and the well-established first-generation sulfonylurea, tolbutamide. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their comparative performance based on available experimental data.

Comparative Efficacy

A key study directly comparing the hypoglycemic activities of this compound and tolbutamide in an oral glucose overcharge model in Wistar rats demonstrated a notable difference in their efficacy. The findings indicated that this compound achieved a greater reduction in blood glucose levels compared to tolbutamide.[1] Interestingly, both compounds enabled a return to normal glycemic levels within a similar timeframe.[1]

While the precise quantitative data from this direct comparative study is not publicly available, the following table summarizes representative data from a standard oral glucose tolerance test (OGTT) in rats to illustrate the expected experimental outcomes.

Table 1: Representative In Vivo Efficacy Data (Oral Glucose Tolerance Test in Rats)

ParameterThis compoundTolbutamideVehicle Control
Animal Model Wistar RatsWistar RatsWistar Rats
Dosage Representative dose (e.g., 50 mg/kg, p.o.)Representative dose (e.g., 100 mg/kg, p.o.)-
Fasting Blood Glucose (mg/dL) BaselineBaselineBaseline
Blood Glucose at 30 min post-glucose (mg/dL) Significant reduction compared to controlReduction compared to controlPeak hyperglycemia
Blood Glucose at 60 min post-glucose (mg/dL) Continued reductionContinued reductionDeclining hyperglycemia
Blood Glucose at 120 min post-glucose (mg/dL) Near baselineNear baselineNear baseline
Area Under the Curve (AUC) for Glucose Significantly lower than control and tolbutamideLower than controlHighest

Note: The data presented in this table is illustrative and based on typical outcomes of oral glucose tolerance tests. The actual values from the direct comparative study by Antón-Fos et al. (1994) are not available.

Mechanisms of Action

Tolbutamide: As a first-generation sulfonylurea, the mechanism of action of tolbutamide is well-characterized. It primarily acts on pancreatic β-cells to stimulate insulin secretion.[2] Tolbutamide binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[2] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.[2]

This compound: The precise molecular mechanism of this compound is not as extensively detailed in the available literature. However, it is reported that its hypoglycemic effect is based on the response to an oral glucose overcharge.[1][2] This suggests that the compound may enhance glucose utilization or disposal in response to a glucose load, potentially through mechanisms such as sensitizing peripheral tissues to insulin or augmenting glucose-stimulated insulin secretion. Further research is required to elucidate the specific signaling pathways involved.

Experimental Protocols

The following is a detailed methodology for a standard in vivo oral glucose tolerance test (OGTT) in rats, which is a common procedure to evaluate the efficacy of hypoglycemic agents.

Oral Glucose Tolerance Test (OGTT) Protocol

  • Animal Model: Male Wistar rats (200-250 g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

  • Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week before the experiment.

  • Fasting: Prior to the test, rats are fasted overnight (approximately 12-16 hours) with free access to water.

  • Grouping and Administration:

    • Animals are randomly divided into three groups: a vehicle control group, a tolbutamide group, and a this compound group.

    • The test compounds (or vehicle) are administered orally (p.o.) via gavage.

  • Glucose Challenge:

    • Thirty minutes after the administration of the test compounds or vehicle, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling:

    • Blood samples are collected from the tail vein at baseline (0 minutes, just before glucose administration) and at various time points post-glucose administration, typically 30, 60, 90, and 120 minutes.

  • Blood Glucose Measurement:

    • Blood glucose concentrations are measured immediately using a calibrated glucometer.

  • Data Analysis:

    • The data are expressed as mean ± standard error of the mean (SEM).

    • The area under the curve (AUC) for the glucose tolerance test is calculated to assess the overall glycemic response.

    • Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the groups.

Visualizing the Pathways and Workflow

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Tolbutamide_Mechanism Tolbutamide Tolbutamide SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell Tolbutamide->SUR1 binds to KATP_Channel ATP-sensitive K+ Channel SUR1->KATP_Channel closes Depolarization Membrane Depolarization KATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx facilitates Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles triggers Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release results in OGTT_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Random Grouping Fasting->Grouping Compound_Admin Compound/Vehicle Administration (p.o.) Grouping->Compound_Admin Glucose_Challenge Oral Glucose Challenge (30 min post-compound) Compound_Admin->Glucose_Challenge Blood_Sampling Blood Sampling (0, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calculation AUC Calculation Glucose_Measurement->AUC_Calculation Stats_Analysis Statistical Analysis AUC_Calculation->Stats_Analysis

References

A Comparative Analysis of AGE Inhibitory Capacity: 4-Methoxybenzoic Acid vs. Aminoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against the detrimental effects of Advanced Glycation End-products (AGEs), researchers are continuously seeking potent inhibitory compounds. This guide provides a detailed comparison of the AGE inhibitory capacity of 4-methoxybenzoic acid (PMBA), a naturally occurring phenolic compound, and aminoguanidine, a well-established synthetic AGE inhibitor. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of AGEs and their pathological consequences.

Advanced Glycation End-products are harmful compounds formed through the non-enzymatic reaction of sugars with proteins or lipids.[1] Their accumulation in the body is implicated in the progression of numerous age-related diseases and diabetic complications.[2][3] Consequently, the identification and characterization of effective AGE inhibitors are of significant therapeutic interest.[1]

Quantitative Comparison of AGE Inhibitory Activity

CompoundAssay TypeModelKey FindingsReference
Aminoguanidine BSA-Glucose AssayIn vitroIC50: ~1 mM[4]
BSA-Methylglyoxal AssayIn vitroSignificant inhibition of AGE formation[5]
In vivo (STZ-induced diabetic rats)Animal ModelReduced plasma AGEs[4]
4-Methoxybenzoic Acid (PMBA) Not specified in direct AGE inhibition assaysIn silico/pathway analysisPotentially targets MAPK14 in the AGE-RAGE signaling pathway[6]

Note: The lack of direct comparative quantitative data for PMBA highlights a research gap and an opportunity for further investigation.

Mechanism of Action

Aminoguanidine primarily acts by trapping reactive dicarbonyl species (RCS) like methylglyoxal (MGO) and glyoxal, which are key intermediates in the formation of AGEs.[1] By sequestering these precursors, aminoguanidine effectively prevents their reaction with proteins and lipids, thereby inhibiting the overall formation of AGEs.

4-Methoxybenzoic acid , while less characterized for its direct AGE inhibitory mechanism, has been suggested to play a role in modulating the AGE-RAGE signaling pathway.[6] This pathway is activated by AGEs and leads to downstream inflammatory and oxidative stress responses. PMBA has been shown in computational studies to potentially target Mitogen-Activated Protein Kinase 14 (MAPK14), a key component of this pathway.[6] By inhibiting this signaling cascade, PMBA may mitigate the cellular damage induced by AGEs.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are detailed protocols for common in vitro AGE inhibition assays.

Bovine Serum Albumin (BSA) - Glucose Antiglycation Assay

This assay is a widely used method to screen for compounds that inhibit the formation of AGEs from glucose.

  • Preparation of Solutions:

    • Bovine Serum Albumin (BSA): Prepare a 10 mg/mL solution in a 0.1 M phosphate buffer (pH 7.4) containing 0.02% sodium azide to prevent microbial growth.

    • Glucose Solution: Prepare a 0.5 M glucose solution in the same phosphate buffer.

    • Test Compounds (PMBA and Aminoguanidine): Prepare stock solutions in a suitable solvent (e.g., DMSO or phosphate buffer) and dilute to various concentrations.

  • Incubation:

    • In a reaction tube, mix 1 mL of the BSA solution, 1 mL of the glucose solution, and the desired concentration of the test compound.

    • For the control group, add the solvent used for the test compounds instead of the inhibitor.

    • For the blank group, replace the glucose solution with phosphate buffer.

    • Incubate all tubes at 37°C for 7-14 days.

  • Measurement of AGE Formation:

    • After incubation, the formation of fluorescent AGEs is measured using a spectrofluorometer.

    • Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm.

    • The percentage of inhibition is calculated using the following formula:

Bovine Serum Albumin (BSA) - Methylglyoxal (MGO) Antiglycation Assay

This assay assesses the ability of a compound to inhibit AGE formation from the highly reactive dicarbonyl species, methylglyoxal.

  • Preparation of Solutions:

    • Bovine Serum Albumin (BSA): Prepare a 20 mg/mL solution in a 0.1 M phosphate buffer (pH 7.4) with 0.02% sodium azide.

    • Methylglyoxal (MGO) Solution: Prepare a 60 mM MGO solution in the same phosphate buffer.

    • Test Compounds (PMBA and Aminoguanidine): Prepare as described in the BSA-Glucose assay.

  • Incubation:

    • Mix 1 mL of the BSA solution, 1 mL of the MGO solution, and the desired concentration of the test compound.

    • Prepare control and blank groups as in the previous protocol.

    • Incubate the mixtures at 37°C for 24-72 hours.

  • Measurement of AGE Formation:

    • Measure the fluorescent AGEs at an excitation wavelength of 340 nm and an emission wavelength of 420 nm.

    • Calculate the percentage of inhibition using the same formula as in the BSA-Glucose assay.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the Maillard reaction pathway for AGE formation and a typical experimental workflow for comparing AGE inhibitors.

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base (Reversible) Reducing_Sugar->Schiff_Base Protein_Amino_Group Protein Amino Group (e.g., Lysine) Protein_Amino_Group->Schiff_Base Amadori_Product Amadori Product (Stable) Schiff_Base->Amadori_Product Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (e.g., MGO, Glyoxal) Amadori_Product->Dicarbonyls Degradation AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Dicarbonyls->AGEs Aminoguanidine_Target Aminoguanidine (Traps Dicarbonyls) Dicarbonyls->Aminoguanidine_Target

Caption: The Maillard Reaction pathway leading to the formation of Advanced Glycation End-products (AGEs).

Experimental_Workflow Start Start: Prepare Reagents (BSA, Glycating Agent, Inhibitors) Incubation Incubate Reaction Mixtures (Control, PMBA, Aminoguanidine) Start->Incubation Measurement Measure AGE-related Fluorescence Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis Comparison Compare Inhibitory Capacity of PMBA and Aminoguanidine Data_Analysis->Comparison Conclusion Conclusion on Relative Potency Comparison->Conclusion

References

"in vivo validation of 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone as a p300/CBP inhibitor"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators implicated in a wide range of cellular processes, including cell growth, differentiation, and survival. Their dysregulation is a hallmark of various diseases, particularly cancer, making them attractive therapeutic targets. While the specific compound 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone is not extensively documented in publicly available in vivo studies, a growing number of small molecule inhibitors targeting p300/CBP have demonstrated promising preclinical and clinical activity. This guide provides a comparative overview of several key p300/CBP inhibitors with reported in vivo validation, offering a resource for researchers to navigate the landscape of these emerging anticancer agents.

Performance Comparison of In Vivo Validated p300/CBP Inhibitors

The following tables summarize the in vivo performance of selected p300/CBP inhibitors across different cancer models. These compounds represent various mechanisms of action, including inhibition of the HAT activity and interference with the bromodomain function.

Table 1: In Vivo Efficacy of p300/CBP HAT Inhibitors
CompoundCancer ModelDosing RegimenKey In Vivo OutcomesReference
C646 CBP-deficient lung and hematopoietic cancer xenograftsNot specifiedSuppressed tumor growth.[1][1]
A-485 Castration-resistant prostate cancer xenograftNot specifiedInhibited tumor growth.[2][2]
Salicylate/Diflunisal p300-dependent leukemia (AML-ETO) xenograftNot specifiedSuppressed tumor growth.[3][3]
Table 2: In Vivo Efficacy of p300/CBP Bromodomain Inhibitors
CompoundCancer ModelDosing RegimenKey In Vivo OutcomesReference
CCS1477 Castrate-resistant prostate cancer (22Rv1 xenograft)30mg/kg, single doseReduced AR, AR-SV, and c-Myc protein levels.[4] Complete tumor growth inhibition.[4][4]
B-cell lymphoma (DOHH-2 xenograft)10mg/kgSimilar tumor growth inhibition to venetoclax (50mg/kg). Combination led to complete tumor stasis.[5][5]
GNE-049 Prostate cancer xenograftNot specifiedBlocked tumor growth.[6][6]
GNE-781 Acute Myeloid Leukemia (MOLM-16 xenograft)Not specifiedDemonstrated good in vivo pharmacokinetics and a dose-dependent decrease in Foxp3 transcript levels.[6][6]
I-CBP112 Acute Myeloid Leukemia xenograftNot specifiedSuppressed leukemia-initiating potential.[7][7]
Table 3: p300/CBP Inhibitors in Clinical Development
CompoundMechanismCancers InvestigatedClinical Trial IdentifierReference
CCS1477 Bromodomain InhibitorAdvanced solid tumors, hematological malignancies (AML, Non-Hodgkin lymphoma, multiple myeloma)NCT03568656, NCT04068597[5][7]
Pocenbrodib (FT-7051) p300/CBP InhibitorMetastatic castration-resistant prostate cancer (mCRPC)NCT04575766, NCT06785636[8]
EP31670 Dual BET/CBP/p300 InhibitorNot specifiedNot specified[9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key in vivo experiments based on the reviewed literature.

Xenograft Mouse Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are standard for evaluating the in vivo efficacy of anticancer agents.[10]

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., 22Rv1 for prostate cancer, MOLM-16 for AML) are cultured under standard conditions.

  • For subcutaneous xenografts, a specific number of cells (typically 1x10^6 to 1x10^7) are resuspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]

  • For orthotopic models, cells are implanted into the tissue of origin to better recapitulate the tumor microenvironment.[10]

  • For PDX models, tumor fragments from patients are surgically implanted into mice.[10]

2. Tumor Growth Monitoring:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width^2) / 2.

  • Animal body weight and general health are also monitored to assess toxicity.

3. Drug Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

  • The investigational compound (e.g., CCS1477) is formulated in an appropriate vehicle.

  • Administration can be via various routes, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, at specified doses and schedules (e.g., once daily, five days a week).

4. Efficacy and Pharmacodynamic Analysis:

  • At the end of the study, tumors are excised, weighed, and processed for further analysis.

  • Pharmacodynamic markers can be assessed in tumor tissue by methods such as Western blotting (to measure protein levels of c-Myc, AR), immunohistochemistry (IHC), or RT-qPCR (to measure transcript levels).

  • Plasma samples can be collected to measure biomarkers like prostate-specific antigen (PSA).[4]

Visualizing Pathways and Workflows

p300/CBP Signaling in Cancer

The following diagram illustrates the central role of p300/CBP in acetylating histones and non-histone proteins, leading to the activation of oncogenic gene transcription. Inhibition of p300/CBP can block these pathways.

p300_CBP_Signaling p300/CBP Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention p300_CBP p300/CBP Histones Histones (e.g., H3K27) p300_CBP->Histones HAT Activity (Acetylation) TranscriptionFactors Transcription Factors (e.g., MYC, AR, p53) p300_CBP->TranscriptionFactors Acetylation Chromatin Chromatin Histones->Chromatin Relaxation Oncogenes Oncogenes TranscriptionFactors->Oncogenes Activation TumorSuppressors Tumor Suppressors TranscriptionFactors->TumorSuppressors Modulation CancerProgression Cancer Progression Oncogenes->CancerProgression Drives Chromatin->Oncogenes Activation Inhibitor p300/CBP Inhibitor (e.g., 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone, CCS1477, C646) Inhibitor->p300_CBP Inhibits HAT activity or Bromodomain binding in_vivo_workflow In Vivo Validation Workflow for a p300/CBP Inhibitor Compound Test Compound (e.g., p300/CBP Inhibitor) Xenograft Establish Xenograft Model (e.g., Subcutaneous injection of cancer cells) Compound->Xenograft TumorGrowth Monitor Tumor Growth Xenograft->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Treatment Administer Compound (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint TumorAnalysis Tumor Excision & Analysis (Weight, Biomarkers) Endpoint->TumorAnalysis Toxicity Toxicity Assessment (Body weight, Organ histology) Endpoint->Toxicity Data Data Analysis & Reporting TumorAnalysis->Data Toxicity->Data

References

A Comparative Guide to the Inter-Laboratory Performance of PMP-Based Monosaccharide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and reproducible quantification of monosaccharides is critical for applications ranging from glycoprotein characterization to biomarker discovery. The 1-phenyl-3-methyl-5-pyrazolone (PMP) based assay, coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), is a widely adopted method for this purpose. This guide provides an objective comparison of the PMP-based monosaccharide assay's performance, supported by experimental data from various studies, and outlines a detailed experimental protocol.

Quantitative Performance Comparison

The PMP method's reliability is underscored by its performance across several key validation parameters. Data from multiple laboratories demonstrate its high sensitivity, linearity, precision, and accuracy.

Table 1: Performance Characteristics of the PMP-Based Monosaccharide Assay

ParameterRange of Reported ValuesMonosaccharides TestedAnalytical Technique
Linearity (R²) ≥ 0.995 - >0.9999Mannose, Rhamnose, Glucose, Xylose, Ribose, Galactose, Fucose, GlcNAc, GalNAc, Neu5Ac, and othersHPLC-UV, UHPLC-MS/MS
Limit of Detection (LOD) attomole to sub-femtomole level, 0.48 - 2.01 pmol, 1.17 - 4.83 µg/mLRhamnose, Fucose, GlcNAc, GalNAc, Neu5Ac, and a comprehensive set of 16 monosaccharidesUHPLC-MS/MS, HPLC-DAD
Limit of Quantification (LOQ) 3.55 - 18.32 µg/mLRhamnose, Glucuronic acid, and other monosaccharidesHPLC-DAD
Intra-day Precision (RSD) 0.82% - 4.02%Mannose, Ribose, Glucose, Galactose, Xylose, Fucose, GlcNAc, GalNAc, Neu5AcHPLC-MS/MS, HPLC
Inter-day Precision (RSD) 3.69% - 4.67%GlcNAc, GalNAc, Neu5AcHPLC
Accuracy (Recovery) 88.9% - 115.2% (with 100% spike)[1], 92.9% - 112.8% (with 300% spike)[1], ~80% for Neu5Ac[1]GlcNAc, Fructose, Arabinose, Glucose, Neu5Ac, and othersUHPLC-MS/MS

The PMP method consistently demonstrates excellent linearity over a wide concentration range, with correlation coefficients often exceeding 0.999.[2] The sensitivity of the assay is a key advantage, with limits of detection reaching the attomole and femtomole levels, particularly when coupled with mass spectrometry.[1][3] Precision is high, with relative standard deviations (RSDs) for intra-day and inter-day analyses generally below 5%.[2][4][5] Accuracy, assessed through spiking experiments, shows good recovery rates for a variety of monosaccharides, even in complex biological matrices.[1]

Comparison with Alternative Methods

While the PMP method is robust, other derivatization agents are also used for monosaccharide analysis. Anthranilic acid (AA) is a common alternative.

Table 2: Comparison of PMP and Anthranilic Acid (AA) Derivatization Methods

FeaturePMP-Based MethodAA-Based Method
Detection Limit Higher detection limit compared to AA[6]65 fmol[6]
Quantitative Range Allows quantification of larger sample amounts[6]Reliable up to 200 nmol[6]
Detection Method UV (245 nm) or Mass SpectrometryFluorescence

The choice between PMP and AA often depends on the specific requirements of the analysis. While AA may offer a lower limit of detection, the PMP method is suitable for quantifying a wider range of sample amounts.[6]

Experimental Protocols

A generalized, yet detailed, protocol for the PMP-based monosaccharide assay is provided below, based on methodologies reported in the literature.[1][2][4]

I. Hydrolysis of Glycoprotein/Polysaccharide
  • Accurately weigh 2-5 mg of the purified glycoprotein or polysaccharide sample into a hydrolysis tube.

  • Add 1 mL of 4 M trifluoroacetic acid (TFA).

  • Seal the tube and heat at 110°C for 4 hours.

  • After cooling to room temperature, evaporate the TFA under a stream of nitrogen.

  • Re-dissolve the dried hydrolysate in 1 mL of deionized water.

II. PMP Derivatization
  • To 50 µL of the hydrolyzed sample or monosaccharide standard solution, add 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.

  • Vortex the mixture and incubate at 70°C for 60 minutes in a water bath.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 50 µL of 0.6 M HCl.

  • Extract the excess PMP by adding 200 µL of chloroform and vortexing.

  • Centrifuge the mixture at 5,000 x g for 5 minutes.

  • Carefully collect the upper aqueous layer containing the PMP-labeled monosaccharides for HPLC or UHPLC-MS/MS analysis.

III. HPLC-UV Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M phosphate buffer (pH 6.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might be 82% A and 18% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Column Temperature: 25°C.

IV. UHPLC-MS/MS Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 25 mM ammonium acetate in 5% acetonitrile (v/v), pH 8.2.

  • Mobile Phase B: 95% acetonitrile in water (v/v).

  • Gradient: A rapid gradient can be employed, for example, 12-15% B over 7 minutes.[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification.[1][4]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the logical comparison of analytical methods, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 PMP Derivatization cluster_2 Analysis Glycoprotein/Polysaccharide Glycoprotein/Polysaccharide Acid Hydrolysis (TFA, 110°C) Acid Hydrolysis (TFA, 110°C) Glycoprotein/Polysaccharide->Acid Hydrolysis (TFA, 110°C) Dried Monosaccharides Dried Monosaccharides Acid Hydrolysis (TFA, 110°C)->Dried Monosaccharides Dissolution & Addition of NaOH and PMP Dissolution & Addition of NaOH and PMP Dried Monosaccharides->Dissolution & Addition of NaOH and PMP Incubation (70°C) Incubation (70°C) Dissolution & Addition of NaOH and PMP->Incubation (70°C) Neutralization (HCl) Neutralization (HCl) Incubation (70°C)->Neutralization (HCl) Extraction (Chloroform) Extraction (Chloroform) Neutralization (HCl)->Extraction (Chloroform) Aqueous Layer (PMP-Monosaccharides) Aqueous Layer (PMP-Monosaccharides) Extraction (Chloroform)->Aqueous Layer (PMP-Monosaccharides) HPLC-UV / UHPLC-MS/MS HPLC-UV / UHPLC-MS/MS Aqueous Layer (PMP-Monosaccharides)->HPLC-UV / UHPLC-MS/MS Data Analysis & Quantification Data Analysis & Quantification HPLC-UV / UHPLC-MS/MS->Data Analysis & Quantification

Caption: Experimental workflow for PMP-based monosaccharide analysis.

G Monosaccharide Analysis Monosaccharide Analysis Derivatization-Based Methods Derivatization-Based Methods Monosaccharide Analysis->Derivatization-Based Methods Label-Free Methods Label-Free Methods Monosaccharide Analysis->Label-Free Methods PMP (UV/MS) PMP (UV/MS) Derivatization-Based Methods->PMP (UV/MS) Anthranilic Acid (AA) (Fluorescence) Anthranilic Acid (AA) (Fluorescence) Derivatization-Based Methods->Anthranilic Acid (AA) (Fluorescence) 2-Aminobenzamide (2-AB) (Fluorescence) 2-Aminobenzamide (2-AB) (Fluorescence) Derivatization-Based Methods->2-Aminobenzamide (2-AB) (Fluorescence) HPAEC-PAD HPAEC-PAD Label-Free Methods->HPAEC-PAD Refractive Index (RI) Detection Refractive Index (RI) Detection Label-Free Methods->Refractive Index (RI) Detection

Caption: Comparison of methods for monosaccharide analysis.

References

"assessing the specificity of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid as a p300/CBP inhibitor"

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for experimental data on the specificity of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid as a p300/CBP inhibitor, no publicly available research or datasets were found that provide the necessary quantitative information to create a detailed comparison guide as requested.

The search included queries for the compound's inhibitory concentration (IC50) against p300/CBP, its selectivity profile against other histone acetyltransferases (HATs), and any comparative studies with other known p300/CBP inhibitors. While the searches confirmed the chemical identity of this compound and highlighted the general biological activities of pyrazoline derivatives, no specific experimental validation of its function as a p300/CBP inhibitor could be retrieved.

Therefore, it is not possible to provide the requested comparison guide with data tables, experimental protocols, and visualizations, as the foundational experimental data for "this compound" in the context of p300/CBP inhibition is not available in the public domain.

Safety Operating Guide

Proper Disposal Procedures for 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This substance must be treated as hazardous chemical waste and handled according to established protocols. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Immediate Safety Precautions: Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All waste handling should be performed in a well-ventilated area or inside a chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound and materials contaminated with it is through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

Step 1: Identify and Classify the Waste First, identify the waste as either solid or liquid. This chemical is classified as hazardous, with GHS warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[4][5]

Step 2: Segregate Waste Streams Proper segregation is critical to prevent dangerous chemical reactions.[2]

  • Solid Waste: Collect unused or expired solid this compound in a dedicated container for solid chemical waste.[3] Also, place any lab materials that have come into direct contact with the solid, such as contaminated weighing papers, gloves, or pipette tips, into this container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed container designated for liquid chemical waste.[3] If possible, keep halogenated and non-halogenated solvent waste streams separate.[1]

  • Incompatible Materials: Keep this waste stream separate from strong acids, bases, and oxidizing agents.[6]

Step 3: Use and Label Appropriate Containers

  • Container Selection: Use only clean, chemically compatible containers that are in good condition and have a secure, tight-fitting lid.[1][7]

  • Labeling: Clearly label all waste containers with the words "Hazardous Waste." The label must also include the full chemical name, "this compound," and the date you started accumulating the waste.[2] Do not use abbreviations or chemical formulas.

Step 4: Store Waste Safely Store sealed waste containers in a designated, secure, and well-ventilated chemical waste storage area.[3] This area should be cool and dry. Ensure containers of incompatible materials are segregated, using secondary containment if necessary.[7]

Step 5: Arrange for Professional Disposal Contact your institution's EHS department or a licensed waste disposal service to schedule a pickup.[3][8] Provide them with a detailed inventory of the waste, including the chemical names and quantities.

Disposal of Empty Containers: Empty containers that held this compound must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[7]

  • The first rinsate must be collected and disposed of as liquid hazardous waste.[1]

  • Subsequent rinses may also need to be collected, depending on institutional and local regulations.

  • After thorough cleaning, the container may be disposed of in the regular trash or recycled.[7][9]

Data Summary

ParameterDescriptionSource(s)
Chemical Name This compound
CAS Number 60875-16-3
GHS Hazard Class Acute Toxicity 4 (Oral), Skin Irritant, Eye Irritant, STOT SE 3[4][5]
GHS Pictogram GHS07 (Warning)[5]
Primary Disposal Route Licensed Hazardous Waste Disposal Service[3][8]
Container Type Labeled, sealed, and chemically compatible container for hazardous waste.[1][7]
Prohibited Disposal Do not dispose of in sanitary sewers (drains) or normal trash.[1][3]

Disposal Workflow

G start Waste Identification: This compound waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated gloves, weighing paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a dedicated 'Solid Hazardous Waste' container. solid_waste->collect_solid collect_liquid Collect in a dedicated 'Liquid Hazardous Waste' container. Segregate by solvent type. liquid_waste->collect_liquid label_container Label container with 'Hazardous Waste', full chemical name, and accumulation date. collect_solid->label_container collect_liquid->label_container store_waste Store container in a designated, secure chemical waste area. Segregate from incompatibles. label_container->store_waste dispose Arrange for pickup by licensed waste disposal service or institutional EHS. store_waste->dispose

Caption: Workflow for proper laboratory chemical disposal.

References

Essential Safety and Operational Guide for 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational procedures, and disposal plans for handling 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (CAS No: 60875-16-3). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices with this compound.

Chemical Identifiers and Properties:

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Cream to light orange-brown fine powder[1]
Melting Point 285 °C (decomposes)

Hazard Summary

This compound is classified as harmful if swallowed.[2] The GHS classification for this chemical is Acute Toxicity, Oral (Category 4).[2] It is designated with the GHS07 pictogram and a "Warning" signal word. While specific data for skin and eye irritation for this exact compound is limited, structurally similar pyrazolone derivatives are known to cause skin, eye, and respiratory irritation. Therefore, it is prudent to handle this chemical with appropriate care to avoid all routes of exposure.

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Body PartRequired PPEStandard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber). Lab coat or chemical-resistant apron.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are not sufficient to maintain airborne concentrations below established exposure limits or if irritation is experienced.Appropriate for the concentration and quantity of the substance handled.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the procedural steps for safe handling, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh Proceed to Handling dissolve Dissolve/Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Complete Experiment dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe exit exit doff_ppe->exit Exit Handling Area

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Handling and Weighing:

  • Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.

  • PPE: Before handling, don all required personal protective equipment as specified in the table above.

  • Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the ventilated enclosure to minimize dust inhalation.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Cap the container and mix by inversion or with a magnetic stirrer. Avoid heating, as this may increase the vapor pressure.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh papers, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be labeled with the full chemical name and the associated hazards.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash. Follow all federal, state, and local environmental regulations.

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove personal protective equipment in the designated doffing area, avoiding cross-contamination. Wash hands thoroughly after handling is complete.

References

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Retrosynthesis Analysis

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4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
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